3-Acetylcoumarin
Beschreibung
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
3-acetylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c1-7(12)9-6-8-4-2-3-5-10(8)14-11(9)13/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSPIFKKOBWYOEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=CC=CC=C2OC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10192627 | |
| Record name | 3-Acetylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10192627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3949-36-8 | |
| Record name | 3-Acetylcoumarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3949-36-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Acetylcoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003949368 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3949-36-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31678 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Acetylcoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10192627 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-acetylcoumarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.402 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-ACETYLCOUMARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ID71XJ0D40 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Acetylcoumarin: Mechanisms and Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-acetylcoumarin, a vital scaffold in medicinal chemistry and materials science. The document focuses on the core reaction mechanisms, presents quantitative data for comparative analysis, and offers detailed experimental protocols for key synthetic methods.
Introduction
Coumarins, a class of benzopyrone compounds, are ubiquitous in nature and exhibit a wide array of biological activities. The 3-acetyl derivative, in particular, serves as a crucial starting material for the synthesis of more complex heterocyclic systems and pharmacologically active agents. Understanding the mechanisms and optimizing the pathways for its synthesis is therefore of significant interest to the scientific community. While several named reactions lead to the coumarin core, the Knoevenagel condensation is the most direct and widely employed method for the synthesis of this compound.
Primary Synthesis Pathway: Knoevenagel Condensation
The Knoevenagel condensation is the most efficient and common method for synthesizing this compound.[1][2] This reaction involves the condensation of an active methylene compound, ethyl acetoacetate, with salicylaldehyde in the presence of a basic catalyst.[3][4] The reaction is followed by an intramolecular cyclization (lactonization) to yield the final product.[5]
Reaction Mechanism
The mechanism proceeds through several key steps:
-
Enolate Formation: A weak base (e.g., piperidine, morpholine) deprotonates the α-carbon of ethyl acetoacetate, which is acidic due to the presence of two electron-withdrawing groups (acetyl and ester), forming a stabilized enolate.[5]
-
Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of salicylaldehyde.[6]
-
Aldol Addition: This attack forms an aldol-type addition intermediate.
-
Dehydration: The intermediate undergoes dehydration to form an α,β-unsaturated compound.
-
Intramolecular Transesterification: The phenolic hydroxyl group attacks the ester carbonyl, leading to cyclization and the elimination of ethanol to form the stable this compound.[5]
References
Spectroscopic characterization of 3-acetylcoumarin (NMR, IR, Mass Spec)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic properties of 3-acetylcoumarin, a key heterocyclic compound with significant interest in medicinal chemistry and materials science. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with comprehensive experimental protocols for these characterization techniques.
Introduction to this compound
This compound (C₁₁H₈O₃, molar mass: 188.18 g/mol ) is a derivative of coumarin, a naturally occurring benzopyrone.[1][2][3] The presence of the acetyl group at the 3-position introduces a key functional handle for further chemical modifications, making it a valuable synthon in the synthesis of more complex heterocyclic systems. Accurate and thorough spectroscopic characterization is paramount for confirming the structure and purity of this compound and its derivatives in research and development settings.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR spectra of this compound provide definitive information about its structure.
¹H NMR Spectral Data
The proton NMR spectrum of this compound exhibits characteristic signals for the aromatic protons of the coumarin ring system and the methyl protons of the acetyl group.
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |
| H-4 | 8.51 | s | - |
| H-5 | 7.69 - 7.56 | m | - |
| H-6 | 7.41 - 7.35 | m | - |
| H-7 | 7.69 - 7.56 | m | - |
| H-8 | 7.41 - 7.35 | m | - |
| -COCH₃ | 2.73 | s | - |
Note: The chemical shifts for the aromatic protons (H-5, H-6, H-7, and H-8) are often observed as a complex multiplet and their precise assignment may require 2D NMR techniques.
¹³C NMR Spectral Data
The carbon NMR spectrum provides insights into the number and electronic environment of the carbon atoms in this compound.
| Carbon Assignment | Chemical Shift (δ) in ppm |
| C-2 (C=O, lactone) | 159.52 |
| C-3 | 125.27 |
| C-4 | 147.74 |
| C-4a | 118.56 |
| C-5 | 124.86 |
| C-6 | 130.51 |
| C-7 | 117.00 |
| C-8 | 134.68 |
| C-8a | 155.64 |
| C-9 (C=O, acetyl) | 195.77 |
| C-10 (-CH₃) | 30.84 |
Experimental Protocol for NMR Spectroscopy
The following is a general procedure for obtaining high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation:
-
Weigh approximately 5-10 mg of high-purity this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a standard 5 mm NMR tube using a Pasteur pipette. Ensure the solution height is approximately 4-5 cm.
Instrumental Parameters:
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: Typically 8 to 16 scans are sufficient.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 2-4 seconds.
-
-
¹³C NMR:
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2-5 seconds.
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
-
Integrate the signals in the ¹H spectrum to determine the relative proton ratios.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
IR Spectral Data
The IR spectrum of this compound shows characteristic absorption bands for the carbonyl groups and the aromatic ring.
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| C=O stretch (acetyl ketone) | ~1705 | Strong |
| C=O stretch (lactone) | ~1721 | Strong |
| C=C stretch (aromatic) | ~1605, 1583 | Medium to Strong |
| C-H stretch (aromatic) | >3000 | Medium |
| C-O stretch | ~1230, 1090 | Strong |
Experimental Protocol for IR Spectroscopy (KBr Pellet Method)
This protocol describes the preparation of a potassium bromide (KBr) pellet for solid-state IR analysis.
-
Grind a small amount (1-2 mg) of dry this compound with approximately 100-200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle.
-
Continue grinding until a fine, homogeneous powder is obtained.
-
Transfer a portion of the powder into a pellet-forming die.
-
Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Perform a background scan with an empty sample compartment and subtract it from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification and structural elucidation.
Mass Spectral Data
The electron ionization (EI) mass spectrum of this compound is characterized by the molecular ion peak and several key fragment ions.
| m/z | Assignment | Relative Intensity (%) |
| 188 | [M]⁺ (Molecular Ion) | High |
| 173 | [M - CH₃]⁺ | High |
| 145 | [M - COCH₃]⁺ | Medium |
| 117 | [C₉H₅O]⁺ | Medium |
| 89 | [C₇H₅]⁺ | High |
Experimental Protocol for Mass Spectrometry (Electron Ionization)
The following is a general procedure for obtaining an EI mass spectrum of this compound.
-
Sample Introduction: Introduce a small amount of the sample into the ion source. For a volatile solid like this compound, a direct insertion probe (DIP) can be used. Alternatively, the sample can be introduced via a gas chromatograph (GC-MS).
-
Ionization: The sample is vaporized and then bombarded with a beam of electrons (typically at 70 eV).[4] This causes the molecule to lose an electron, forming a radical cation (the molecular ion), which can then undergo fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected by an electron multiplier or a similar detector, generating a signal proportional to the ion abundance.
-
Data Acquisition: The mass spectrum is recorded as a plot of relative ion intensity versus m/z.
Workflow for Spectroscopic Characterization
The logical flow of experiments for the comprehensive characterization of a synthesized compound like this compound is depicted below. This workflow ensures a systematic approach to structure verification and purity assessment.
This comprehensive spectroscopic data and the accompanying detailed protocols provide a robust framework for the unambiguous identification and characterization of this compound, facilitating its application in further research and development endeavors.
References
Investigating the radical homodimerization mechanism of 3-acetylcoumarin
An In-Depth Technical Guide to the Radical Homodimerization Mechanism of 3-Acetylcoumarin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive investigation into the radical homodimerization mechanism of this compound, a key reaction for the synthesis of biscoumarins. Biscoumarins are a class of compounds with significant therapeutic potential, exhibiting a range of pharmacological activities.[1][2] Understanding the underlying reaction mechanism is crucial for optimizing synthetic routes and developing novel derivatives. This document details the proposed radical pathway, supported by experimental data and theoretical calculations, and provides detailed protocols for key experiments.
Proposed Radical Homodimerization Mechanism
The reaction is typically initiated by the cavitation effect of ultrasound in the presence of metallic zinc and either chloroacetic anhydride or a zinc salt like zinc acetate (Zn(OAc)₂).[1][2] This initiation leads to the formation of a radical intermediate from the this compound molecule. The subsequent step involves a C-C bond formation between the C-4 positions of two such radical species to yield the final dimeric product.[2]
Theoretical studies have shown that the C-C bond formation between the calculated radical intermediates is a spontaneous process, with a significant negative free energy change (ΔG).[2][5] For instance, the ΔG for this step is reported to be -214 kJ/mol when using ZnCl₂ and -163 kJ/mol with Zn(OAc)₂.[2][5]
The position and electronic properties of substituents on the coumarin's benzene ring can significantly influence the stability of the radical intermediate and, consequently, the reaction yield and rate.[1][3] Substituents at the C-6 and C-8 positions generally do not significantly hinder radical formation, whereas a group at the C-7 position can either stabilize or destabilize the radical, depending on its electronic nature.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data from experimental and theoretical investigations into the homodimerization of this compound and its derivatives.
Table 1: Experimental Conditions and Yields for the Dimerization of Substituted 3-Acetylcoumarins.[1]
| Compound | Substituent | Method | Reaction Time (min) | Temperature (°C) | Yield (%) |
| 1a | H | A | 10 | 40 | 92 |
| 1a | H | B | 10-15 | 40 | 90 |
| 1b | 6-Cl | A | 15 | 40 | 89 |
| 1c | 6-OMe | A | 15 | 40 | 91 |
| 1d | 6-NO₂ | A | 10 | 40 | 95 |
| 1e | 7-OMe | A | 120 | 45 | 85 |
| 1f | 7-NO₂ | A | - | - | No Reaction |
| 1g | 7-NEt₂ | A | 120 | 45 | 45 |
| 1h | 7-Me | A | 120 | 45 | 82 |
| 1i | 8-OMe | A | 60 | 40 | 88 |
Method A: Zn, Chloroacetic Anhydride, THF/Et₂O, Ultrasound (20 kHz).[1] Method B: Zn, Zn(OAc)₂, THF/Et₂O, Ultrasound (37 kHz).[1]
Table 2: Theoretical Free Energy of C-C Bond Formation.[2]
| Metal Salt | ΔG (kJ/mol) |
| ZnCl₂ | -214 |
| Zn(OAc)₂ | -163 |
Table 3: NBO Charge Analysis at C-4 Atom.[1]
| Substituent | NBO Charge at C-4 (Initial Structure) | NBO Charge at C-4 (Radical Form) |
| H | -0.294 | -0.063 |
| 6-Cl | -0.295 | -0.066 |
| 6-OMe | -0.297 | -0.069 |
| 6-NO₂ | -0.286 | -0.051 |
| 7-OMe | -0.293 | -0.062 |
| 7-NO₂ | -0.288 | -0.055 |
| 7-NEt₂ | -0.295 | -0.065 |
| 7-Me | -0.295 | -0.064 |
| 8-OMe | -0.297 | -0.068 |
Experimental Protocols
Detailed methodologies for the two primary synthetic approaches are provided below.
Method A: Dimerization using Zinc and Chloroacetic Anhydride
This procedure is adapted from previously reported work.[1]
-
Preparation: To a solution of the respective this compound derivative (1.0 eq) in a 1:1 mixture of anhydrous tetrahydrofuran (THF) and diethyl ether (Et₂O), add metallic zinc (5.6 eq).
-
Initiation: Place the reaction vessel in an ultrasound bath. Add chloroacetic anhydride (2.4 eq) to the mixture.
-
Reaction: Irradiate the mixture with ultrasound at a frequency of 20 kHz while maintaining the bath temperature at 40-45°C. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding a 5% aqueous solution of hydrochloric acid (HCl).
-
Extraction: Extract the aqueous layer with dichloromethane (CH₂Cl₂).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield the biscoumarin.
Method B: Dimerization using Zinc and Zinc Acetate
This method provides a less toxic alternative to Method A.[1]
-
Preparation: In a reaction vessel, combine the this compound (1.0 eq), metallic zinc (4.0 eq), and zinc acetate dihydrate (Zn(OAc)₂·2H₂O) (3.0 eq) in anhydrous THF.
-
Initiation: Place the vessel in an ultrasound bath.
-
Reaction: Irradiate the suspension with ultrasound at a frequency of 37 kHz and 30% wave amplitude. Maintain the bath temperature at 40°C. Monitor the reaction's completion by TLC.
-
Work-up: After the starting material is fully consumed, add a 5% aqueous HCl solution to the mixture.
-
Extraction: Extract the product from the aqueous phase using CH₂Cl₂.
-
Purification: Combine the organic extracts, dry with anhydrous Na₂SO₄, filter, and evaporate the solvent in vacuo. The resulting solid can be further purified if necessary.
Visualizations
The following diagrams, generated using the DOT language, illustrate the key pathways and workflows discussed.
Caption: Proposed radical homodimerization pathway for this compound.
Caption: General experimental workflow for biscoumarin synthesis.
Caption: Effect of substituent position on radical stability.
References
- 1. mdpi.com [mdpi.com]
- 2. Experimental and Theoretical Study on the Homodimerization Mechanism of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Elucidating the Mechanism of Coumarin Homodimerization Using this compound Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. doaj.org [doaj.org]
An In-depth Technical Guide to the Anticancer and Antiproliferative Effects of 3-Acetylcoumarin Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the anticancer and antiproliferative properties of 3-acetylcoumarin and its derivatives. Coumarins, a class of benzopyrone compounds, are of significant interest in medicinal chemistry due to their wide range of pharmacological activities.[1][2] The this compound scaffold, in particular, serves as a versatile starting material for the synthesis of novel heterocyclic compounds with potent biological activities, including significant antitumor effects.[3][4] This document consolidates quantitative data on their efficacy, details key experimental methodologies, and illustrates the underlying molecular mechanisms and signaling pathways.
Antiproliferative Activity: A Quantitative Analysis
Numerous derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The following tables summarize the IC50 values for various this compound derivatives, providing a basis for comparative analysis of their antiproliferative activities.
Table 1: Antiproliferative Activities of 3-(Coumarin-3-yl)-acrolein Derivatives [5]
| Compound ID | Cancer Cell Line | IC50 (μM) | Reference Drug (5-FU) IC50 (μM) |
| 5a | A549 | 4.23 ± 0.15 | 21.41 ± 1.07 |
| KB | 5.16 ± 0.18 | 14.52 ± 0.51 | |
| Hela | 6.27 ± 0.21 | 25.16 ± 0.89 | |
| MCF-7 | 11.35 ± 0.33 | 17.23 ± 0.64 | |
| 5d | A549 | 0.70 ± 0.05 | 21.41 ± 1.07 |
| KB | 1.21 ± 0.09 | 14.52 ± 0.51 | |
| Hela | 2.53 ± 0.11 | 25.16 ± 0.89 | |
| MCF-7 | 4.23 ± 0.15 | 17.23 ± 0.64 | |
| 6e | A549 | 1.34 ± 0.12 | 21.41 ± 1.07 |
| KB | 0.39 ± 0.07 | 14.52 ± 0.51 | |
| Hela | 2.17 ± 0.13 | 25.16 ± 0.89 | |
| MCF-7 | 14.82 ± 0.28 | 17.23 ± 0.64 |
Data sourced from a study on coumarin acrolein hybrids, which demonstrated remarkable inhibitory activity against cancer cells with low cytotoxicity in normal cells.[5]
Table 2: Cytotoxicity of Substituted Coumarinyl Pyrazole Derivatives against A549 Lung Cancer Cells [6]
| Compound ID | IC50 (mmol) | Reference Drug (Doxorubicin) IC50 (mmol) |
| P-03 | 13.5 | 3.63 |
This study highlights a series of novel substituted coumarin pyrazole hybrids, with compound P-03 emerging as a potent antiproliferative agent.[6]
Table 3: Cytotoxicity of Various 3-Substituted Coumarin Hybrids
| Compound Class / ID | Cancer Cell Line(s) | IC50 Range (μM) | Notes |
| Coumarin-1,2,3-triazole (12c) | PC3, MGC803, HepG2 | 0.13 - 1.74 | Compound 12c was the most effective, inhibiting MGC803 cell growth and inducing G2/M arrest.[7] |
| 3-Benzylcoumarin salts (31a) | HL-60, SMMC-7721, A-549, MCF-7, SW-480 | 2.04 - 4.51 | Caused G0/G1 phase cell cycle arrest and apoptosis in SMMC-7721 cells.[7] |
| Coumarin-thiazole (50a) | MDA-MBA-231, A549, K562, HeLa | 0.16 - 0.31 | Showed more potent effects against three of the four cell lines compared to doxorubicin.[7] |
| Coumarin-artemisinin (1a) | HepG2, Hep3B, A2780, OVCAR-3 | 3.05 - 5.82 | Hybridization of coumarin with artemisinin is a useful strategy for designing effective anticancer drugs.[7] |
Mechanisms of Action and Signaling Pathways
This compound derivatives exert their anticancer effects through multiple mechanisms, primarily by inducing apoptosis, causing cell cycle arrest, and modulating key signaling pathways crucial for cancer cell survival and proliferation.
Inhibition of the PI3K/AKT Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical signaling cascade that promotes cell survival, proliferation, and growth. Its aberrant activation is a hallmark of many cancers.[2] Several this compound derivatives have been identified as potent inhibitors of this pathway.[5][8] For instance, compound 6e was found to suppress cell proliferation, migration, and invasion and induce mitochondria-dependent apoptosis by inhibiting the PI3K/AKT signaling pathway in human oral epidermoid carcinoma (KB) cells.[5][9]
Caption: Inhibition of the PI3K/AKT pathway by a this compound derivative.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. This compound derivatives have been shown to induce apoptosis through both intrinsic (mitochondria-mediated) and extrinsic pathways.[10] This involves the depolarization of the mitochondrial membrane, release of cytochrome c, and activation of caspases, which are the executioners of apoptosis.[11][12] Studies have demonstrated that these compounds can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, thereby shifting the cellular balance towards cell death.[13][14][15]
Caption: General workflow for apoptosis induction by this compound derivatives.
Cell Cycle Arrest
Cancer is characterized by uncontrolled cell division. This compound derivatives can halt this process by inducing cell cycle arrest at specific checkpoints, most commonly the G0/G1 or G2/M phases.[10][14][16] This arrest prevents the cell from progressing to the next phase of division, providing time for DNA repair or, if the damage is too severe, triggering apoptosis. The arrest is often mediated by modulating the expression of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs).[10][16] For example, a synthetic derivative, 4-flourophenylacetamide-acetyl coumarin (4-FPAC), was found to cause cell cycle arrest at the G0/G1 phase by modulating the expression of p21, CDK2, and CDK4 in A549 lung cancer cells.[10]
Caption: Cell cycle arrest induced by this compound derivatives at G0/G1 or G2/M.
Detailed Experimental Protocols
The following sections provide standardized methodologies for the synthesis and biological evaluation of this compound compounds, as cited in the literature.
General Synthesis of this compound Derivatives
3-Acetylcoumarins are typically synthesized via the Knoevenagel condensation of substituted salicylaldehydes with ethyl acetoacetate in the presence of a basic catalyst like piperidine.[5][9] Further derivatization can be achieved through reactions like the Vilsmeier-Haack-Arnold reaction to produce 3-(coumarin-3-yl)-acrolein derivatives.[5]
Caption: General synthetic workflow for this compound derivatives.
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability and proliferation.[17][18]
Protocol:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of approximately 1x10^6 cells per well and incubated for 24-48 hours to allow for attachment.[18]
-
Compound Treatment: The growth medium is replaced with fresh medium containing various concentrations of the this compound derivative. A negative control (vehicle only) and a positive control (a known anticancer drug like doxorubicin) are included.[17][18]
-
Incubation: The plates are incubated for a specified period, typically 48 hours, at 37°C in a humidified 5% CO2 atmosphere.[18]
-
MTT Addition: An MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.[18]
-
Formazan Solubilization: The medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the formazan crystals.[18]
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm.[18]
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to the control. The IC50 value is determined by plotting a dose-response curve.[17]
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Cells are seeded and treated with the desired concentrations of the this compound compound for 24-48 hours.
-
Harvesting: Both adherent and floating cells are collected, washed with ice-cold PBS, and fixed in 70% ethanol at -20°C overnight.
-
Staining: The fixed cells are washed again with PBS and then incubated with a solution containing Propidium Iodide (PI), a fluorescent intercalating agent that stains DNA, and RNase A (to prevent staining of double-stranded RNA).
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The intensity of the PI fluorescence is directly proportional to the amount of DNA.
-
Data Analysis: The resulting data is analyzed using appropriate software to generate a histogram, from which the percentage of cells in the G0/G1 (2n DNA content), S (between 2n and 4n), and G2/M (4n) phases can be quantified. An accumulation of cells in a specific phase indicates cell cycle arrest.[14]
Conclusion and Future Directions
This compound and its derivatives represent a promising class of compounds with significant anticancer and antiproliferative properties. Their multifaceted mechanism of action, which includes the induction of apoptosis via key signaling pathways like PI3K/AKT and the promotion of cell cycle arrest, makes them attractive candidates for further drug development.[5][7][10] The quantitative data clearly demonstrates potent activity, often at low micromolar concentrations, against a variety of cancer cell lines.[5][7]
Future research should focus on optimizing the lead compounds to enhance their efficacy, selectivity, and pharmacokinetic profiles. In vivo studies in animal models are essential to validate the preclinical findings and assess the systemic toxicity and therapeutic potential of these derivatives.[16] Furthermore, exploring the hybridization of the this compound scaffold with other known pharmacophores may lead to the development of novel agents with improved potency and reduced side effects.[3][7]
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | A Review on Anti-Tumor Mechanisms of Coumarins [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-Acetyl Coumarins. – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 7. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A [pubs.rsc.org]
- 8. Anticancer mechanism of coumarin-based derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A synthetic coumarin derivative (4-flourophenylacetamide-acetyl coumarin) impedes cell cycle at G0/G1 stage, induces apoptosis, and inhibits metastasis via ROS-mediated p53 and AKT signaling pathways in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Coumarin induces cell cycle arrest and apoptosis in human cervical cancer HeLa cells through a mitochondria- and caspase-3 dependent mechanism and NF-kappaB down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. file.sdiarticle3.com [file.sdiarticle3.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Cellular effect of styrene substituted biscoumarin caused cellular apoptosis and cell cycle arrest in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijrpr.com [ijrpr.com]
- 17. Frontiers | Three-Component Synthesis of Some New Coumarin Derivatives as Anticancer Agents [frontiersin.org]
- 18. researchgate.net [researchgate.net]
The Antimicrobial and Antifungal Potential of Substituted 3-Acetylcoumarins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted 3-acetylcoumarins are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. This technical guide provides an in-depth overview of the antimicrobial and antifungal properties of these compounds, summarizing key quantitative data, detailing experimental protocols for their evaluation, and exploring their mechanisms of action. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel antimicrobial agents.
Introduction
The rise of multidrug-resistant pathogens presents a formidable challenge to global health. The relentless evolution of resistance mechanisms in bacteria and fungi necessitates the continuous exploration of new chemical scaffolds with novel modes of action. Coumarins, a well-known class of naturally occurring benzopyrones, and their synthetic derivatives have long been recognized for their diverse pharmacological properties, including anticoagulant, anti-inflammatory, and anticancer activities. Among these, substituted 3-acetylcoumarins have emerged as a particularly promising group of compounds with potent antimicrobial and antifungal activities.
The 3-acetyl group at the C3 position of the coumarin nucleus serves as a versatile handle for a wide range of chemical modifications, allowing for the synthesis of diverse libraries of derivatives. These modifications have been shown to significantly influence the biological activity of the parent molecule, leading to the identification of compounds with enhanced potency and selectivity against various microbial strains. This guide will delve into the synthesis, antimicrobial and antifungal evaluation, and mechanistic understanding of substituted 3-acetylcoumarins.
Synthesis of Substituted 3-Acetylcoumarins
The synthesis of the 3-acetylcoumarin scaffold is most commonly achieved through the Knoevenagel condensation of a salicylaldehyde derivative with ethyl acetoacetate. The reaction is typically catalyzed by a base, such as piperidine.
-
General Synthetic Scheme:
A mixture of the appropriately substituted salicylaldehyde and ethyl acetoacetate is stirred in a suitable solvent, such as ethanol, in the presence of a catalytic amount of piperidine. The reaction mixture is typically heated to facilitate the condensation and subsequent cyclization to form the this compound derivative. The product can then be isolated and purified using standard techniques like recrystallization.
Further derivatization of the this compound core can be achieved through various chemical reactions targeting the acetyl group or other positions on the coumarin ring, leading to the generation of a wide array of substituted analogs with potentially enhanced biological activities.
Antimicrobial and Antifungal Activity: Quantitative Data
The antimicrobial and antifungal efficacy of substituted 3-acetylcoumarins has been evaluated against a range of clinically relevant pathogens. The following tables summarize the quantitative data, primarily Minimum Inhibitory Concentration (MIC) and Zone of Inhibition values, from various studies.
Table 1: Antibacterial Activity of Substituted this compound Derivatives
| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) | Reference |
| This compound | Erwinia amylovora | 1x10⁻² M | 11 | [1] |
| This compound | Ralstonia solanacearum | 2x10⁻³ M | 5 - 16.4 | [1] |
| 3ACDT | Staphylococcus aureus | 58.60 ± 4.23 | - | [2] |
| 3ACDT | Pseudomonas aeruginosa | 95.21 | - | [2] |
| Coumarin-pyrazole 11 (with CF₃) | Bacillus pumilis | 1.95 | - | [3] |
| Coumarin 14 (with S-CH₃) | Staphylococcus faecalis | 1.95 | - | [3] |
| Coumarin 14 (with S-CH₃) | Enterobacter cloacae | 3.91 | - | [3] |
| Pyrimidine derivative C3 | Gram-positive & Gram-negative bacteria | - | High activity | [4][5] |
Table 2: Antifungal Activity of Substituted this compound Derivatives
| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| This compound | Alternaria solani | Fungicidal activity observed | [1] |
| This compound | Fusarium oxysporum | Fungicidal activity observed | [1] |
| 3ACDT | Candida albicans | Significant activity | [2] |
| Coumarin-pyrazole 11 (with CF₃) | Saccharomyces cerevisiae | 3.91 | [3] |
| Pyrimidine derivatives C1, C2, C3 | Candida albicans | Antifungal activity observed | [4][5] |
Experimental Protocols
The evaluation of the antimicrobial and antifungal properties of substituted 3-acetylcoumarins relies on standardized and reproducible experimental methodologies. The following are detailed protocols for the key assays cited in the literature.
Agar Disk-Diffusion Method
This method is used to qualitatively assess the antimicrobial activity of a compound.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard.
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into the inoculum and streaked evenly over the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.
-
Application of Disks: Sterile filter paper disks (typically 6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent (e.g., DMSO). The disks are then placed on the surface of the inoculated agar plate. A disk impregnated with the solvent alone serves as a negative control, and a disk with a standard antibiotic (e.g., streptomycin) serves as a positive control.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
Measurement of Zone of Inhibition: The diameter of the clear zone around each disk where microbial growth is inhibited is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to quantitatively determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
-
Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth for bacteria).
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared and diluted in the growth medium to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation: Each well of the microtiter plate (except for the sterility control) is inoculated with the microbial suspension.
-
Controls:
-
Growth Control: Wells containing only the growth medium and the microbial suspension.
-
Sterility Control: Wells containing only the growth medium.
-
Positive Control: A standard antibiotic with a known MIC against the test organism.
-
-
Incubation: The microtiter plate is incubated at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity) in the well.
Mechanisms of Action
The antimicrobial and antifungal effects of substituted 3-acetylcoumarins are believed to be multifactorial, involving various cellular targets and pathways.
Inhibition of Bacterial Quorum Sensing
One of the well-documented mechanisms of action for coumarin derivatives against certain bacteria, particularly Pseudomonas aeruginosa, is the inhibition of the quorum sensing (QS) system. QS is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on their population density. By interfering with QS, these compounds can disrupt the expression of virulence factors and biofilm formation, rendering the bacteria more susceptible to host defenses and conventional antibiotics.
Caption: Inhibition of Bacterial Quorum Sensing by Substituted 3-Acetylcoumarins.
Disruption of Microbial Cell Membranes
Several studies suggest that coumarin derivatives can exert their antimicrobial effects by disrupting the integrity of the microbial cell membrane. This can lead to the leakage of essential intracellular components and ultimately cell death. The lipophilic nature of the coumarin scaffold likely facilitates its interaction with and insertion into the lipid bilayer of the cell membrane.
Other Potential Mechanisms
While less characterized for this compound derivatives specifically, other proposed mechanisms for the antimicrobial action of coumarins include:
-
Enzyme Inhibition: Coumarins may inhibit essential microbial enzymes involved in metabolic pathways or cell wall synthesis.
-
DNA Gyrase Inhibition: Some coumarin derivatives have been shown to target DNA gyrase, an enzyme crucial for bacterial DNA replication.
Further research is needed to fully elucidate the specific molecular targets and signaling pathways affected by substituted 3-acetylcoumarins in various microbial species.
Experimental and Logical Workflows
The discovery and development pipeline for novel antimicrobial agents based on the this compound scaffold typically follows a structured workflow.
Caption: General Workflow for the Development of this compound-Based Antimicrobials.
Conclusion and Future Directions
Substituted 3-acetylcoumarins represent a versatile and promising class of compounds in the quest for new antimicrobial and antifungal agents. Their synthetic accessibility, coupled with their diverse mechanisms of action, makes them attractive candidates for further investigation. Future research should focus on:
-
Expansion of Chemical Diversity: Synthesizing and screening larger and more diverse libraries of this compound derivatives to identify compounds with improved potency, broader spectrum of activity, and reduced toxicity.
-
Elucidation of Mechanisms of Action: Conducting in-depth mechanistic studies to identify the specific molecular targets and signaling pathways in a wider range of microbial pathogens.
-
In Vivo Efficacy and Safety: Evaluating the in vivo efficacy and safety profiles of the most promising lead compounds in animal models of infection.
-
Combination Therapy: Investigating the potential of substituted 3-acetylcoumarins to act as adjuvants in combination with existing antibiotics to overcome resistance.
By pursuing these research avenues, the scientific community can unlock the full therapeutic potential of substituted 3-acetylcoumarins and contribute to the development of the next generation of antimicrobial drugs.
References
- 1. Anti-quorum sensing and antibiofilm activity of coumarin derivatives against Pseudomonas aeruginosa PAO1: Insights from in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Coumarin Derivatives Inhibit the Quorum Sensing System and Iron Homeostasis as Antibacterial Synergists against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Physicochemical Properties and Solubility of 3-Acetylcoumarin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the essential physicochemical properties and solubility characteristics of 3-acetylcoumarin (3-AC), a significant intermediate in pharmaceutical synthesis. 3-AC is recognized for its role in the development of anticoagulant and antimicrobial agents.[1] A thorough understanding of its properties is crucial for optimizing its use in drug formulation and development processes.
Physicochemical Properties of this compound
This compound, with the chemical formula C₁₁H₈O₃, is a derivative of coumarin where the hydrogen at position 3 is substituted by an acetyl group.[2] This substitution significantly influences its chemical and physical behavior. A summary of its key physicochemical properties is presented in Table 1.
| Property | Value | Source |
| IUPAC Name | 3-acetyl-2H-chromen-2-one | [2] |
| Molecular Formula | C₁₁H₈O₃ | [3][4][5][6] |
| Molecular Weight | 188.18 g/mol | [2][3][4][5] |
| Melting Point | 119-122 °C[3][4][5][7] | 121.0 to 125.0 °C[8] |
| logP (Octanol/Water Partition Coefficient) | 1.8[2] | 1.726 (est.)[9] |
| Appearance | White to light yellow to green powder/crystals[8] | Faint yellow to yellow powder or crystals[4] |
Solubility of this compound in Organic Solvents
The solubility of a compound is a critical factor in its bioavailability and formulation. Recent studies have investigated the solubility of this compound in binary solvent systems, providing valuable insights into its behavior in mixed solvent environments.
Experimental Protocol: Gravimetric Analysis
The solubility of this compound in binary solvent mixtures of 1,4-dioxane with methanol, ethanol, and 1-propanol has been determined using the gravimetric analysis method over a temperature range of 288.15–328.15 K.[1][10] This standard technique involves the following key steps:
-
Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of the solvent mixture in a sealed container.
-
Equilibration: The mixture is continuously agitated in a constant temperature bath for a prolonged period to ensure that equilibrium is reached.
-
Phase Separation: Once equilibrium is achieved, the stirring is stopped, and the solution is allowed to stand, permitting the undissolved solute to settle.
-
Sampling: A known volume of the clear supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe to avoid any temperature-induced precipitation.
-
Solvent Evaporation: The withdrawn sample is placed in a pre-weighed container, and the solvent is evaporated under controlled conditions (e.g., in a vacuum oven).
-
Mass Determination: The container with the dried solute is weighed, and the mass of the dissolved this compound is determined by subtracting the initial weight of the container.
-
Solubility Calculation: The mole fraction solubility is then calculated from the mass of the dissolved solute and the initial volume and density of the solvent mixture.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | C11H8O3 | CID 77553 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound, 96% | 3949-36-8 | www.ottokemi.com [ottokemi.com]
- 5. 3-アセチルクマリン 96% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound [webbook.nist.gov]
- 7. 3-乙酰基香豆素 96% | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound 3949-36-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. 3-acetyl coumarin, 3949-36-8 [thegoodscentscompany.com]
- 10. pubs.acs.org [pubs.acs.org]
Theoretical DFT Studies on the Electronic Structure of 3-Acetylcoumarin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the electronic structure of 3-acetylcoumarin, a versatile scaffold in medicinal chemistry, through the lens of Density Functional Theory (DFT). The document summarizes key quantitative data from recent theoretical studies, outlines the computational methodologies employed, and visualizes the logical workflows and reaction mechanisms pertinent to this molecule.
Electronic and Structural Properties of this compound
DFT calculations have been instrumental in elucidating the electronic and geometric parameters of this compound. These studies provide a foundational understanding of the molecule's reactivity, stability, and potential for intermolecular interactions. Key parameters such as Frontier Molecular Orbital (FMO) energies and geometric conformations are critical for predicting chemical behavior.
1.1. Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding charge transfer within the molecule. The energy gap between these orbitals (ΔE) is a key indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity and charge transfer potential.[1][2]
Table 1: FMO Properties of this compound Derivatives
| Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Computational Method |
|---|---|---|---|---|
| This compound | Data not available | Data not available | Data not available | B3LYP/6-31G(d,p) |
| 3-(Bromoacetyl)coumarin (cis) | -7.21 | -2.63 | 4.58 | B3LYP/6-311G(d,p) |
| 3-(Bromoacetyl)coumarin (trans) | -7.13 | -2.71 | 4.42 | B3LYP/6-311G(d,p) |
Note: Data for the parent this compound was not explicitly found in the provided search results, but related derivatives are included for comparison. The lowering of the HOMO-LUMO energy gap is indicative of charge transfer interactions within the molecule.[1]
1.2. Molecular Geometry and Conformation
DFT is used to determine the equilibrium geometrical structure of molecules.[3] For this compound and its derivatives, a key structural feature is the rotational conformation of the acetyl group relative to the coumarin ring. Studies on derivatives like 3-acetyl-6-bromocoumarin and 3-acetyl-6-methylcoumarin show that the rotation of the acetyl group can result in multiple conformers (cis and trans), with one trans conformer typically being the most stable.[4] The geometric parameters calculated using the B3LYP/6-31G(d,p) level of theory have been shown to be in good agreement with experimental data.[3][5]
Table 2: Selected Calculated Bond Lengths and Angles for 3-(Bromoacetyl)coumarin (trans)
| Parameter | Bond/Atoms | Calculated Value | Computational Method |
|---|---|---|---|
| Bond Length | C=O (Pyrone) | 1.21 Å | B3LYP/6-311G(d,p) |
| Bond Length | C=O (Acetyl) | 1.22 Å | B3LYP/6-311G(d,p) |
| Bond Angle | O=C-C (Pyrone) | 126.1° | B3LYP/6-311G(d,p) |
| Bond Angle | O=C-C (Acetyl) | 120.4° | B3LYP/6-311G(d,p) |
Data extracted from studies on the closely related 3-(bromoacetyl)coumarin as a proxy for this compound's structural parameters.[1]
Computational Protocols
The theoretical investigation of this compound's electronic structure relies on a standardized computational workflow. These protocols ensure the reproducibility and accuracy of the calculated properties.
2.1. Software and Methods The majority of DFT studies on coumarin derivatives are performed using the Gaussian suite of programs, such as Gaussian 09. The most commonly employed method is DFT with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.[3][5]
2.2. Basis Sets The Pople-style basis set 6-31G(d,p) is frequently used for geometry optimization and frequency calculations of this compound, demonstrating good agreement with experimental results.[3][5] For more precise electronic property calculations, larger basis sets like 6-311G(d,p) or 6-311++G(d,p) may be utilized.[1][6]
2.3. Computational Steps
-
Geometry Optimization: The initial step involves optimizing the molecular structure to find the lowest energy conformation. This is crucial as properties are calculated from this equilibrium structure.[3]
-
Frequency Analysis: Harmonic vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to aid in the assignment of vibrational spectra (IR and Raman).[3]
-
Electronic Property Calculation: Once the optimized structure is confirmed, single-point energy calculations are performed to determine electronic properties. This includes the analysis of frontier molecular orbitals (HOMO-LUMO) and Natural Bond Orbital (NBO) analysis to understand charge distribution and intramolecular interactions.[1][7]
-
Solvent Effects: To model realistic conditions, the Polarizable Continuum Model (PCM) can be used to incorporate the effects of a solvent, such as tetrahydrofuran (THF), in the calculations.[8]
Visualizing Computational Workflows and Reaction Mechanisms
Graphviz diagrams are used to illustrate the logical flow of the computational studies and key reaction mechanisms involving this compound.
Caption: General workflow for DFT analysis of this compound.
Several studies have investigated the homodimerization of this compound, particularly under sonication with zinc and metallic salts.[8] DFT calculations suggest that this process favors a radical mechanism over an ionic one.[8] The formation of a radical intermediate at the C-4 position is a key step, which then leads to the C-C bond formation between two monomers.[7]
Caption: Proposed radical mechanism for this compound homodimerization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Vibrational assignments and electronic structure calculations for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Vibrational assignments and electronic structure calculations for this compound. | Sigma-Aldrich [sigmaaldrich.cn]
- 6. DFT-Based Quantum Chemical Analysis of Coumarin Derivatives | The Nucleus [thenucleuspak.org.pk]
- 7. mdpi.com [mdpi.com]
- 8. Experimental and Theoretical Study on the Homodimerization Mechanism of this compound - PMC [pmc.ncbi.nlm.nih.gov]
The Chemical Versatility of 3-Acyl(aroyl)coumarins: A Hub for Heterocyclic Synthesis and Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The coumarin scaffold, a benzopyran-2-one core, is a privileged structure in medicinal chemistry, renowned for its wide spectrum of biological activities. The introduction of an acyl or aroyl group at the 3-position significantly enhances the chemical reactivity of the coumarin nucleus, transforming it into a versatile synthon for the construction of a diverse array of heterocyclic systems. This guide provides a comprehensive overview of the chemical reactivity of 3-acyl(aroyl)coumarins, detailing key synthetic methodologies, reaction mechanisms, and their applications in the development of novel therapeutic agents.
Synthesis of 3-Acyl(aroyl)coumarins
The primary methods for the synthesis of the 3-acyl(aroyl)coumarin scaffold include the Knoevenagel condensation, Pechmann condensation, and other notable reactions.
Knoevenagel Condensation
The Knoevenagel condensation is a widely employed and efficient method for the synthesis of 3-acetylcoumarins. This reaction involves the condensation of a salicylaldehyde derivative with an active methylene compound, such as ethyl acetoacetate, in the presence of a weak base.
Experimental Protocol: Synthesis of 3-Acetylcoumarin [1]
-
Reactants: Salicylaldehyde (50.0 mmol, 6.11 g) and ethyl acetoacetate (50.1 mmol, 6.52 g).
-
Catalyst: Piperidine or morpholine (catalytic amount).
-
Solvent: Ethanol.
-
Procedure: To a solution of salicylaldehyde and ethyl acetoacetate in ethanol, a catalytic amount of piperidine is added. The mixture is stirred at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed with cold ethanol, and dried.
-
Yield: This reaction typically affords this compound in high yields, with reports of up to 96%.[1]
The reaction proceeds through an initial Knoevenagel condensation to form a substituted alkene, followed by an intramolecular transesterification to yield the coumarin ring.
References
Methodological & Application
Application Notes and Protocols for Microwave-Assisted Synthesis of 3-Acetylcoumarin Derivatives for Improved Yields
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed overview and experimental protocols for the microwave-assisted synthesis of 3-acetylcoumarin derivatives. This modern synthetic approach offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved product yields, and alignment with the principles of green chemistry. The protocols outlined herein are designed to be easily implemented in a laboratory setting, enabling researchers to efficiently synthesize a variety of this compound derivatives for applications in medicinal chemistry and materials science.
Introduction
Coumarins are a prominent class of benzopyrone scaffolds found in numerous natural products and synthetic compounds.[1] Their diverse pharmacological properties, including anticoagulant, anti-inflammatory, antimicrobial, and anticancer activities, have made them privileged structures in drug discovery.[2][3] In particular, this compound serves as a versatile precursor for the synthesis of a wide array of heterocyclic compounds.[4][5]
Traditional methods for synthesizing coumarins, such as the Pechmann, Knoevenagel, Perkin, and Wittig reactions, often require prolonged reaction times, harsh conditions, and the use of hazardous catalysts, leading to moderate yields and challenging purification processes.[2][3] Microwave-assisted organic synthesis has emerged as a powerful technique to overcome these limitations. By utilizing microwave irradiation, chemical reactions can be accelerated dramatically due to efficient and uniform heating of the reaction mixture.[6][7] This often leads to higher yields, cleaner reactions, and the ability to perform syntheses under solvent-free conditions.[2]
This document details the microwave-assisted synthesis of this compound and its derivatives, providing comparative data that highlights the improvements in yield and reaction time compared to conventional methods.
Data Presentation: Comparative Yields
The following table summarizes the quantitative data from various studies, comparing the yields of this compound and its derivatives synthesized via microwave-assisted and conventional heating methods.
| Product | Synthetic Method | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| This compound | Microwave-Assisted | Piperidine | Ethanol | 1 min | 92.6 | [8] |
| This compound | Conventional | Piperidine | Ethanol | 15 min | 91.5 | [9] |
| This compound | Microwave-Assisted | Piperidine | Solvent-free | 60 s | 43.65 | [10] |
| This compound | Microwave-Assisted | Diethylamine | Solvent-free | 60 s | - | [11] |
| 7-Hydroxy-4-methylcoumarin | Microwave-Assisted | Amberlyst-15 | Solvent-free | 20 min | 97 | [6] |
| 7-Hydroxy-4-methylcoumarin | Conventional | Amberlyst-15 | Solvent-free | 20 min | <18 | [6] |
| 4-Methylcoumarin Derivatives | Microwave-Assisted | p-TsOH | Solvent-free | 180 s | 60.10 | [7] |
| Coumarin Derivatives | Microwave-Assisted | Fly Ash | Solvent-free | - | 98 | [2] |
| Coumarin Derivatives | Microwave-Assisted | Cr(NO₃)₃·9H₂O | Solvent-free | - | Excellent | [3] |
Experimental Protocols
Protocol 1: Microwave-Assisted Knoevenagel Condensation for the Synthesis of this compound
This protocol is based on the Knoevenagel condensation of salicylaldehyde and ethyl acetoacetate.
Materials:
-
Salicylaldehyde
-
Ethyl acetoacetate
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine salicylaldehyde (e.g., 81.89 mmol) and ethyl acetoacetate (e.g., 90.13 mmol).[8]
-
Add a catalytic amount of piperidine (e.g., 1.64 mmol).[8]
-
Swirl the mixture thoroughly to ensure homogeneity.
-
Place the vessel in the microwave reactor and irradiate at 400 W for 1 minute.[8]
-
After irradiation, allow the reaction mixture to cool to room temperature.
-
The solid product will precipitate. Filter the solid, dry it, and recrystallize from methanol to obtain pure this compound.[8]
Protocol 2: Microwave-Assisted Pechmann Condensation for the Synthesis of Coumarin Derivatives
This protocol describes a general procedure for the Pechmann condensation of phenols with β-ketoesters.
Materials:
-
Substituted phenol (e.g., resorcinol)
-
Ethyl acetoacetate
-
Microwave reactor
Procedure:
-
In a microwave-safe vessel, mix the substituted phenol (1 mmol) and ethyl acetoacetate (1 mmol).[1]
-
Add the catalyst (e.g., 20 mol% fly ash or a catalytic amount of FeF₃).[1][2]
-
The reaction can be performed under solvent-free conditions.
-
Place the vessel in the microwave reactor and irradiate at a specified power (e.g., 300 W) for a designated time (e.g., 5-20 minutes).[2][6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).[2]
-
After completion, cool the reaction mixture to room temperature.
-
Add water and stir for a few minutes.[2]
-
Collect the precipitated product by filtration and recrystallize from a suitable solvent like methanol to afford the pure coumarin derivative.[2]
Visualizations
Caption: Knoevenagel condensation workflow for this compound synthesis.
Caption: Pechmann condensation workflow for coumarin derivative synthesis.
Conclusion
The use of microwave-assisted synthesis for the preparation of this compound and its derivatives represents a significant advancement over classical synthetic methodologies. The protocols provided herein demonstrate the ability to achieve higher yields in substantially shorter reaction times. This efficiency, coupled with the potential for solvent-free reactions, positions microwave synthesis as an environmentally friendly and economically viable approach for the production of these valuable compounds. Researchers in drug development and materials science can leverage these methods to rapidly generate libraries of coumarin derivatives for further investigation.
References
- 1. mdpi.com [mdpi.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Recent advances in the microwave- and ultrasound-assisted green synthesis of coumarin-heterocycles - Arabian Journal of Chemistry [arabjchem.org]
- 5. A New and Efficient Method for the Synthesis of Novel 3-Acetyl Coumarins Oxadiazoles Derivatives with Expected Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Coumarin Derivatives Solvent-Free Synthesis under Microwave Irradiation over Heterogeneous Solid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. eprints.covenantuniversity.edu.ng [eprints.covenantuniversity.edu.ng]
- 9. scialert.net [scialert.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.aip.org [pubs.aip.org]
Application Notes and Protocols: 3-Acetylcoumarin as a Fluorescent Probe for Biological Thiols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biological thiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), are crucial for maintaining cellular redox homeostasis and are involved in a myriad of physiological and pathological processes. Their quantification is therefore of significant interest in biomedical research and drug development. 3-Acetylcoumarin and its derivatives have emerged as a versatile class of fluorescent probes for the detection and quantification of these important biomolecules. This document provides detailed application notes and protocols for the use of this compound-based probes in the study of biological thiols.
The core structure of these probes features a coumarin fluorophore coupled with an α,β-unsaturated ketone. The detection mechanism primarily relies on a Michael addition reaction between the thiol group and the electrophilic double bond of the probe. This reaction disrupts the internal charge transfer (ICT) within the probe molecule, leading to a significant change in its fluorescence properties, often a "turn-on" response, providing a direct and sensitive method for thiol detection.
Reaction Mechanism
The general mechanism for the detection of biological thiols using this compound-based probes involves the nucleophilic addition of the thiol to the α,β-unsaturated ketone moiety. This reaction leads to the formation of a non-fluorescent or weakly fluorescent probe-thiol adduct, which upon rearrangement or cyclization, can yield a highly fluorescent product.
Caption: Reaction mechanism of a this compound probe with a biological thiol.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of selected this compound-based fluorescent probes for thiol detection.
| Probe Name/Structure | Target Thiol(s) | Excitation (nm) | Emission (nm) | Detection Limit (μM) | Fluorescence Enhancement (-fold) | Reference |
| Probe 1 | Cys, Hcy, GSH | ~405 | ~460 | 0.22 (for Cys) | 246 | [1] |
| SWJT-14 | Cys, Hcy, GSH | 380 (Cys), 460 (Hcy), 490 (GSH) | 470 (Cys), 550 (Hcy), 584 (GSH) | 0.02 (Cys), 0.42 (Hcy), 0.92 (GSH) | - | [2] |
| DEMCA-NBSC | Cys, Hcy, GSH | - | - | 0.236 (Cys), 0.365 (Hcy), 0.223 (GSH) | - | [3] |
Experimental Protocols
Protocol 1: Synthesis of 3-(Bromoacetyl)coumarin (A Key Intermediate)
3-(Bromoacetyl)coumarin is a common and versatile precursor for the synthesis of various this compound-based thiol probes.
References
- 1. myneni.princeton.edu [myneni.princeton.edu]
- 2. Coumarin-Based Fluorescence Probe for Differentiated Detection of Biothiols and Its Bioimaging in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Theoretical investigation on a simple turn on fluorescent probe for detection of biothiols based on coumarin unit [frontiersin.org]
The Versatility of 3-Acetylcoumarin in the Synthesis of Novel Heterocyclic Scaffolds: Applications and Protocols
For Immediate Release
[City, State] – [Date] – 3-Acetylcoumarin, a readily accessible derivative of the naturally occurring coumarin scaffold, has emerged as a pivotal building block in synthetic organic and medicinal chemistry. Its unique chemical architecture, featuring multiple reactive sites, allows for its versatile application in the construction of a diverse array of heterocyclic compounds. These synthesized heterocycles are of significant interest to researchers in drug discovery and materials science due to their wide-ranging biological activities and photophysical properties. This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic systems derived from this compound, aimed at researchers, scientists, and drug development professionals.
Introduction to this compound's Reactivity
This compound's synthetic utility stems from the reactivity of its α,β-unsaturated ketone system, the active methylene group of the acetyl moiety, and the electrophilic nature of the coumarin ring. These features enable its participation in a variety of chemical transformations, including Michael additions, condensation reactions, and multicomponent reactions, leading to the formation of fused and substituted heterocyclic systems.
Application in Heterocyclic Synthesis
The application of this compound as a synthon spans the synthesis of numerous heterocyclic rings, including but not limited to:
-
Pyran Derivatives: Fused pyran rings can be efficiently synthesized through multicomponent reactions involving this compound, an aromatic aldehyde, and a source of active methylene, such as malononitrile.
-
Pyridine Derivatives: Substituted pyridines are accessible via condensation reactions of coumarinyl chalcones (derived from this compound) with reagents like malononitrile in the presence of ammonium acetate.
-
Thiazole Derivatives: The synthesis of thiazoles often proceeds through an intermediate, 3-bromoacetylcoumarin, which is readily prepared from this compound. This intermediate undergoes Hantzsch thiazole synthesis with thioamides or thioureas.[1][2]
-
Pyrazole Derivatives: Pyrazole moieties can be constructed by the reaction of coumarinyl hydrazones, derived from this compound and hydrazine derivatives, through cyclization reactions.[3]
The following sections provide detailed experimental protocols for the synthesis of these key heterocyclic derivatives, along with quantitative data to facilitate reproducibility and comparison.
Experimental Protocols
Protocol 1: Synthesis of 3-(2-Bromoacetyl)-2H-chromen-2-one (3-Bromoacetylcoumarin)
This protocol details the bromination of this compound, a key step to create a versatile intermediate for further heterocyclic synthesis.[2]
Materials:
-
This compound
-
Bromine (Br₂)
-
Chloroform (CHCl₃)
-
Glacial Acetic Acid
Procedure:
-
Dissolve this compound (15.9 mmol) in a mixture of chloroform (40 mL) and glacial acetic acid (10 mL).
-
Carefully add bromine (15.9 mmol) dropwise to the solution at room temperature with constant stirring.
-
After the addition is complete, heat the mixture to between 40-60 °C to facilitate the evolution of hydrogen bromide gas.
-
Continue the reaction for 3 hours, during which a precipitate will form.
-
Cool the reaction mixture and collect the precipitate by filtration.
-
Wash the solid with ethanol and recrystallize from acetic acid to yield pure 3-(2-bromoacetyl)-2H-chromen-2-one.
Quantitative Data:
| Starting Material | Product | Reagents | Reaction Time | Yield | Reference |
| This compound | 3-Bromoacetylcoumarin | Br₂, CHCl₃, Acetic Acid | 3 h | Not specified | [2] |
Protocol 2: Synthesis of 2-Amino-4-(coumarin-3-yl)thiazole Derivatives
This protocol describes the Hantzsch synthesis of a thiazole ring fused to a coumarin moiety, starting from 3-bromoacetylcoumarin.[2]
Materials:
-
3-Bromoacetylcoumarin
-
Thiourea
-
Ethanol
Procedure:
-
A mixture of 3-bromoacetylcoumarin (1 mmol) and thiourea (2 mmol) in ethanol (20 mL) is refluxed for 2-3 hours.
-
The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature.
-
The precipitated solid is filtered, washed with cold ethanol, and dried.
-
The crude product is recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure 2-amino-4-(coumarin-3-yl)thiazole.
Quantitative Data:
| Starting Material | Product | Reagents | Reaction Time | Yield | Reference |
| 3-Bromoacetylcoumarin | 2-Amino-4-(coumarin-3-yl)thiazole | Thiourea, Ethanol | 2-3 h | 73-91% | [2] |
Protocol 3: Multicomponent Synthesis of 4H-Pyran Derivatives
This protocol outlines a one-pot, three-component reaction for the synthesis of coumarin-substituted 4H-pyran derivatives.[4]
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde, 4-methoxybenzaldehyde, 4-chlorobenzaldehyde)
-
Malononitrile
-
Ethanol
-
Triethylamine (catalyst)
Procedure:
-
To a solution of this compound (1 mmol) and the aromatic aldehyde (1 mmol) in ethanol (20 mL), add malononitrile (1 mmol).
-
Add a catalytic amount of triethylamine (2-3 drops) to the mixture.
-
Stir the reaction mixture at room temperature for the specified time (see table below).
-
The solid product that precipitates is collected by filtration.
-
The crude product is washed with ethanol and recrystallized from an appropriate solvent to give the pure 4H-pyran derivative.
Quantitative Data:
| Aromatic Aldehyde | Product | Reaction Time | Yield | Reference |
| Benzaldehyde | 2-Amino-4-phenyl-6-(2-oxo-2H-chromen-3-yl)-4H-pyran-3-carbonitrile | 2 h | 85% | [4] |
| 4-Methoxybenzaldehyde | 2-Amino-4-(4-methoxyphenyl)-6-(2-oxo-2H-chromen-3-yl)-4H-pyran-3-carbonitrile | 3 h | 88% | [4] |
| 4-Chlorobenzaldehyde | 2-Amino-4-(4-chlorophenyl)-6-(2-oxo-2H-chromen-3-yl)-4H-pyran-3-carbonitrile | 2.5 h | 90% | [4] |
Protocol 4: Synthesis of Pyridine-3-carbonitrile Derivatives
This protocol describes the synthesis of pyridine-3-carbonitrile derivatives from coumarinyl chalcones.
Materials:
-
Coumarinyl chalcone (synthesized from this compound and an aromatic aldehyde)
-
Malononitrile
-
Ammonium acetate
-
Ethanol
Procedure:
-
A mixture of the coumarinyl chalcone (1 mmol), malononitrile (1 mmol), and ammonium acetate (8 mmol) in absolute ethanol (20 mL) is refluxed for 6-8 hours.
-
The reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled and the precipitated solid is filtered.
-
The product is washed with water and then with cold ethanol.
-
Recrystallization from a suitable solvent (e.g., glacial acetic acid or ethanol) yields the pure pyridine-3-carbonitrile derivative.
Quantitative Data:
| Starting Chalcone | Product | Reaction Time | Yield | Reference |
| (E)-3-(3-phenylacryloyl)-2H-chromen-2-one | 2-Amino-6-(2-oxo-2H-chromen-3-yl)-4-phenylpyridine-3-carbonitrile | 6 h | 75% | |
| (E)-3-(3-(4-chlorophenyl)acryloyl)-2H-chromen-2-one | 2-Amino-4-(4-chlorophenyl)-6-(2-oxo-2H-chromen-3-yl)pyridine-3-carbonitrile | 7 h | 78% |
Visualized Synthetic Pathways
The following diagrams illustrate the key synthetic transformations of this compound into various heterocyclic systems.
Caption: Synthesis of 3-Bromoacetylcoumarin.
Caption: Hantzsch Thiazole Synthesis.
Caption: Multicomponent Pyran Synthesis.
Caption: Pyridine Synthesis Workflow.
Conclusion
This compound stands out as a privileged starting material for the synthesis of a wide range of heterocyclic compounds. The protocols and data presented herein offer a valuable resource for researchers aiming to explore the chemical space of coumarin-based heterocycles for various applications, including the development of novel therapeutic agents and functional materials. The straightforward and efficient synthetic routes make this compound an attractive tool for academic and industrial research alike.
References
- 1. 3-(Bromoacetyl)coumarins: unraveling their synthesis, chemistry, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-Acetyl Coumarins. – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 4. Synthesis and Cytotoxic Evaluation of Pyran, Dihydropyridine and Thiophene Derivatives of this compound [jstage.jst.go.jp]
Application Notes and Protocols: Vilsmeier-Haack-Arnold Reaction of 3-Acetylcoumarins
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol and application notes for the Vilsmeier-Haack-Arnold reaction of 3-acetylcoumarins. This reaction is a powerful synthetic tool for the formylation of the active methyl group of 3-acetylcoumarins, leading to the formation of 3-(2-chloro-2-formylvinyl)coumarin derivatives. These products are versatile intermediates in the synthesis of various heterocyclic compounds with potential biological activities.[1]
Introduction
The Vilsmeier-Haack-Arnold reaction is a well-established method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3][4] A variation of this reaction, often termed the Vilsmeier-Haack-Arnold reaction, can be applied to compounds containing active methyl or methylene groups, such as 3-acetylcoumarins. The reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphoryl chloride (POCl₃), to introduce a formyl group.[5][6][7] In the case of 3-acetylcoumarin, the reaction proceeds at the acetyl methyl group to yield a β-chloro-α,β-unsaturated aldehyde, a valuable synthetic intermediate.
Reaction Mechanism
The reaction mechanism involves two key stages: the formation of the electrophilic Vilsmeier reagent and the subsequent reaction with the this compound.
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphoryl chloride (POCl₃) to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[5][6]
-
Reaction with this compound: The enol form of this compound acts as a nucleophile and attacks the Vilsmeier reagent. Subsequent elimination and hydrolysis steps lead to the formation of the final 3-(2-chloro-2-formylvinyl)coumarin product.
Caption: Reaction mechanism of the Vilsmeier-Haack-Arnold reaction on this compound.
Experimental Protocol
This protocol provides a general procedure for the Vilsmeier-Haack-Arnold reaction of 3-acetylcoumarins. The reaction conditions may require optimization for specific substituted this compound derivatives.
Materials:
-
Substituted this compound
-
N,N-Dimethylformamide (DMF)
-
Phosphoryl chloride (POCl₃)
-
Dichloromethane (DCM, optional solvent)
-
Ice bath
-
Sodium acetate solution (aqueous)
-
Ethyl acetate or other suitable extraction solvent
-
Brine solution
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube, dissolve the substituted this compound (1.0 eq) in anhydrous DMF. If required, dichloromethane can be used as a co-solvent.
-
Vilsmeier Reagent Formation: Cool the reaction mixture to 0 °C in an ice bath. To this, add phosphoryl chloride (1.5 - 3.0 eq) dropwise via the dropping funnel over a period of 15-30 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition of POCl₃, allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate. Stir the mixture for 30 minutes to hydrolyze the intermediate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine solution, then dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane-ethyl acetate mixtures).
Data Presentation
The following table summarizes typical reaction conditions and reported yields for the Vilsmeier-Haack-Arnold reaction of various coumarin derivatives.
| Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Hydroxycoumarin | DMF, POCl₃ | - | Reflux | - | Good | [2] |
| Substituted Coumarins | TCT-DMF | Dichloromethane | Reflux | - | Good | [8] |
| 8-acetyl-4-methyl-7-hydroxy coumarin | Vilsmeier Reagent | - | - | - | - | [9] |
| 3-(2-bromoacetyl)coumarins | Vilsmeier-Haack condition | - | - | - | Good | [10] |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 3-(2-chloro-2-formylvinyl)coumarins.
Caption: General experimental workflow for the Vilsmeier-Haack-Arnold reaction.
Applications in Drug Development
Coumarin derivatives are known to exhibit a wide range of biological activities, including antibacterial, anti-cancer, and anti-inflammatory properties.[8][10] The 3-(2-chloro-2-formylvinyl)coumarins synthesized through the Vilsmeier-Haack-Arnold reaction are valuable precursors for the synthesis of novel heterocyclic compounds. For instance, they can be used to synthesize coumarinyl pyrazoles, which have been investigated as potential anti-inflammatory agents.[1] The versatility of these intermediates makes them attractive building blocks for combinatorial chemistry and the development of new therapeutic agents.
Disclaimer: This protocol is intended for use by trained professionals in a laboratory setting. Appropriate safety precautions should be taken when handling all chemicals. Reaction conditions may need to be optimized for specific substrates and scales.
References
- 1. researchgate.net [researchgate.net]
- 2. scite.ai [scite.ai]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 6. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 7. jk-sci.com [jk-sci.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Synthesis, biological activity evaluation and molecular docking studies of novel coumarin substituted thiazolyl-3-aryl-pyrazole-4-carbaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis and Biological Screening of Coumarin-3-Carboxamides
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis of coumarin-3-carboxamides, a class of compounds with significant potential in drug discovery. It also outlines protocols for their biological screening against various therapeutic targets, including cancer, microbial infections, and inflammation.
Introduction
Coumarin-3-carboxamides are a versatile scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities. Their synthesis is typically achieved through a two-step process: the formation of a coumarin-3-carboxylic acid intermediate, followed by an amide coupling reaction. This document details established and green synthetic methodologies, along with standardized protocols for evaluating the biological efficacy of the synthesized compounds.
Synthesis of Coumarin-3-Carboxamides
The synthesis of coumarin-3-carboxamides is primarily a two-step process. The first step involves the synthesis of the key intermediate, coumarin-3-carboxylic acid, which is then followed by the amidation to yield the final product.
Step 1: Synthesis of Coumarin-3-Carboxylic Acid via Knoevenagel Condensation
The most common and efficient method for synthesizing coumarin-3-carboxylic acids is the Knoevenagel condensation.[1][2][3][4][5][6][7][8][9][10] This reaction involves the condensation of a substituted salicylaldehyde with a compound containing an active methylene group, such as malonic acid or its esters, or Meldrum's acid.[1][3][7][8][11] Various catalysts and conditions can be employed, including green and solvent-free methods.[2][7]
A general reaction scheme is as follows:
Substituted Salicylaldehyde + Active Methylene Compound --(Catalyst/Solvent)--> Coumarin-3-carboxylic acid
Experimental Protocol: One-Pot Synthesis of Coumarin-3-carboxylic Acid using Potassium Carbonate in Water [1]
This protocol describes a green and efficient method for the synthesis of coumarin-3-carboxylic acid.
-
Reaction Setup: In a round-bottom flask, dissolve the substituted 2-hydroxybenzaldehyde (1 mmol) and Meldrum's acid (1.2 mmol) in water (5 mL).
-
Catalyst Addition: Add potassium carbonate (K₂CO₃) (10 mol%) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, acidify the reaction mixture with dilute hydrochloric acid (HCl).
-
Isolation: The precipitated solid is collected by filtration, washed with water, and dried to afford the pure coumarin-3-carboxylic acid.
Step 2: Synthesis of Coumarin-3-Carboxamides via Amide Coupling
The final step is the formation of the amide bond between the synthesized coumarin-3-carboxylic acid and a primary or secondary amine. This is typically achieved using a variety of coupling agents.[12][13][14][15][16]
A general reaction scheme is as follows:
Coumarin-3-carboxylic acid + Amine --(Coupling Agent/Solvent)--> Coumarin-3-carboxamide
Experimental Protocol: Amidation using HATU as a Coupling Agent [14]
This protocol utilizes Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU) as an efficient coupling agent.
-
Reaction Setup: To a solution of coumarin-3-carboxylic acid (1 mmol) in a suitable solvent such as N,N-dimethylformamide (DMF), add HATU (1.1 mmol) and a tertiary amine base like triethylamine (Et₃N) (2 mmol).
-
Activation: Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired primary or secondary amine (1.1 mmol) to the reaction mixture.
-
Reaction: Continue stirring at room temperature until the reaction is complete, as monitored by TLC.
-
Work-up: Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Data Presentation: Synthetic Yields
The following table summarizes the reported yields for the synthesis of various coumarin-3-carboxylic acids and their corresponding carboxamides from the literature.
| Starting Salicylaldehyde | Active Methylene Compound | Catalyst/Coupling Agent | Product | Yield (%) | Reference |
| Salicylaldehyde | Meldrum's acid | K₂CO₃ | Coumarin-3-carboxylic acid | 92 | [1] |
| Salicylaldehyde | Meldrum's acid | Sodium azide | Coumarin-3-carboxylic acid | 99 | [7] |
| o-Vanillin | Diethyl malonate | Piperidine acetate/Li₂SO₄ | 7-Methoxy-8-methylcoumarin-3-carboxylic acid ethyl ester | 96-97 | [6] |
| Coumarin-3-carboxylic acid | Aniline | HATU/Et₃N | N-phenyl-2-oxo-2H-chromene-3-carboxamide | 43-51 | [14] |
| Coumarin-3-carboxylic acid | 4-Fluoroaniline | HATU/Et₃N | N-(4-fluorophenyl)-2-oxo-2H-chromene-3-carboxamide | 43-51 | [14] |
Biological Screening Protocols
Coumarin-3-carboxamides have been extensively evaluated for a range of biological activities. The following are generalized protocols for common screening assays.
Anticancer Activity Screening
Experimental Protocol: MTT Assay for Cytotoxicity [14][17][18]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer agents.
-
Cell Seeding: Seed cancer cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[14]
-
Compound Treatment: Treat the cells with various concentrations of the synthesized coumarin-3-carboxamides and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth).
Antimicrobial Activity Screening
Experimental Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) [17][19][20][21][22]
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Compound Preparation: Prepare serial dilutions of the coumarin-3-carboxamides in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (bacteria or fungi).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Anti-inflammatory Activity Screening
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [6][23][24][25]
This in vivo model is a standard and widely used method for evaluating the anti-inflammatory activity of new compounds.
-
Animal Grouping: Divide the rats into groups: a control group, a standard drug group (e.g., indomethacin), and test groups for different doses of the coumarin-3-carboxamides.
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally.
-
Induction of Inflammation: After a specific time, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce edema.
-
Edema Measurement: Measure the paw volume at different time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Data Presentation: Biological Activity
The following tables summarize the biological activity data for selected coumarin-3-carboxamides from the literature.
Table 2: Anticancer Activity of Coumarin-3-Carboxamides
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 4-fluoro benzamide derivative (14b) | HepG2 | 2.62–4.85 | [14] |
| 4-fluoro benzamide derivative (14b) | HeLa | 0.39–0.75 | [14] |
| 2,5-difluoro benzamide derivative (14e) | HepG2 | 2.62–4.85 | [14] |
| 2,5-difluoro benzamide derivative (14e) | HeLa | 0.39–0.75 | [14] |
| Coumarin-3-hydrazide (5o) | HeLa | - | [26] |
Table 3: Antimicrobial Activity of Coumarin-3-Carboxamides
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Coumarin-3-carboxylic acid (13) | B. cereus | 32 | [14] |
| Compound 3f | S. aureus | 312.5 | [19] |
| Compound 3i | C. tropicalis | 156.2 | [19] |
Table 4: Anti-inflammatory Activity of Coumarin Derivatives
| Compound | Inhibition of Paw Edema (%) at 3h | Reference |
| Compound 4 | 44.05 | [25] |
| Compound 8 | 38.10 | [25] |
| Indomethacin (Standard) | 32.14 | [25] |
Visualizations
The following diagrams illustrate the general workflows for the synthesis and biological screening of coumarin-3-carboxamides.
Caption: General workflow for the synthesis of coumarin-3-carboxamides.
Caption: General workflow for the biological screening of coumarin-3-carboxamides.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of coumarin-3-carboxylic acids in waste curd water: A green approach | European Journal of Chemistry [eurjchem.com]
- 3. biomedres.us [biomedres.us]
- 4. biomedres.us [biomedres.us]
- 5. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 6. article.sapub.org [article.sapub.org]
- 7. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 4.2.3.4. Synthesis of Coumarin-3-carboxylic Acid | Comprehensive Organic Chemistry Experiments for the Laboratory Classroom | Books Gateway | Royal Society of Chemistry [books.rsc.org]
- 10. Coumarin synthesis [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. ias.ac.in [ias.ac.in]
- 13. acgpubs.org [acgpubs.org]
- 14. Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Highly efficient catalyst-free domino conjugate addition, decarboxylation and esterification/amidation of coumarin carboxylic acid/esters with pyrazol ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01906B [pubs.rsc.org]
- 16. hepatochem.com [hepatochem.com]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. revroum.lew.ro [revroum.lew.ro]
- 20. researchgate.net [researchgate.net]
- 21. Molecular Insights into Coumarin Analogues as Antimicrobial Agents: Recent Developments in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 23. Synthesis and evaluation of the antioxidant and anti-inflammatory activity of novel coumarin-3-aminoamides and their alpha-lipoic acid adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Anti-Inflammatory Screening and Molecular Modeling of Some Novel Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Synthesis and anticancer activity of new coumarin-3-carboxylic acid derivatives as potential lactatetransportinhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Sonication-Induced Homodimerization of 3-Acetylcoumarin: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the sonication-induced homodimerization of 3-acetylcoumarin, a rapid and efficient method for synthesizing biscoumarin derivatives. Ultrasound irradiation facilitates this reaction, leading to high yields in significantly reduced reaction times compared to classical methods.[1][2][3] This approach is of significant interest for the synthesis of novel compounds with potential pharmacological activities, including anti-HIV, antibacterial, and antitumor properties.[1][2]
The homodimerization of this compound under ultrasonic conditions is proposed to proceed through a radical-mediated mechanism.[4][5][6][7][8] The cavitation effect induced by ultrasound is believed to initiate the formation of radical species, which then undergo dimerization.[5][8] This application note details two effective methods for this synthesis, along with the necessary experimental setup and characterization techniques.
Experimental Protocols
Two primary methods have been established for the sonication-induced homodimerization of this compound, herein referred to as Method A and Method B.
Method A: Zinc and Chloroacetic Anhydride
This method employs zinc metal and chloroacetic anhydride to promote the dimerization.
Materials:
-
This compound
-
Zinc (Zn) powder
-
Chloroacetic anhydride
-
Tetrahydrofuran (THF), anhydrous
-
Diethyl ether (Et₂O), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Deionized water
-
Thin Layer Chromatography (TLC) plates (silica gel)
Equipment:
-
Ultrasonic bath or probe sonicator (20 kHz)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1 equivalent) in a mixture of anhydrous THF and Et₂O, add zinc powder (typically 4-5 equivalents) and chloroacetic anhydride.
-
Place the reaction flask in an ultrasonic bath maintained at 40°C.[5]
-
Irradiate the mixture with ultrasound (20 kHz) and monitor the reaction progress using TLC.[5]
-
Upon completion (typically within 10-15 minutes), quench the reaction by pouring the mixture into a beaker containing concentrated hydrochloric acid.[5]
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate.[5]
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude biscoumarin product.
-
Purify the product by column chromatography if necessary.
Method B: Zinc and Zinc Acetate
This method offers an alternative by replacing chloroacetic anhydride with zinc acetate, which can be a less hazardous reagent.[5]
Materials:
-
This compound
-
Zinc (Zn) powder
-
Zinc acetate dihydrate (Zn(OAc)₂·2H₂O)
-
Iodine (I₂), catalytic amount
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Deionized water
-
Thin Layer Chromatography (TLC) plates (silica gel)
Equipment:
-
Ultrasonic bath or probe sonicator (37 kHz with variable amplitude)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine this compound (1 equivalent), zinc powder (4 equivalents), zinc acetate dihydrate (3 equivalents), and a catalytic amount of iodine in anhydrous THF.[5]
-
Place the flask in an ultrasonic bath maintained at 40°C.[4][5]
-
Apply ultrasound at a frequency of 37 kHz with a 30% wave amplitude.[4][5]
-
Monitor the reaction by TLC until the starting material is consumed (typically 10-15 minutes).[5]
-
Work up the reaction by pouring the mixture into concentrated hydrochloric acid and extracting with dichloromethane.[5]
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.[5]
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Purify via column chromatography as needed.
Data Presentation
The following tables summarize the quantitative data obtained from the sonication-induced homodimerization of this compound under different conditions.
Table 1: Comparison of Reaction Conditions and Yields for the Homodimerization of this compound.
| Method | Reagents | Solvent | Sonication Frequency | Reaction Time (min) | Yield (%) | Reference |
| A | Zn, Chloroacetic anhydride | THF/Et₂O | 20 kHz | 10 | 92 | [5] |
| B | Zn, Zn(OAc)₂·2H₂O, I₂ | THF | 37 kHz (30% amplitude) | 10-15 | 90 | [5] |
Table 2: Optimization of Zinc Amount in Method B.
| Equivalents of Zn | Reaction Time (min) | Yield (%) | Reference |
| 1 | - | Lower | [6] |
| 2 | - | Lower | [6] |
| 4 | 10 | 77 | [6] |
| 5.6 | - | - | [6] |
Note: The reactions were carried out in the presence of 3 equivalents of Zn(OAc)₂·2H₂O in THF. A larger metal surface area is suggested to be beneficial for the reaction.[6]
Visualizations
The following diagrams illustrate the experimental workflow and the proposed mechanistic pathway for the sonication-induced homodimerization of this compound.
References
- 1. Sonochemistry as a General Procedure for the Synthesis of Coumarins, Including Multigram Synthesis [organic-chemistry.org]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Elucidating the Mechanism of Coumarin Homodimerization Using this compound Derivatives [mdpi.com]
- 6. Experimental and Theoretical Study on the Homodimerization Mechanism of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Elucidating the Mechanism of Coumarin Homodimerization Using this compound Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Aldol Condensation Reactions Involving 3-Acetylcoumarin and Aromatic Aldehydes in Drug Development
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of coumarin-chalcone hybrids through the Aldol condensation of 3-acetylcoumarin with various aromatic aldehydes. These compounds are of significant interest in drug discovery due to their broad spectrum of biological activities.
Introduction
Coumarin-chalcone hybrids are a class of synthetic compounds that integrate the structural features of both coumarins and chalcones.[1][2] This molecular hybridization strategy has yielded derivatives with a wide array of pharmacological properties, including antimicrobial, anticancer, antioxidant, anti-inflammatory, and neuroprotective activities.[3][4][5] The core synthesis of these hybrids is typically achieved via a Claisen-Schmidt (a type of Aldol) condensation reaction between this compound and a substituted aromatic aldehyde.[6][7] The α,β-unsaturated ketone linker formed is crucial for their biological activity.[8] This document outlines the synthetic procedures, presents key quantitative data from various studies, and provides standardized protocols for their preparation and evaluation.
General Synthetic Pathway
The synthesis of coumarin-chalcone derivatives from this compound and aromatic aldehydes is a two-step process. The first step involves the synthesis of this compound, followed by the Aldol condensation with an aromatic aldehyde to yield the final coumarin-chalcone product.
Caption: General workflow for the synthesis of coumarin-chalcone hybrids.
Quantitative Data Summary
The following tables summarize the reaction yields and biological activities of various coumarin-chalcone derivatives synthesized from this compound and aromatic aldehydes.
Table 1: Synthesis Yields of Coumarin-Chalcone Derivatives
| Derivative | Aromatic Aldehyde Substituent | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 3a | Unsubstituted | Piperidine | Ethanol | 24 | 51.7 | [6] |
| 3b | 4-Methyl | Piperidine | Ethanol | 24 | - | [6] |
| ChC1-ChC14 | Various | - | - | - | 25-47 | [1] |
| 90a-b | Various | - | - | - | Moderate | [2] |
| - | Various | Piperidine | Ethanol | 2-6 | Good | [9] |
Table 2: Biological Activity of Coumarin-Chalcone Derivatives
| Derivative | Biological Activity | Assay | Result | Reference |
| ChC4 | MAO-B Inhibition | In vitro | IC50 = 0.76 ± 0.08 µM | [1] |
| DCH4 | Antioxidant | iROS | 228.52 RFU | [3] |
| DCH4 | Anticancer (MCF-7) | Cytotoxicity | IC50 = 13.28 µg/ml | [3] |
| 3a-v | α-Glucosidase Inhibition | In vitro | IC50 range: 24.09 - 125.26 µM | [6] |
| 4c, 4e, 4f, 4g | Antibacterial (B. subtilis) | Agar well diffusion | Inhibition zone: 4.94 - 5.48 mm | [10][11] |
| 4c, 4e, 4f, 4g | Antibacterial (S. aureus) | Agar well diffusion | Inhibition zone: 6.58 - 7.02 mm | [10][11] |
| 7c, 7e, 7g, 7i, 7j, 7l | Carbonic Anhydrase I Inhibition | In vitro | Ki range: 16.64 - 49.82 nM | [5] |
| All (7a-l) | Acetylcholinesterase Inhibition | In vitro | Ki range: 2.39 - 9.35 nM | [5] |
| All (7a-l) | α-Glycosidase Inhibition | In vitro | Ki range: 14.49 - 75.67 nM | [5] |
| C9 | Antibiofilm (P. aeruginosa) | - | Significant reduction | [4] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a generalized procedure based on methodologies reported in the literature.[6][9]
Materials:
-
Salicylaldehyde
-
Ethyl acetoacetate
-
Piperidine
-
Ethanol
-
Petroleum ether
Procedure:
-
To a solution of salicylaldehyde (1.0 mmol) in ethanol (10 ml), add ethyl acetoacetate (1.0 mmol) and piperidine (1.0 mmol).
-
Stir the mixture at 65°C for 20 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, obtain the crude product by filtration.
-
Wash the crude product with petroleum ether to yield this compound.
Protocol 2: Synthesis of Coumarin-Chalcone Derivatives (General Aldol Condensation)
This protocol is a generalized procedure based on methodologies reported in the literature.[6][7]
Materials:
-
This compound
-
Substituted aromatic aldehyde
-
Piperidine
-
Ethanol
Procedure:
-
Dissolve this compound (1.0 mmol) in ethanol (10 ml).
-
Add the substituted aromatic aldehyde (1.0 mmol) and piperidine (1.0 mmol) to the solution.
-
Reflux the reaction mixture for 24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration.
-
Recrystallize the crude product from ethanol to obtain the pure coumarin-chalcone derivative.
Biological Evaluation Workflow
The synthesized coumarin-chalcone derivatives can be subjected to a variety of biological assays to determine their therapeutic potential. A general workflow for screening is presented below.
Caption: General workflow for the biological evaluation of coumarin-chalcone hybrids.
Conclusion
The Aldol condensation of this compound with aromatic aldehydes is a robust and versatile method for generating a library of coumarin-chalcone hybrids.[2][9] These compounds have consistently demonstrated promising biological activities across various therapeutic areas, making them valuable scaffolds in drug discovery and development.[3][4][5] The provided protocols offer a standardized starting point for the synthesis and evaluation of novel derivatives. Further optimization of reaction conditions and exploration of a wider range of aromatic aldehydes could lead to the discovery of even more potent and selective drug candidates.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Trends in the Synthesis and Bioactivity of Coumarin, Coumarin–Chalcone, and Coumarin–Triazole Molecular Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dual functions: A coumarin–chalcone conjugate inhibits cyclic‐di‐GMP and quorum‐sensing signaling to reduce biofilm formation and virulence of pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel coumarin-chalcone derivatives: Synthesis, characterization, antioxidant, cyclic voltammetry, molecular modelling and biological evaluation studies as acetylcholinesterase, α-glycosidase, and carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Evaluation of Coumarin-Chalcone Derivatives as α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 8. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijres.org [ijres.org]
- 10. japtronline.com [japtronline.com]
- 11. Novel coumarin chalcone derivatives: synthesis, docking, and antimicrobial evaluation | Journal of Applied Pharmaceutical Research [japtronline.com]
Troubleshooting & Optimization
Optimizing 3-acetylcoumarin synthesis reaction conditions for higher yield
Technical Support Center: Synthesis of 3-Acetylcoumarin
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of this compound for higher yields. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of reaction conditions.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Possible Cause(s) | Solution(s) |
| Low or No Product Yield | 1. Ineffective Catalyst: The chosen catalyst may not be active enough or may have degraded. 2. Improper Reaction Temperature: The temperature may be too low for the reaction to proceed at an optimal rate. 3. Poor Quality Reagents: Salicylaldehyde or ethyl acetoacetate may be of low purity or have degraded. 4. Incorrect Solvent: The solvent may not be suitable for the specific reaction conditions. 5. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion. | 1. Catalyst Selection: For Knoevenagel condensation, consider using catalysts like piperidine, L-proline, or nano-ZnO. For Pechmann condensation, acidic catalysts such as p-toluenesulfonic acid (p-TsOH) or solid acid catalysts like HZSM-5 zeolite are effective.[1] Ensure the catalyst is fresh and properly stored. 2. Temperature Optimization: Gradually increase the reaction temperature. For instance, some microwave-assisted syntheses are performed at 80°C.[1] 3. Reagent Purity: Use freshly distilled salicylaldehyde and high-purity ethyl acetoacetate. 4. Solvent Choice: While solvent-free conditions are often preferred for green chemistry, ethanol is a commonly used solvent.[2] For specific catalysts, the choice of solvent can be critical; for example, Mg-Al hydrotalcite shows varying efficiency in different solvents.[3] 5. Time Adjustment: Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if starting materials are still present. |
| Formation of By-products | 1. Side Reactions: Unwanted side reactions can occur, especially at higher temperatures. 2. Incorrect Stoichiometry: An incorrect molar ratio of reactants can lead to the formation of undesired products. 3. Catalyst-Related Issues: Some catalysts may promote side reactions. | 1. Temperature Control: Maintain a consistent and optimal reaction temperature. 2. Stoichiometric Ratio: Use a precise molar ratio of salicylaldehyde to ethyl acetoacetate, typically 1:1 or 1:1.2.[3] 3. Catalyst Screening: Experiment with different catalysts to find one that is more selective for the desired product. |
| Product Purification Difficulties | 1. Oily Product: The crude product may be an oil instead of a solid, making isolation difficult. 2. Contamination with Starting Materials: Unreacted starting materials can co-precipitate with the product. 3. Presence of Tarry Materials: High temperatures can sometimes lead to the formation of tar. | 1. Recrystallization: Use a suitable solvent system for recrystallization, such as ethanol or a mixture of ethanol and water, to obtain a crystalline product. 2. Column Chromatography: If recrystallization is ineffective, purify the product using column chromatography on silica gel with an appropriate eluent system (e.g., n-hexane and ethyl acetate).[4] 3. Reaction Optimization: Optimize reaction conditions (temperature, time, catalyst) to minimize the formation of impurities. |
| Inconsistent Results | 1. Variability in Microwave Power: If using microwave irradiation, fluctuations in power output can affect the reaction. 2. Moisture Contamination: The presence of moisture can interfere with some catalysts and reactions. 3. Non-homogeneous Mixing: In solvent-free reactions, inefficient mixing can lead to localized overheating and inconsistent product formation. | 1. Consistent Microwave Settings: Ensure consistent power and time settings for microwave-assisted synthesis.[5] 2. Anhydrous Conditions: Use dry solvents and reagents, and perform the reaction under an inert atmosphere if necessary. 3. Effective Stirring: Ensure vigorous and uniform stirring throughout the reaction. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent and effective methods are the Knoevenagel condensation of salicylaldehyde with ethyl acetoacetate and the Pechmann condensation.[1][6]
Q2: What is the role of the catalyst in the synthesis of this compound?
A2: The catalyst facilitates the condensation reaction between the starting materials. In the Knoevenagel condensation, a basic catalyst like piperidine or an organocatalyst like L-proline is typically used to deprotonate the active methylene group of ethyl acetoacetate.[7][8] In the Pechmann condensation, an acid catalyst is used to promote the initial transesterification and subsequent cyclization.[6]
Q3: Are there any "green" or environmentally friendly methods for this synthesis?
A3: Yes, several green chemistry approaches have been developed. These include using solvent-free reaction conditions, employing reusable catalysts like nano-ZnO or MgFe2O4, and utilizing energy-efficient methods like microwave or ultrasound irradiation.[1][9]
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.[5] By spotting the reaction mixture on a TLC plate and eluting with a suitable solvent system (e.g., n-hexane:ethyl acetate 8:2), you can visualize the disappearance of the starting materials and the appearance of the product spot.
Q5: What is a typical yield for the synthesis of this compound?
A5: The yield can vary significantly depending on the reaction conditions. However, with optimized protocols, yields can be quite high, often exceeding 80% and in some cases reaching up to 96%.[1][2][8]
Data on Reaction Conditions for this compound Synthesis
The following table summarizes various reported conditions for the synthesis of this compound, allowing for easy comparison of different methodologies.
| Method | Catalyst | Solvent | Energy Source | Reaction Time | Yield (%) | Reference |
| Knoevenagel | Piperidine | Ethanol | Conventional Heating (Reflux) | - | 85 | [2] |
| Knoevenagel | L-proline | Triethanolamine | Room Temperature | - | 96 | [8] |
| Knoevenagel | Nano-ZnO | Acetonitrile | Reflux | - | High | [10] |
| Knoevenagel | Cellulosic Sulfonic Acid (CSA) | Solvent-free | - | - | 88 | [1] |
| Knoevenagel | Diethylamine | Solvent-free | Microwave (100W) | 60 s | 43.65 | [3] |
| Knoevenagel | Piperidine | Solvent-free | Microwave | - | - | [10] |
| Pechmann | p-Toluenesulfonic acid (p-TsOH) | Solvent-free | Microwave (800W) | 180 s | Moderate to High | [1] |
Experimental Protocols
Protocol 1: Knoevenagel Condensation using Piperidine in Ethanol
This protocol is a classic and reliable method for the synthesis of this compound.
Materials:
-
Salicylaldehyde
-
Ethyl acetoacetate
-
Piperidine
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle or oil bath
-
TLC plates (silica gel)
-
Recrystallization apparatus
Procedure:
-
In a round-bottom flask, dissolve salicylaldehyde (10 mmol) and ethyl acetoacetate (10 mmol) in ethanol.
-
Add a catalytic amount of piperidine (10 mol%).
-
Reflux the reaction mixture at 78°C.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product will precipitate out of the solution.
-
Filter the solid product and wash it with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Protocol 2: Microwave-Assisted Solvent-Free Knoevenagel Condensation
This protocol offers a rapid and environmentally friendly alternative to conventional heating methods.
Materials:
-
Salicylaldehyde
-
Ethyl acetoacetate
-
Diethylamine (or another suitable catalyst)
-
Microwave reactor
-
TLC plates (silica gel)
-
Purification apparatus (recrystallization or column chromatography)
Procedure:
-
In a microwave-safe reaction vessel, mix salicylaldehyde (e.g., 1.2 mmol) and ethyl acetoacetate (e.g., 1 mmol).
-
Add the catalyst (e.g., diethylamine, 30 mol%).
-
Place the vessel in the microwave reactor and irradiate at a specified power (e.g., 100W) for a short duration (e.g., 60 seconds).[3]
-
After irradiation, allow the mixture to cool to room temperature.
-
Monitor the product formation using TLC.
-
Purify the crude product by recrystallization from a suitable solvent or by column chromatography.
Visualizations
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for low product yield.
References
- 1. researchgate.net [researchgate.net]
- 2. jetir.org [jetir.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.aip.org [pubs.aip.org]
- 6. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. connectjournals.com [connectjournals.com]
Technical Support Center: Knoevenagel Condensation of Salicylaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the Knoevenagel condensation of salicylaldehyde, particularly for the synthesis of coumarin derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the expected product of the Knoevenagel condensation between salicylaldehyde and an active methylene compound like diethyl malonate?
The primary and expected product is a 3-substituted coumarin. The reaction proceeds through an initial Knoevenagel condensation to form a substituted styrene intermediate, which then undergoes a rapid intramolecular transesterification (lactonization) to yield the stable coumarin ring system.
Q2: What are the most common catalysts for this reaction, and how do they differ?
Weak bases are typically employed to catalyze this reaction. Common choices include:
-
Piperidine: A highly effective and commonly used secondary amine catalyst.
-
L-proline: An amino acid that can act as a bifunctional catalyst, often used in greener synthesis protocols.[1]
-
Pyrrolidine or Morpholine: Other secondary amines that can also effectively catalyze the reaction.
-
Ammonium salts (e.g., ammonium acetate): Can be used, particularly in solvent-free conditions.
The choice of catalyst can influence reaction times and yields. For instance, L-proline has been shown to give high yields in ethanol at 80°C.[1]
Q3: Can this reaction be performed under solvent-free conditions?
Yes, solvent-free Knoevenagel condensations of salicylaldehyde have been reported, often utilizing microwave irradiation to facilitate the reaction.[2] These methods are considered environmentally friendly "green chemistry" approaches.
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Coumarin Product
Possible Causes & Solutions
| Possible Cause | Recommended Action |
| Inactive Catalyst | Use a fresh bottle of the amine catalyst (e.g., piperidine), as old stock can be less effective. If using L-proline, ensure it is of good quality. |
| Insufficient Heating | Ensure the reaction mixture reaches the appropriate temperature for the specific protocol. For many protocols, refluxing in a solvent like ethanol is necessary. |
| Presence of Water | The Knoevenagel condensation produces water as a byproduct.[3] If not removed, the equilibrium may not favor product formation. Consider using a Dean-Stark apparatus for azeotropic removal of water, especially in non-polar solvents like toluene. |
| Inappropriate Solvent | The choice of solvent can significantly impact the reaction outcome. Ethanol is a common and effective solvent for this reaction. Some protocols have also found success with acetonitrile or under solvent-free conditions.[1] |
Issue 2: Presence of Multiple Spots on TLC, Indicating an Impure Product
Possible Side Products and Their Identification
-
Unreacted Salicylaldehyde: A common impurity if the reaction is incomplete. It can be identified by comparing the TLC with a standard of salicylaldehyde.
-
Unreacted Active Methylene Compound (e.g., Diethyl Malonate): Also a sign of an incomplete reaction. It is often removed during workup and purification.
-
Knoevenagel Adduct (Intermediate): The linear α,β-unsaturated diester formed before cyclization. This intermediate may be present if the lactonization step is slow or incomplete. It will have a different polarity compared to the final coumarin product.
-
Decarboxylated Product: Under certain conditions, especially with prolonged heating or the presence of water and acid/base, one of the ester groups of a diethyl malonate adduct could be hydrolyzed and subsequently decarboxylated. This would result in a coumarin derivative without the substituent at the 3-position.
Troubleshooting Steps
-
Optimize Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can sometimes lead to degradation or side reactions. Monitor the reaction progress by TLC to determine the optimal endpoint.
-
Purification:
-
Recrystallization: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water.
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography is a reliable method for separating the desired coumarin from unreacted starting materials and side products.
-
Issue 3: Difficulty in Product Characterization - Unexpected Spectroscopic Data
If your NMR or Mass Spectrometry data does not match the expected coumarin structure, consider the following possibilities:
-
Formation of a Chromane Derivative: While less common in this specific reaction, related reactions of salicylaldehyde can sometimes yield chromane derivatives.[3]
-
Salt Formation: The phenolic hydroxyl group of salicylaldehyde or the coumarin product can form salts with basic catalysts, which might affect NMR spectra. An acidic workup can help to ensure the product is in its neutral form.
Experimental Protocols
Protocol 1: L-proline Catalyzed Synthesis of Ethyl 2-oxo-2H-chromene-3-carboxylate[1]
-
Reactants:
-
Salicylaldehyde (0.05 mol)
-
Diethyl malonate (1.05 equiv.)
-
L-proline (10.0 mol%)
-
Ethanol (20 ml)
-
-
Procedure:
-
Combine salicylaldehyde, diethyl malonate, L-proline, and ethanol in a Schlenk tube.
-
Stir the mixture at 80°C for 18 hours.
-
Reduce the solvent volume by half.
-
Induce crystallization by cooling to 4°C or by precipitation with diethyl ether.
-
Collect the pure coumarin product.
-
Protocol 2: Piperidine Catalyzed Synthesis of 3-Carbethoxycoumarin
-
Reactants:
-
Salicylaldehyde (12.2 g, 0.1 mole)
-
Diethyl malonate (16 g, 0.1 mole)
-
Piperidine (0.85 g, 0.01 mole)
-
Absolute Ethanol (25 ml)
-
-
Procedure:
-
Dissolve salicylaldehyde and diethyl malonate in absolute ethanol in a flask equipped with a reflux condenser.
-
Add piperidine to the solution.
-
Reflux the mixture on a water bath for 4-5 hours.
-
Cool the reaction mixture and pour it into ice-cold water.
-
Filter the separated solid, wash with cold water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 3-carbethoxycoumarin.
-
Data Presentation
Table 1: Influence of Catalyst and Solvent on the Yield of Coumarin-3-Carboxylic Esters [1]
| Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Diethyl Malonate | L-proline (10 mol%) | Ethanol | 80 | 18 | 94 |
| Diethyl Malonate | L-proline (10 mol%) | Toluene | 80 | 18 | 80 |
| Diethyl Malonate | L-proline (10 mol%) | DMF | 80 | 18 | 77 |
| Diethyl Malonate | L-proline (10 mol%) | Acetonitrile | 80 | 18 | 85 |
| Dimethyl Malonate | L-proline (10 mol%) | Methanol | 80 | 18 | 92 |
| Dibenzyl Malonate | L-proline (10 mol%) | Ethanol | 80 | 18 | 75 |
Visualizations
Reaction Pathway Diagram
Caption: Main reaction pathway for coumarin synthesis.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
References
How to avoid radical formation during 3-acetylcoumarin synthesis
Welcome to the technical support center for the synthesis of 3-acetylcoumarin. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, with a specific focus on preventing the formation of radical species and other unwanted byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound?
A1: The two most common and effective methods for synthesizing this compound are the Knoevenagel condensation and the Perkin reaction. The Knoevenagel condensation involves the reaction of salicylaldehyde with ethyl acetoacetate in the presence of a basic catalyst. The Perkin reaction utilizes salicylaldehyde and acetic anhydride with an alkali salt of the acid as a catalyst.
Q2: What is radical formation and why is it a concern in this compound synthesis?
A2: Radical formation is the generation of highly reactive species with unpaired electrons. In the context of this compound synthesis, radicals can initiate unwanted side reactions, such as polymerization or the formation of dimeric impurities.[1] This can lead to lower yields, difficult purification, and inconsistent product quality. Electron Paramagnetic Resonance (EPR) studies have confirmed that radical intermediates can be generated from coumarin derivatives, particularly from the C-H bonds of substituents at the 3-position.[2]
Q3: What are the visible signs of radical-mediated side reactions in my experiment?
A3: The formation of insoluble, often colored, polymeric material is a strong indicator of radical-induced polymerization. You may also observe a complex mixture of products on your TLC plate that is difficult to separate, or a lower than expected yield of the desired this compound.
Q4: Can the choice of catalyst influence radical formation?
A4: Yes, the choice of catalyst can be critical. While the primary role of the catalyst in both the Knoevenagel and Perkin reactions is to facilitate the condensation, certain catalysts, particularly under high-energy conditions, might promote single-electron transfer (SET) pathways that can initiate radical formation. Using milder bases and avoiding transition metals that can easily undergo redox cycling is generally advisable if radical formation is a concern.
Q5: Are there any specific reagents or additives I can use to suppress radical formation?
A5: Yes, radical scavengers or inhibitors can be added to the reaction mixture in small amounts to quench radical species as they form. Common examples include butylated hydroxytoluene (BHT) and hydroquinone. These compounds are phenolic antioxidants that readily donate a hydrogen atom to a radical, thereby terminating the radical chain reaction. It is crucial to ensure that the chosen scavenger does not interfere with the primary condensation reaction.
Troubleshooting Guide
This guide addresses specific issues you might encounter during the synthesis of this compound, with a focus on avoiding radical formation.
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | - Incomplete reaction. - Formation of byproducts due to side reactions (including radical polymerization). | - Optimize Reaction Time and Temperature: Monitor the reaction progress by TLC. Avoid excessively high temperatures or prolonged reaction times, which can promote side reactions. - Choice of Catalyst: For Knoevenagel condensation, consider using a milder base like piperidine or L-proline.[3][4] - Inert Atmosphere: If radical formation is suspected, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation-induced radical initiation. |
| Formation of Insoluble Polymer | - Radical-initiated polymerization of starting materials or product. | - Add a Radical Scavenger: Introduce a small amount (0.1-1 mol%) of a radical inhibitor such as BHT or hydroquinone to the reaction mixture at the beginning of the synthesis. - Lower Reaction Temperature: High temperatures can promote thermal decomposition of reagents and initiate radical chains. |
| Difficult Purification (Complex Product Mixture) | - Multiple side reactions occurring, potentially including radical-mediated pathways. | - Control Stoichiometry: Ensure precise stoichiometry of reactants. An excess of one reactant can sometimes lead to side reactions. - Solvent Choice: The choice of solvent can influence reaction pathways. For Knoevenagel condensation, ethanol is commonly used.[3] Solvent-free conditions have also been reported to give high yields.[5] - Purification Method: If a complex mixture is unavoidable, consider column chromatography with a carefully selected eluent system for effective separation. |
| Discoloration of the Reaction Mixture | - Formation of colored byproducts, which can sometimes be associated with radical-derived impurities or oxidation. | - Use High-Purity Reagents: Ensure that starting materials, especially salicylaldehyde, are free from oxidized impurities. Consider purifying salicylaldehyde by distillation before use. - Degas Solvents: If using a solvent, degassing it prior to use can remove dissolved oxygen, which can act as a radical initiator. |
Experimental Protocols
Protocol 1: High-Yield Synthesis of this compound via Knoevenagel Condensation with Radical Scavenger
This protocol is optimized for high yield and minimizes the risk of side reactions.
Materials:
-
Salicylaldehyde (purified by distillation)
-
Ethyl acetoacetate
-
Piperidine (catalyst)
-
Ethanol (anhydrous)
-
Butylated hydroxytoluene (BHT)
-
Hydrochloric acid (1 M)
-
Ice
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add salicylaldehyde (1.0 eq), ethyl acetoacetate (1.1 eq), and anhydrous ethanol.
-
Add a catalytic amount of BHT (e.g., 0.1 mol%).
-
Stir the mixture and add piperidine (0.1 eq) dropwise.
-
Heat the reaction mixture to reflux and monitor the progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent system). The reaction is typically complete within 1-2 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold 1 M hydrochloric acid to precipitate the product.
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Visualizations
Caption: Knoevenagel condensation workflow for this compound synthesis.
Caption: Troubleshooting logic for addressing radical formation issues.
References
Technical Support Center: Catalyst Selection for Efficient 3-Substituted Coumarin Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 3-substituted coumarins.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Knoevenagel Condensation
Question: My Knoevenagel condensation reaction between a salicylaldehyde and an active methylene compound is giving a low yield or no desired 3-substituted coumarin. What are the possible causes and solutions?
Answer:
Low yields in Knoevenagel condensation for coumarin synthesis can stem from several factors related to the catalyst, reaction conditions, and starting materials.
Possible Causes and Troubleshooting Steps:
-
Inappropriate Catalyst Selection: The choice of catalyst is crucial and is often substrate-dependent.
-
Basic Catalysts: For many standard syntheses, organic bases like piperidine or triethylamine are effective.[1] If these are not working, consider stronger bases or alternative catalytic systems.
-
Lewis Acids: In some cases, Lewis acids can promote the reaction.
-
Heterogeneous Catalysts: Solid-supported catalysts like silica gel, basic alumina, or zeolites (e.g., HZSM-5) can offer advantages in terms of ease of separation and reusability, and may improve yields in certain cases.[2][3]
-
Green Catalysts: For environmentally friendly approaches, catalysts like L-proline in triethanolamine or nano magnetic particles (e.g., nano MgFe₂O₄) have been shown to be highly efficient.[4][5]
-
-
Suboptimal Reaction Conditions:
-
Solvent: The choice of solvent can significantly impact the reaction rate and yield. While ethanol is commonly used, solvent-free conditions or alternative green solvents like water have proven effective with certain catalysts.[4][6] A screening of different solvents such as DMF, MeOH, MeCN, and EtOH is recommended to find the optimal one for your specific substrates.[4]
-
Temperature: Many Knoevenagel condensations for coumarin synthesis proceed well at room temperature or with gentle heating (e.g., 70-80 °C).[1][6] However, some systems may require higher temperatures. It is advisable to monitor the reaction progress by TLC to determine the optimal temperature.
-
Reaction Time: Reaction times can vary from minutes to several hours.[6] Prolonged reaction times do not always lead to higher yields and can sometimes result in the formation of byproducts.
-
-
Poor Quality of Starting Materials: Ensure that the salicylaldehyde and active methylene compounds are pure. Impurities can interfere with the catalytic cycle.
-
Inefficient Water Removal: The Knoevenagel condensation produces water as a byproduct. In some systems, the accumulation of water can inhibit the reaction. Using a Dean-Stark apparatus or a drying agent might be beneficial, although many modern procedures are performed in aqueous media.[6]
Logical Workflow for Troubleshooting Low Yield in Knoevenagel Condensation:
Caption: Troubleshooting workflow for low yield in Knoevenagel condensation.
Issue 2: Difficulty in Synthesizing 3-Arylcoumarins via Perkin Reaction
Question: I am struggling to synthesize 3-arylcoumarins using the Perkin reaction. The yields are low and I am getting side products. What can I do?
Answer:
The classical Perkin reaction for 3-arylcoumarin synthesis can indeed be challenging, especially with substituted starting materials.
Possible Causes and Troubleshooting Steps:
-
Inefficient Dehydrating Agent: The traditional use of acetic anhydride may not be optimal for all substrates. Consider using a more powerful dehydrating agent like N,N'-dicyclohexylcarbodiimide (DCC) in a solvent like DMSO.[7]
-
Harsh Reaction Conditions: The high temperatures often required for the Perkin reaction can lead to decomposition and side product formation.
-
Alternative Synthetic Routes: If the Perkin reaction consistently fails, alternative palladium-catalyzed methods might be more suitable, especially for substrates with sensitive functional groups.[7] For instance, a Suzuki coupling between a 3-halocoumarin and a boronic acid can be a highly effective alternative.
Experimental Protocol for Modified Perkin Reaction:
A mixture of the substituted salicylaldehyde, the corresponding substituted phenylacetic acid, and N,N'-dicyclohexylcarbodiimide (DCC) as a dehydrating agent is refluxed in DMSO for 24 hours.[7] The product can then be purified by flash chromatography.[7]
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing 3-substituted coumarins?
A1: The most widely employed methods include the Knoevenagel condensation, Pechmann reaction, Perkin reaction, and the Wittig reaction.[7][8][9] Each method has its own advantages and is suited for different types of substitutions at the 3-position.
Q2: How do I choose the right catalyst for my Knoevenagel condensation?
A2: Catalyst selection depends on your specific substrates and desired reaction conditions (e.g., green chemistry, mild conditions). A good starting point is to use a common organic base like piperidine in ethanol.[1] For a more systematic approach, you can screen a panel of catalysts including other organic bases (e.g., DBU, DABCO), Lewis acids, and heterogeneous catalysts.[4] For green synthesis, consider catalysts like L-proline or reusable nanoparticles.[4][5]
General Catalyst Selection Workflow:
Caption: Overview of common synthetic routes to 3-substituted coumarins.
Q3: Can I use microwave irradiation to speed up my reaction?
A3: Yes, microwave-assisted synthesis has been successfully applied to the synthesis of 3-substituted coumarins, often leading to significantly reduced reaction times and improved yields, particularly in solvent-free conditions.[3] For example, the Knoevenagel condensation of 2-hydroxybenzaldehydes with malonic acid on HZSM-5 zeolite under microwave irradiation shows rapid conversion.[3]
Q4: Are there any "green" or environmentally friendly methods for synthesizing 3-substituted coumarins?
A4: Absolutely. A significant amount of research has focused on developing greener synthetic routes. These often involve:
-
Using water as a solvent: Several procedures have been developed that work efficiently in aqueous media.[6]
-
Solvent-free conditions: Many reactions can be performed neat, often with microwave irradiation, which minimizes solvent waste.[3][4]
-
Using recyclable catalysts: Heterogeneous catalysts and magnetic nanoparticles can be easily recovered and reused, reducing waste.[4][9]
-
Employing biodegradable catalysts: Amino acids like L-proline have been used as efficient and environmentally benign catalysts.[5]
Catalyst Performance Data
The following tables summarize quantitative data for various catalytic systems in the synthesis of 3-substituted coumarins.
Table 1: Catalyst Performance in Knoevenagel Condensation for 3-Carboxycoumarins and 3-Cyanocoumarins
| Catalyst | Active Methylene Compound | Solvent | Temperature | Time (hr) | Yield (%) | Reference |
| Potassium 1,2,3,6-Tetrahydrophthalimide | Malonic Acid | Water | Room Temp. | 1-5 | 85-95 | [6] |
| Potassium 1,2,3,6-Tetrahydrophthalimide | Ethyl 2-cyanoacetate | Water | Room Temp. | 1-5 | 85-95 | [6] |
| Sodium Azide | Meldrum's Acid | Water | Room Temp. | - | 99 | [4] |
| Potassium Carbonate | Meldrum's Acid | Water | Room Temp. | - | 92 | [4] |
| FeCl₃ | Malononitrile | EtOH | 70 °C | - | 72 | [4] |
| FeCl₃ | Ethyl 2-cyanoacetate | EtOH | 70 °C | - | >72 | [4] |
| Nano MgFe₂O₄ | 1,3-Dicarbonyl Compounds | None | 45 °C (US) | - | 63-73 | [4] |
Table 2: Catalyst Performance in Perkin Reaction for 3-Arylcoumarins
| Catalyst/Dehydrating Agent | Solvent | Temperature | Time (hr) | Yield (%) | Reference |
| Acetic Anhydride/NaOAc | - | 170-180 °C | 2 | 27 | [10] |
| DCC | DMSO | Reflux | 24 | 57-73 | [7] |
Key Experimental Protocols
General Procedure for Knoevenagel Condensation using Potassium 1,2,3,6-Tetrahydrophthalimide: [6]
-
An equimolar mixture (1 mmol) of the substituted salicylaldehyde and the active methylene compound (malonic acid or ethyl 2-cyanoacetate) is prepared.
-
The appropriate amount of potassium 1,2,3,6-tetrahydrophthalimide catalyst is added to the mixture in 5 ml of water.
-
The reaction mixture is stirred at room temperature.
-
The completion of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product is filtered, collected, and washed with cold water.
-
The product is then purified by recrystallization from hot ethanol.
General Procedure for Synthesis of Ethyl 2-oxo-2H-chromene-3-carboxylate: [1]
-
An equimolar mixture of 2-hydroxy benzaldehyde (1 equiv.) and diethyl malonate (1.1 equiv.) in ethanol is prepared.
-
Piperidine (0.1 equiv.) and a catalytic amount of acetic acid are added.
-
The mixture is refluxed for 4–6 hours at 70–80 °C.
-
Reaction progress is monitored by TLC.
-
After completion, the solvent is removed under reduced pressure.
-
The reaction mixture is poured slowly into crushed ice with stirring.
-
The precipitated product is filtered and recrystallized from ethanol.
References
- 1. Synthesis and biological evaluation of new 3-substituted coumarin derivatives as selective inhibitors of human carbonic anhydrase IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 3-Substituted Coumarins by the Knoevenagel Condensation Reaction | PPT [slideshare.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bhu.ac.in [bhu.ac.in]
- 7. sciforum.net [sciforum.net]
- 8. chemmethod.com [chemmethod.com]
- 9. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04887B [pubs.rsc.org]
- 10. 2024.sci-hub.se [2024.sci-hub.se]
Technical Support Center: Solvent Effects on Coumarin Fluorescence Quantum Yield
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with coumarin derivatives. The information is presented in a question-and-answer format to directly address common experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My coumarin derivative shows a significantly lower fluorescence quantum yield in a polar solvent compared to a non-polar solvent. Is this expected?
A1: Yes, this is a commonly observed phenomenon for many coumarin derivatives, particularly those with electron-donating groups at the 7-position (e.g., amino or dialkylamino groups). The decrease in fluorescence quantum yield in polar solvents is often attributed to the formation of a non-fluorescent or weakly fluorescent Twisted Intramolecular Charge Transfer (TICT) state.[1][2][3][4] In the excited state, polar solvent molecules can stabilize a charge-separated species, which allows for rotation around the C-N bond of the amino group. This rotation leads to the TICT state, which provides a non-radiative decay pathway, thus quenching the fluorescence. In non-polar solvents, the formation of this charge-separated state is less favorable, and the molecule is more likely to remain in a planar, highly fluorescent Locally Excited (LE) state.
Q2: I am observing a red-shift (shift to longer wavelengths) in the emission spectrum of my coumarin derivative as I increase the solvent polarity. What is the reason for this?
A2: The red-shift, or bathochromic shift, in the fluorescence emission of many coumarin derivatives with increasing solvent polarity is a well-documented solvatochromic effect.[3][5] This occurs because the excited state (S1) of these molecules is typically more polar than the ground state (S0) due to intramolecular charge transfer (ICT) upon excitation. Polar solvent molecules will arrange themselves around the excited coumarin derivative in a process called solvent relaxation, which lowers the energy of the excited state. This energy difference between the excited and ground states is reduced, resulting in the emission of lower-energy (longer wavelength) photons.
Q3: My fluorescence quantum yield is unexpectedly low even in a non-polar solvent. What could be the issue?
A3: While polar solvents are a common cause for quenching, other factors can lead to low quantum yields in non-polar environments:
-
Molecular Structure: Some coumarin derivatives may have inherent structural features that promote non-radiative decay pathways, regardless of the solvent. For instance, the presence of heavy atoms can enhance intersystem crossing to the triplet state.
-
Aggregation: At higher concentrations, coumarin molecules can form aggregates, which often have lower fluorescence quantum yields than the monomers. Try diluting your sample.
-
Presence of Quenchers: Impurities in the solvent or the sample itself can act as fluorescence quenchers. Common quenchers include dissolved oxygen and heavy metal ions. Degassing the solvent or using high-purity solvents can help.
-
Incorrect Excitation Wavelength: Ensure you are exciting the molecule at or near its absorption maximum. Exciting at the tail of the absorption band can sometimes lead to lower quantum yields.
Q4: How does hydrogen bonding with the solvent affect the fluorescence quantum yield of my coumarin derivative?
A4: The effect of hydrogen bonding is complex and can either increase or decrease the fluorescence quantum yield depending on the specific coumarin derivative and the nature of the hydrogen bonding interaction.
-
Quenching: For many 7-aminocoumarins, hydrogen bonding with protic solvents (like alcohols or water) can facilitate the formation of the non-fluorescent TICT state, leading to a decrease in quantum yield.[6][7] The hydrogen bonds can further stabilize the charge separation in the excited state, promoting the twisting motion.
-
Enhancement: In some cases, hydrogen bonding can restrict molecular vibrations or rotations that would otherwise lead to non-radiative decay. For certain thiocoumarins, for example, hydrogen bonding has been shown to increase the fluorescence quantum yield by slowing down intersystem crossing to the triplet state.[8] For some coumarins, intermolecular hydrogen bonding can also disrupt intramolecular hydrogen bonds that might otherwise quench fluorescence.
Q5: I am trying to measure the relative quantum yield of my coumarin derivative using a standard, but my results are not consistent. What are some common pitfalls?
A5: Inconsistent quantum yield measurements can arise from several experimental errors:
-
Inner Filter Effect: If the absorbance of your sample or standard is too high (typically > 0.1 at the excitation wavelength), the excitation light will not penetrate the solution uniformly, and the emitted light can be reabsorbed. This will lead to an underestimation of the quantum yield. Always work with dilute solutions.
-
Mismatched Emission Ranges: The standard and the sample should ideally fluoresce in a similar spectral region to minimize wavelength-dependent biases in the detector response.
-
Refractive Index Mismatch: The refractive indices of the solvents used for the sample and the standard should be accounted for in the quantum yield calculation, as this affects the amount of light collected.
-
Instrumental Parameters: Ensure that the excitation and emission slit widths are kept constant for both the sample and the standard measurements.
-
Standard Degradation: Ensure your fluorescence standard is pure and has not degraded. For example, quinine sulfate solutions can be sensitive to light.
Quantitative Data Summary
The following tables summarize the fluorescence quantum yield (ΦF) of selected coumarin derivatives in various solvents.
Table 1: Fluorescence Quantum Yield of Coumarin 1 in Different Solvents
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | ΦF |
| Cyclohexane | 2.02 | 1.427 | 0.90 |
| Benzene | 2.28 | 1.501 | 0.78 |
| Dichloromethane | 8.93 | 1.424 | 0.75 |
| Acetone | 20.7 | 1.359 | 0.58 |
| Acetonitrile | 37.5 | 1.344 | 0.12 |
| Ethanol | 24.5 | 1.361 | 0.73 |
| Methanol | 32.7 | 1.329 | 0.03 |
| Water | 80.1 | 1.333 | 0.01 |
Data compiled from multiple sources for illustrative purposes.
Table 2: Fluorescence Quantum Yield of Coumarin 153 in Different Solvents
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | ΦF |
| Cyclohexane | 2.02 | 1.427 | 0.90[9] |
| 1,4-Dioxane | 2.21 | 1.422 | 0.85 |
| Ethyl Acetate | 6.02 | 1.373 | 0.68 |
| Acetonitrile | 37.5 | 1.344 | 0.45 |
| Methanol | 32.7 | 1.329 | 0.38 |
| Water | 80.1 | 1.333 | 0.10[9] |
Data compiled from multiple sources for illustrative purposes.
Experimental Protocols
Protocol for Measuring Relative Fluorescence Quantum Yield
This protocol describes the comparative method for determining the fluorescence quantum yield of a coumarin derivative using a well-characterized standard.
1. Materials and Instruments:
-
Spectrofluorometer with a corrected emission spectrum feature.
-
UV-Vis spectrophotometer.
-
1 cm path length quartz cuvettes.
-
Volumetric flasks and pipettes.
-
High-purity solvents.
-
Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4, ΦF = 0.546).[10]
-
Coumarin derivative sample.
2. Preparation of Solutions:
-
Prepare a stock solution of the standard and the coumarin sample in the desired solvent.
-
From the stock solutions, prepare a series of dilutions for both the standard and the sample, with absorbances ranging from 0.02 to 0.1 at the excitation wavelength. It is crucial to keep the absorbance below 0.1 to avoid inner filter effects.[11]
3. Spectroscopic Measurements:
-
Absorption Spectra: Record the UV-Vis absorption spectrum for each dilution of the standard and the sample. Determine the absorbance at the chosen excitation wavelength (λex).
-
Fluorescence Spectra:
-
Set the excitation wavelength (λex) on the spectrofluorometer. It is important to use the same λex for both the sample and the standard.
-
Record the fluorescence emission spectrum for each dilution of the standard and the sample. Ensure the entire emission band is recorded.
-
Record the emission spectrum of the solvent blank for background subtraction.
-
4. Data Analysis:
-
Correct for Background: Subtract the integrated intensity of the solvent blank from the integrated intensity of each sample and standard spectrum.
-
Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each corrected spectrum.
-
Plot Data: For both the standard and the sample, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Determine Gradients: The plots should be linear. Determine the slope (gradient, Grad) of the best-fit line for both the standard (Gradstd) and the sample (Gradsmp).
-
Calculate Quantum Yield: The fluorescence quantum yield of the sample (ΦF,smp) is calculated using the following equation:
ΦF,smp = ΦF,std * (Gradsmp / Gradstd) * (nsmp2 / nstd2)
Where:
-
ΦF,std is the quantum yield of the standard.
-
nsmp and nstd are the refractive indices of the solvents used for the sample and standard, respectively.
-
Visualizations
References
- 1. nathan.instras.com [nathan.instras.com]
- 2. Solvent effects on emission yield and lifetime for coumarin laser dyes. Requirements for a rotatory decay mechanism [inis.iaea.org]
- 3. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Solvent effect on absorption and fluorescence spectra of coumarin laser dyes: evaluation of ground and excited state dipole moments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Influence of hydrogen bonding on twisted intramolecular charge transfer in coumarin dyes: an integrated experimental and theoretical investigation - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02669E [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Influence of Temperature on Coumarin 153 Fluorescence Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Reddit - The heart of the internet [reddit.com]
- 11. iss.com [iss.com]
Technical Support Center: Overcoming Poor Aqueous Solubility of 3-Acetylcoumarin Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor aqueous solubility of 3-acetylcoumarin derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the intrinsic aqueous solubility of this compound?
A1: The aqueous solubility of this compound is quite low. Based on its log10 of water solubility in mol/L of -7.09, the calculated aqueous solubility is approximately 0.081 µg/mL or 1.62 mg/L . This poor solubility can significantly hinder its bioavailability and therapeutic efficacy.
Q2: Why are this compound derivatives often poorly soluble in water?
A2: this compound and its derivatives are largely hydrophobic molecules. The presence of the coumarin ring system, which is a bicyclic aromatic structure, contributes to its low affinity for water. While the acetyl group introduces some polarity, the overall molecule remains lipophilic, leading to poor aqueous solubility.
Q3: What are the common strategies to improve the aqueous solubility of this compound derivatives?
A3: Several strategies can be employed to enhance the aqueous solubility of these compounds. These can be broadly categorized as:
-
Physical Modifications: These include techniques like particle size reduction (nanosuspensions) and creating amorphous solid dispersions.
-
Chemical Modifications: This involves forming salts (if the derivative has an ionizable group) or co-crystals.
-
Formulation Approaches: This includes the use of co-solvents, surfactants (micellar solubilization), and complexing agents like cyclodextrins.
Q4: Can you provide a summary of the expected solubility enhancement with different techniques?
A4: The degree of solubility enhancement varies depending on the chosen method and the specific this compound derivative. The following table summarizes some reported quantitative data for coumarin derivatives.
| Solubility Enhancement Technique | Compound | Carrier/Co-former | Initial Solubility | Enhanced Solubility | Fold Increase | Citation |
| Solid Dispersion | Coumarin | PVP K30 (1:3 ratio) | 10 µg/mL | 246 µg/mL | 24.6 | [1] |
| Co-crystallization | Coumarin | Hydroquinone | - | - | 1.63 | [2] |
| Co-crystallization | Coumarin | 3,5-dihydroxybenzoic acid | - | - | 1.68 | [2] |
| Co-crystallization | Coumarin | Trimesic acid | - | - | 2.18 | [2] |
| Co-solvency | This compound | 1,4-Dioxane with Methanol | - | 0.0822 (mole fraction) | - | [3] |
| Inclusion Complexation | Rifampicin (example) | Acyclic cucurbit[n]uril | - | - | 20 | [4] |
Note: Data for specific this compound derivatives across all techniques is limited. The table provides examples from coumarin or other poorly soluble drugs to illustrate the potential of each method.
Troubleshooting Guides
Issue 1: My this compound derivative precipitates out of my aqueous buffer during my biological assay.
This is a common issue due to the low aqueous solubility of the compound. Here are some troubleshooting steps:
Possible Cause & Solution
-
Solution:
-
Co-solvents: A small percentage of a water-miscible organic solvent can be added to the buffer to increase solubility.
-
Recommended Co-solvents: Ethanol, methanol, 1-propanol, or 1,4-dioxane are often effective.[3]
-
Starting Point: Begin with a low concentration (e.g., 1-5% v/v) of the co-solvent and gradually increase it, ensuring the solvent itself does not interfere with your assay.
-
-
Surfactants: The use of surfactants above their critical micelle concentration (CMC) can create micelles that encapsulate the hydrophobic drug, increasing its apparent solubility.
-
Recommended Surfactants: Non-ionic surfactants like Tween® 80 or Poloxamers are generally preferred due to lower toxicity in biological assays.
-
Procedure: Prepare a stock solution of the surfactant in your buffer and then dissolve the this compound derivative in this solution.
-
-
Experimental Protocol: Solubility Determination in Co-solvent Mixtures
This protocol helps determine the solubility of a this compound derivative in various co-solvent systems.
-
Preparation of Solvent Mixtures: Prepare a series of aqueous buffer solutions containing increasing concentrations (e.g., 5%, 10%, 20%, 50% v/v) of a co-solvent (e.g., ethanol).
-
Equilibration: Add an excess amount of the this compound derivative to each solvent mixture in a sealed vial.
-
Shaking: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) using a shaker for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Centrifugation/Filtration: Centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particles.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.
-
Data Analysis: Plot the solubility of the this compound derivative as a function of the co-solvent concentration.
Issue 2: I need to prepare a stable aqueous formulation of a this compound derivative for in vivo studies.
For in vivo applications, more advanced formulation strategies are often necessary to achieve the desired concentration and stability.
Possible Solutions & Methodologies
-
Inclusion Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic guest molecules within their cavity, forming water-soluble inclusion complexes.[5]
-
Nanosuspensions: This involves reducing the particle size of the drug to the nanometer range, which significantly increases the surface area and dissolution rate.[6]
-
Co-crystals: Co-crystallization involves combining the active pharmaceutical ingredient (API) with a benign co-former to create a new crystalline solid with improved physicochemical properties, including solubility.[7]
-
Solid Dispersions: This technique involves dispersing the drug in an amorphous form within a hydrophilic polymer matrix, which can enhance the dissolution rate.[1]
Detailed Experimental Protocols
Protocol 1: Preparation of a this compound Derivative-Cyclodextrin Inclusion Complex
This protocol is based on the phase solubility method to determine the complexation efficiency and can be adapted for preparing solid inclusion complexes.
Materials:
-
This compound derivative
-
β-Cyclodextrin (β-CD) or a modified cyclodextrin like Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Aqueous buffer of desired pH
Phase Solubility Study:
-
Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0 to 15 mM).
-
Add an excess amount of the this compound derivative to each cyclodextrin solution.
-
Shake the suspensions at a constant temperature for 24-48 hours to reach equilibrium.
-
Filter the suspensions through a 0.22 µm filter.
-
Determine the concentration of the dissolved this compound derivative in each filtrate by UV-Vis spectrophotometry or HPLC.
-
Plot the concentration of the dissolved drug against the concentration of the cyclodextrin. An A-type profile (linear or non-linear increase) indicates the formation of a soluble inclusion complex.[8] The stoichiometry of the complex can be determined from the shape of the curve (e.g., an AP-type suggests a 1:2 drug/CD complex).[8]
Preparation of Solid Inclusion Complex (Kneading Method):
-
Create a paste by adding a small amount of a water-alcohol mixture to a physical mixture of the this compound derivative and cyclodextrin (typically in a 1:1 or 1:2 molar ratio).
-
Knead the paste thoroughly for a specified time (e.g., 60 minutes).
-
Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Pulverize the dried complex and pass it through a sieve.
Protocol 2: Preparation of a this compound Derivative Nanosuspension
This protocol outlines the wet milling method for producing a nanosuspension.
Materials:
-
This compound derivative
-
Stabilizer (e.g., Pluronic® F68, Poloxamer 188, or PVP K30)
-
Milling media (e.g., yttrium-stabilized zirconium oxide beads)
-
Purified water
Procedure:
-
Prepare a pre-suspension by dispersing the this compound derivative and the chosen stabilizer in purified water.
-
Charge a milling chamber with the milling media and the pre-suspension.
-
Mill the suspension at a high speed for a defined period. The optimal milling time and speed will need to be determined empirically to achieve the desired particle size.
-
Separate the nanosuspension from the milling media.
-
Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential.
Protocol 3: Preparation of a this compound Derivative Co-crystal
This protocol is adapted from methods used for other coumarin derivatives and can be used as a starting point for screening co-formers.[7]
Materials:
-
This compound derivative
-
Co-former (e.g., hydroquinone, 3,5-dihydroxybenzoic acid, trimesic acid, or other GRAS-listed compounds with hydrogen bond donor/acceptor groups)[2][9]
-
Suitable solvent (e.g., acetonitrile, methanol)
Procedure (Neat Grinding):
-
Combine the this compound derivative and the co-former in a 1:1 stoichiometric ratio in a mixer mill.
-
Grind the mixture for a specified time (e.g., 90 minutes) at a set frequency (e.g., 30 s⁻¹).[7]
Procedure (Solution Crystallization):
-
Dissolve the ground material in a minimal amount of a suitable hot solvent (e.g., acetonitrile at 70°C or methanol at 65°C).[7]
-
Allow the solution to cool slowly to room temperature for crystallization to occur over several days.
-
Collect the resulting crystals by filtration.
-
Characterize the crystals using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared (FTIR) spectroscopy to confirm the formation of a new co-crystal phase.
Diagrams
Signaling Pathways and Experimental Workflows
Caption: Workflow for selecting and evaluating solubility enhancement strategies.
Caption: Mechanism of cyclodextrin inclusion complexation.
Caption: Decision tree for troubleshooting precipitation issues.
References
- 1. provinciajournal.com [provinciajournal.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. hrpub.org [hrpub.org]
- 7. Cocrystals of a coumarin derivative: an efficient approach towards anti-leishmanial cocrystals against MIL-resistant Leishmania tropica - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Refinement of protocols for synthesizing 3-acetylcoumarin under solvent-free conditions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the refined protocols for synthesizing 3-acetylcoumarin under solvent-free conditions. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and comparative data to assist in your laboratory work.
Troubleshooting Guide
This section addresses common issues encountered during the solvent-free synthesis of this compound, primarily through the Knoevenagel condensation of salicylaldehyde and ethyl acetoacetate.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in the solvent-free synthesis of this compound can stem from several factors. Here’s a systematic approach to troubleshooting this issue:
-
Catalyst Inactivity or Inappropriateness: The choice and condition of the catalyst are critical.
-
Solution: Ensure your catalyst is active and dry. If using a reusable catalyst, ensure it has been properly regenerated. Consider screening different catalysts. While piperidine is a common choice, other catalysts like L-proline, nano-ZnO, or solid acid catalysts such as cellulosic sulfonic acid (CSA) have been reported to give excellent yields under solvent-free conditions.[1][2] For instance, CSA has been shown to produce this compound in 88% yield.[2]
-
-
Suboptimal Reaction Temperature: The reaction temperature significantly influences the reaction rate and yield.
-
Solution: Optimize the reaction temperature. While some protocols suggest room temperature, others may require heating. For microwave-assisted solvent-free synthesis, a temperature of around 80°C has been shown to be effective.[2] It is advisable to perform small-scale experiments at various temperatures (e.g., 60°C, 80°C, 100°C) to find the optimal condition for your specific setup.
-
-
Incorrect Stoichiometry: The molar ratio of the reactants can affect the equilibrium of the reaction.
-
Solution: While a 1:1 molar ratio of salicylaldehyde to ethyl acetoacetate is common, a slight excess of ethyl acetoacetate may sometimes improve the yield. Experiment with ratios such as 1:1.1 or 1:1.2 of salicylaldehyde to ethyl acetoacetate.
-
-
Insufficient Mixing: In a solvent-free reaction, efficient mixing is crucial for ensuring the reactants come into contact.
-
Solution: If the reaction mixture is a solid or highly viscous, ensure thorough grinding of the reactants before heating. For reactions carried out in a flask, vigorous stirring is necessary.
-
Question: The final product is discolored (e.g., brown or dark yellow) instead of the expected pale yellow crystals. What causes this and how can I obtain a purer product?
Answer:
Discoloration of the final product often indicates the presence of impurities, which can arise from side reactions or decomposition of starting materials or the product, especially at elevated temperatures.
-
Potential Cause: Side Reactions and By-products: At higher temperatures, salicylaldehyde can undergo self-condensation or other side reactions. The Knoevenagel condensation can sometimes lead to the formation of Michael adducts or other condensation products as by-products.
-
Solution:
-
Optimize Reaction Time and Temperature: Avoid prolonged reaction times and excessively high temperatures, which can promote the formation of colored by-products. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Purification by Recrystallization: This is the most effective method for purifying crude this compound. A detailed protocol is provided in the "Experimental Protocols" section below. Ethanol is a commonly used and effective solvent for recrystallization.[3] The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly, which facilitates the formation of pure crystals while impurities remain in the solvent.
-
-
Question: I am having difficulty isolating the product from the reaction mixture. What is the best work-up procedure?
Answer:
For solvent-free reactions, the work-up procedure is generally straightforward.
-
Solution:
-
After the reaction is complete (as monitored by TLC), cool the reaction mixture to room temperature.
-
Add a small amount of a solvent in which the product is sparingly soluble at room temperature but soluble when hot, such as ethanol. This will help in solidifying the product and making it easier to handle.
-
Collect the crude product by vacuum filtration and wash it with a small amount of cold ethanol to remove any residual starting materials.
-
Proceed with recrystallization for further purification.
-
Frequently Asked Questions (FAQs)
Q1: What are the advantages of synthesizing this compound under solvent-free conditions?
A1: Solvent-free synthesis, often referred to as green chemistry, offers several advantages:
-
Reduced Environmental Impact: It minimizes or eliminates the use of hazardous organic solvents.
-
Increased Efficiency: Reactions can often be faster and more efficient.
-
Simplified Work-up: The absence of a solvent simplifies product isolation and purification.
-
Cost-Effectiveness: Reduces the cost associated with solvent purchase and disposal.
Q2: Can I use the Pechmann condensation to synthesize this compound under solvent-free conditions?
A2: The Pechmann condensation is a classic method for synthesizing coumarins from a phenol and a β-ketoester under acidic conditions. While it is a viable route, for this compound specifically, the Knoevenagel condensation of salicylaldehyde and ethyl acetoacetate is more direct. However, refinements of the Pechmann condensation have been developed for solvent-free conditions, often utilizing solid acid catalysts. If you are starting from a phenol and ethyl acetoacetate, this could be an alternative approach to investigate.
Q3: What analytical techniques are recommended for characterizing the synthesized this compound?
A3: The following techniques are standard for confirming the identity and purity of your product:
-
Melting Point: Pure this compound has a reported melting point of 121-122°C. A sharp melting point close to this range is a good indicator of purity.
-
Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.
-
Spectroscopic Methods:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure by identifying the different types of protons and their connectivity.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the different carbon environments in the molecule.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): To identify the characteristic functional groups, such as the lactone carbonyl (C=O) and the acetyl carbonyl (C=O) groups.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Data Presentation: Comparison of Catalysts for Solvent-Free Synthesis
The following table summarizes the performance of various catalysts in the solvent-free synthesis of this compound via Knoevenagel condensation.
| Catalyst | Reactants | Reaction Conditions | Yield (%) | Reference |
| Piperidine | Salicylaldehyde, Ethyl acetoacetate | Microwave, 50°C, 5 min | 99 | [4] |
| L-Proline | Salicylaldehyde, Ethyl acetoacetate | Microwave, 50°C, 10 min | 92 | [4] |
| Cellulosic Sulfonic Acid (CSA) | Salicylaldehyde, Ethyl acetoacetate | 80°C, 2h | 88 | [2] |
| Nano-ZnO | Salicylaldehyde, Ethyl acetoacetate | 100°C, 1.5h | 95 | [1] |
| MgFe₂O₄ Nanoparticles | Salicylaldehyde, Ethyl acetoacetate | Ultrasound, 45°C, 30 min | 92 | [4] |
Experimental Protocols
Detailed Methodology for Solvent-Free Synthesis of this compound using Piperidine as a Catalyst
This protocol is a refinement of the Knoevenagel condensation under solvent-free, microwave-assisted conditions.
Materials:
-
Salicylaldehyde
-
Ethyl acetoacetate
-
Piperidine
-
Ethanol (for recrystallization)
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, add salicylaldehyde (e.g., 10 mmol, 1.22 g) and ethyl acetoacetate (e.g., 10 mmol, 1.30 g).
-
Add a catalytic amount of piperidine (e.g., 0.1 mmol, 10 µL).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 50°C for 5 minutes with stirring.[4]
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
The resulting solid is the crude this compound.
Detailed Methodology for Purification by Recrystallization
-
Transfer the crude this compound to a small Erlenmeyer flask.
-
Add a minimum amount of hot ethanol to the flask to dissolve the solid completely. Keep the solution on a hot plate at a low temperature to prevent premature crystallization.
-
Once the solid is fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
For maximum crystal formation, you can place the flask in an ice bath for about 15-20 minutes after it has reached room temperature.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol to remove any remaining impurities.
-
Dry the crystals in a desiccator or a vacuum oven at a low temperature.
-
Determine the melting point of the purified crystals to assess their purity. The expected melting point is 121-122°C.
Mandatory Visualizations
Caption: Experimental workflow for the solvent-free synthesis of this compound.
References
Managing reaction temperature to control 3-acetylcoumarin reaction pathways
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 3-acetylcoumarin and its derivatives. The focus is on managing reaction temperature to control reaction pathways and optimize outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound, and how does temperature influence them?
A1: The two most common methods for synthesizing the this compound scaffold are the Knoevenagel condensation and the Pechmann condensation. Temperature is a critical parameter in both, influencing reaction rate, yield, and the formation of byproducts.
-
Knoevenagel Condensation: This reaction typically involves the condensation of a salicylaldehyde with an active methylene compound like ethyl acetoacetate, catalyzed by a weak base such as piperidine. While some variations proceed at room temperature, controlled heating or microwave irradiation is often used to increase the reaction rate and yield. However, excessive temperatures can lead to side reactions and decomposition.
-
Pechmann Condensation: This method synthesizes coumarins from a phenol and a β-keto ester under acidic conditions. Temperature control is crucial for selectivity and yield. For instance, in a solvent-free Pechmann condensation using a ZnO-based catalyst, the optimal temperature was found to be 110°C. Temperatures that are too low result in slow or incomplete reactions, while excessively high temperatures can decrease the yield.
Q2: I am attempting to synthesize 3-acetyl-4-hydroxycoumarin from 4-hydroxycoumarin and acetic anhydride, but I keep isolating the O-acetylated intermediate. What is causing this?
A2: This is a classic example of temperature-controlled reaction pathways. The reaction proceeds through two distinct stages:
-
O-Acetylation: At lower temperatures (around 150°C), the hydroxyl group of 4-hydroxycoumarin is acetylated, forming the O-acyloxyl product (4-acetoxycoumarin).
-
Fries Rearrangement: To obtain the desired C-acylated product (3-acetyl-4-hydroxycoumarin), the reaction mixture must be heated to a higher temperature, typically above 170°C in a sealed tube. This higher thermal energy promotes the rearrangement of the acetyl group from the oxygen to the carbon at the 3-position.
To resolve this issue, ensure your reaction temperature is sufficiently high (>170°C) to facilitate the rearrangement.
Troubleshooting Guides
Issue 1: Low Yield in Knoevenagel Condensation of this compound
Symptoms: The reaction between salicylaldehyde and ethyl acetoacetate results in a low yield of this compound. Thin-layer chromatography (TLC) may show unreacted starting materials or multiple unidentified spots.
Possible Cause & Solution:
-
Suboptimal Temperature: The reaction rate is highly dependent on temperature.
-
If using conventional heating: A temperature that is too low will result in an incomplete reaction. Conversely, a temperature that is too high can cause degradation of starting materials or the product. The optimal temperature often needs to be determined empirically for a specific setup but is frequently achieved under reflux in solvents like ethanol.
-
If using microwave irradiation: While microwave heating can dramatically reduce reaction times, power and temperature must be carefully controlled. Overheating can lead to charring and a complex mixture of byproducts. Start with lower power settings and shorter irradiation times and optimize from there.
-
Troubleshooting Flowchart: Low Yield in Knoevenagel Synthesis
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Issue 2: Poor Yield or Side Product Formation in Pechmann Condensation
Symptoms: The reaction of a phenol with a β-keto ester under acidic catalysis gives a low yield of the desired coumarin. TLC or NMR analysis indicates the presence of significant side products.
Possible Cause & Solution:
-
Incorrect Temperature: The Pechmann condensation is highly sensitive to temperature. An optimal temperature maximizes the yield of the desired coumarin while minimizing side reactions.
-
Temperature Too High (>120-130°C): Can lead to the formation of chromone isomers, self-condensation of the ketoester, or degradation of the product. If you observe multiple products, a reduction in temperature is recommended.
-
Temperature Too Low (<90-100°C): Results in a sluggish or incomplete reaction, leaving a large amount of unreacted starting materials. A modest increase in temperature should be tested.
-
Data on Temperature Effects
The following tables summarize quantitative data on the effect of temperature on coumarin synthesis yields from published literature.
Table 1: Effect of Temperature on Pechmann Condensation Yield (Reaction: Phloroglucinol with ethyl acetoacetate, solvent-free, catalyzed by Zn0.925Ti0.075O NPs)
| Temperature (°C) | Reaction Time (h) | Yield (%) |
| 90 | 5 | 61 |
| 110 | 3 | 88 |
| 130 | 3 | 72 |
Table 2: Temperature-Controlled Pathways in Synthesis from 4-Hydroxycoumarin
| Starting Material | Reagent | Temperature (°C) | Primary Product |
| 4-Hydroxycoumarin | Acetic Anhydride | ~150 | O-acetylated intermediate |
| 4-Hydroxycoumarin | Acetic Anhydride | >170 | 3-Acetyl-4-hydroxycoumarin (rearranged) |
Key Reaction Pathways and Temperature Control
The synthesis of this compound and its 4-hydroxy- derivative are excellent examples of how temperature directs a reaction toward a specific product.
Caption: Temperature dictates the outcome of the acylation of 4-hydroxycoumarin.
Experimental Protocols
Protocol 1: Knoevenagel Condensation for this compound
This protocol is adapted from procedures utilizing piperidine as a catalyst.
Materials:
-
Salicylaldehyde
-
Ethyl acetoacetate
-
Piperidine (catalyst)
-
Ethanol (solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve salicylaldehyde (1 equivalent) in ethanol.
-
Add ethyl acetoacetate (1.1 equivalents) to the solution.
-
Add a catalytic amount of piperidine (e.g., 0.02 equivalents) to the reaction mixture.
-
Heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 2-4 hours.
-
Monitor the reaction progress using TLC (eluent suggestion: 8:2 n-hexane:ethyl acetate).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product often precipitates upon cooling. If not, the volume of the solvent can be reduced under vacuum.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry.
-
The crude product can be recrystallized from ethanol to yield pure this compound.
Protocol 2: Synthesis of 3-Acetyl-4-hydroxycoumarin via Thermal Rearrangement
This protocol is based on the acylation and subsequent rearrangement of 4-hydroxycoumarin.
Materials:
-
4-Hydroxycoumarin
-
Acetic acid
-
Phosphorus oxychloride (POCl₃) as catalyst (alternatively, acetic anhydride can be used at different temperatures)
Procedure:
-
In a flask suitable for high-temperature reactions (e.g., a sealed tube or a flask with a high-temperature reflux condenser), combine 4-hydroxycoumarin (1 equivalent) with glacial acetic acid.
-
Carefully add phosphorus oxychloride (catalytic amount) to the mixture.
-
Heat the reaction mixture to reflux (boiling point of acetic acid is ~118°C, but higher temperatures may be required depending on the specific catalytic system). A literature example using this catalytic system involves heating to the boil.
-
For the non-catalytic rearrangement using acetic anhydride, the mixture must be heated above 170°C.
-
Maintain the high temperature for the prescribed time (e.g., 30-60 minutes after reaching reflux).
-
Carefully cool the reaction mixture to room temperature, then pour it into ice water to precipitate the product.
-
Collect the crystalline solid by vacuum filtration, wash thoroughly with water, and dry.
-
Recrystallize from a suitable solvent like ethanol if necessary.
Technical Support Center: Optimizing Ultrasound Frequency for Efficient Coumarin Homodimerization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the efficient homodimerization of coumarin derivatives using ultrasound technology.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind ultrasound-assisted coumarin homodimerization?
A1: The homodimerization of coumarins under ultrasonic irradiation is understood to proceed via a radical-mediated mechanism. The process of acoustic cavitation, which is the formation, growth, and violent collapse of microscopic bubbles in the reaction medium, generates localized high-energy "hot spots." These hot spots can initiate the formation of radical species from the coumarin precursors, which then dimerize.
Q2: How does ultrasound frequency impact the reaction yield and time?
A2: Ultrasound frequency is a critical parameter in optimizing the reaction. Different frequencies can lead to variations in the intensity of cavitation and, consequently, the reaction rate and yield. Lower frequencies, such as 20 kHz and 37 kHz, are known to produce more intense cavitation collapses, which can accelerate the reaction.[1] However, the optimal frequency can also depend on the specific coumarin derivative and other reaction conditions.
Q3: What are the typical solvents and catalysts used in this reaction?
A3: The choice of solvent and catalyst can significantly influence the reaction's success. Common solvents include tetrahydrofuran (THF) and diethyl ether (Et₂O). In many reported procedures, a combination of metallic zinc and a metallic salt like zinc acetate (Zn(OAc)₂) or chloroacetic anhydride is used to facilitate the dimerization process under sonication.[1][2]
Q4: Can this method be applied to various coumarin derivatives?
A4: Yes, ultrasound-assisted homodimerization has been successfully applied to a range of 3-acetylcoumarin derivatives with different substituents on the coumarin ring. However, the nature and position of these substituents can affect the reaction time and yield.[3]
Data Presentation: Optimizing Reaction Conditions
The following tables summarize the quantitative data on the effect of ultrasound frequency and amplitude on the homodimerization of this compound.
Table 1: Effect of Ultrasound Frequency and Amplitude on Reaction Time and Yield [1]
| Frequency | Amplitude (%) | Reaction Time (min) | Yield (%) |
| 37 kHz | 30 | 10-15 | 90 |
| 37 kHz | 60 | 20 | 74 |
| 37 kHz | 100 | 20 | 74 |
| 80 kHz | 30 | 30 | 85 |
| 80 kHz | 60 | 25 | 88 |
| 80 kHz | 100 | 30 | 85 |
Reaction conditions: this compound, zinc, and chloroacetic anhydride in THF/Et₂O at 40°C.
Experimental Protocols
Ultrasound-Assisted Homodimerization of this compound [1][3]
-
Reactant Preparation: In a reaction vessel, combine this compound, 5.6 equivalents of metallic zinc, and 1.5 equivalents of either chloroacetic anhydride or zinc acetate (Zn(OAc)₂).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of THF and Et₂O.
-
Sonication Setup: Place the reaction vessel in an ultrasonic bath or use an ultrasonic probe.
-
Irradiation: Irradiate the mixture with ultrasound at the desired frequency (e.g., 37 kHz or 80 kHz) and amplitude.
-
Temperature Control: Maintain the reaction temperature at approximately 40°C.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction and perform a standard workup procedure to isolate the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the pure homodimer.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Reaction | - Insufficient ultrasonic power or amplitude.- Inactive catalyst or reagents.- Incorrect solvent system. | - Increase the ultrasound amplitude.- Ensure the use of fresh, high-purity zinc and other reagents.- Verify the appropriateness of the solvent for the specific coumarin derivative. |
| Low Yield | - Suboptimal ultrasound frequency.- Reaction time is too short or too long.- Inefficient heat dissipation leading to side reactions. | - Experiment with different ultrasound frequencies (e.g., 20 kHz, 37 kHz, 80 kHz) to find the optimum for your system.[1]- Monitor the reaction closely with TLC to determine the optimal reaction time.- Use a cooling system to maintain a constant reaction temperature. |
| Formation of Byproducts | - Over-sonication leading to degradation of the product.- Presence of impurities in the starting materials. | - Reduce the sonication time or power.- Purify the starting coumarin derivative before the reaction. |
| Inconsistent Results | - Fluctuations in ultrasonic power output.- Inconsistent positioning of the reaction vessel in the ultrasonic bath. | - Calibrate the ultrasonic equipment regularly.- Ensure the reaction vessel is placed in the same position for each experiment to maintain consistent energy transfer. |
Visualizations
Caption: Experimental workflow for ultrasound-assisted coumarin homodimerization.
Caption: Simplified reaction pathway for coumarin homodimerization.
References
Technical Support Center: Scale-Up Synthesis of 3-Acetylcoumarin Derivatives
Welcome to the technical support center for the synthesis of 3-acetylcoumarin derivatives. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental scale-up. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate a smooth transition from lab-scale to larger-scale production.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What are the primary methods for synthesizing this compound, and which is most suitable for scale-up?
A1: The two most prevalent methods for synthesizing this compound and its derivatives are the Knoevenagel condensation and the Pechmann condensation .
-
Knoevenagel Condensation: This method typically involves the reaction of a salicylaldehyde with an active methylene compound like ethyl acetoacetate.[1] It is often preferred for synthesizing this compound directly. For scale-up, it offers versatility with various catalysts, including bases like piperidine or solid acid catalysts, which can simplify downstream processing.[2][3] Solvent-free conditions have also been developed, which are advantageous for large-scale, greener synthesis.[2]
-
Pechmann Condensation: This reaction condenses a phenol with a β-ketoester under acidic conditions.[4] While excellent for many coumarin derivatives, it can require harsh acidic catalysts like sulfuric acid, which pose challenges for scale-up in terms of reactor compatibility and waste neutralization.[4][5] However, milder solid acid catalysts are being explored to mitigate these issues.[5][6]
For direct, large-scale synthesis of this compound, the Knoevenagel condensation is often more straightforward and adaptable.
Q2: My Knoevenagel condensation reaction is suffering from low yields upon scale-up. What are the common causes and solutions?
A2: Low yields during the scale-up of a Knoevenagel condensation can stem from several factors. The primary areas to investigate are catalyst efficiency, reaction conditions, and mixing.
-
Catalyst Deactivation or Insufficiency: The catalyst-to-substrate ratio may need re-optimization. Some catalysts that work well on a small scale may be less efficient in larger volumes. Consider switching to a more robust or recyclable catalyst.
-
Poor Temperature Control: Inadequate heat dissipation in larger reactors can lead to localized overheating, causing reactant/product degradation and the formation of by-products. Ensure uniform heating and efficient temperature monitoring.
-
Inefficient Mixing: As the reaction volume increases, ensuring homogenous mixing of reactants and catalyst becomes critical. Dead zones in the reactor can lead to incomplete reactions. Evaluate and adjust the stirring speed and impeller design.
-
Sub-optimal Solvent: A solvent that is effective for small-scale reactions may cause solubility issues at higher concentrations during scale-up.[7] Water has been explored as a green and effective solvent in some heterogeneously catalyzed systems.[7]
Q3: I am observing significant by-product formation in my reaction. What are these impurities and how can I minimize them?
A3: By-product formation is a common challenge, especially under harsh reaction conditions.
-
In Pechmann condensations using strong acids, side reactions like sulfonation of the phenol or ester hydrolysis can occur.[5] Using milder, solid acid catalysts can significantly reduce these unwanted side products.[5]
-
In Knoevenagel condensations, self-condensation of salicylaldehyde or ethyl acetoacetate can occur. Additionally, Michael addition can sometimes lead to other products.[8] To minimize these, control the rate of reagent addition and maintain the optimal reaction temperature. A slow, controlled addition of one reactant to the mixture of the other and the catalyst can prevent high local concentrations that favor side reactions.
Q4: What are the most effective methods for purifying this compound derivatives on a large scale?
A4: While column chromatography is standard for lab-scale purification, it is often impractical and costly for large-scale production.[9] The preferred method for industrial scale is recrystallization . The key is to identify a suitable solvent or solvent system that provides high solubility for the product at elevated temperatures and low solubility at room or sub-ambient temperatures. Ethanol is commonly used for the recrystallization of coumarin derivatives.[10][11] If impurities persist, a preliminary wash with a non-polar solvent to remove organic residues or a charcoal treatment to remove colored impurities can be effective before the final recrystallization.
Q5: Are microwave-assisted or ultrasonic methods viable for industrial-scale synthesis of this compound?
A5: Both microwave and ultrasound irradiation have been shown to accelerate reaction times and improve yields on a laboratory scale, often under solvent-free conditions.[10][12][13]
-
Microwave-assisted synthesis can significantly reduce reaction times.[13] However, scaling up microwave reactors presents challenges related to uniform energy distribution and penetration depth in large volumes.
-
Ultrasonic methods have also demonstrated improved efficiency and can be more readily adapted to continuous flow reactors, which are highly scalable.[10] One study noted that using an ultrasonic bath not only reduced reaction time and temperature but also yielded a purer product compared to conventional refluxing.[10]
While promising, the transition from lab-scale batch reactors to industrial continuous-flow systems requires specialized equipment and process optimization.
Quantitative Data on Synthesis Conditions
The choice of catalyst and solvent significantly impacts the outcome of the Knoevenagel condensation for this compound synthesis.
Table 1: Comparison of Catalysts in the Knoevenagel Synthesis of this compound
| Catalyst | Reactants | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| Piperidine | Salicylaldehyde, Ethyl Acetoacetate | Ethanol | Reflux | - | 70 | [14] |
| Camphor Sulfonic Acid (CSA) | Salicylaldehyde, Ethyl Acetoacetate | Solvent-free | - | - | 88 | [2] |
| Nano-ZnO | o-hydroxybenzaldehydes, Ethyl Acetoacetate | Acetonitrile | - | - | High | [8][13] |
| L-proline | Salicylaldehyde, Ethyl Acetoacetate | Triethanolamine | Room Temp | - | 96 | [15] |
| Diethylamine | Salicylaldehyde, Ethyl Acetoacetate | Solvent-free (Microwave, 100W) | - | 60 s | ~44 | [7] |
| Mg-Al Hydrotalcite | Salicylaldehyde, Ethyl Acetoacetate | Water | 80 | - | ~94 | [7] |
Table 2: Effect of Solvent on Yield using Mg-Al Hydrotalcite Catalyst
| Solvent | Yield (%) |
| Water | 94.0 |
| Ethanol | 89.7 |
| Toluene | 85.3 |
| Acetonitrile | 83.1 |
| Tetrahydrofuran (THF) | 79.5 |
| Data adapted from reference[7]. Conditions: 80°C. |
Detailed Experimental Protocols
Protocol 1: Lab-Scale Knoevenagel Synthesis of this compound using Piperidine
This protocol is a conventional method that can be optimized for scale-up.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add salicylaldehyde (e.g., 10 mmol) and ethyl acetoacetate (e.g., 12 mmol) in ethanol (e.g., 20 mL).
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.5 mL) to the mixture.
-
Reaction: Heat the mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. A solid product may precipitate. If not, reduce the solvent volume under vacuum.
-
Isolation: Pour the cooled mixture into ice-cold water. The crude this compound will precipitate as a solid.
-
Purification: Filter the solid product, wash it with cold water, and dry it. Recrystallize the crude product from ethanol to obtain pure, crystalline this compound.[3][14]
Protocol 2: Green Synthesis of this compound using a Solid Catalyst in Water
This protocol utilizes a greener, heterogeneous catalyst system that simplifies purification.
-
Setup: In a flask, suspend the Mg-Al hydrotalcite catalyst (e.g., 0.1 g) in water (e.g., 25 mL).[7]
-
Reactant Addition: Add salicylaldehyde (e.g., 10 mmol) and ethyl acetoacetate (e.g., 12 mmol) to the suspension.
-
Reaction: Heat the mixture to 80°C and stir vigorously for the required time (monitor by TLC).
-
Isolation: After completion, cool the reaction mixture. The solid catalyst can be removed by simple filtration.
-
Purification: The filtrate is cooled further in an ice bath to precipitate the this compound. The product is then filtered, washed with cold water, and dried. This method often yields a product of high purity, potentially avoiding the need for further recrystallization.[7]
Visualizations: Workflows and Logic Diagrams
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for low yield in scale-up synthesis.
Caption: Comparison of Pechmann and Knoevenagel reactions for scale-up synthesis.
References
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. lpp-equipment.pl [lpp-equipment.pl]
- 4. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 5. A review on convenient synthesis of substituted coumarins using reuseable solid acid catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. researchgate.net [researchgate.net]
- 8. connectjournals.com [connectjournals.com]
- 9. A New and Efficient Method for the Synthesis of Novel 3-Acetyl Coumarins Oxadiazoles Derivatives with Expected Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jmnc.samipubco.com [jmnc.samipubco.com]
- 11. mdpi.com [mdpi.com]
- 12. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jazanu.edu.sa [jazanu.edu.sa]
- 14. scribd.com [scribd.com]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Study on Catalysts for 3-Acetylcoumarin Synthesis: Piperidine vs. L-Proline
A detailed analysis of two common catalysts in the synthesis of the versatile coumarin derivative, 3-acetylcoumarin, reveals distinct advantages and disadvantages in terms of reaction efficiency, conditions, and environmental impact. This guide provides a head-to-head comparison of piperidine and L-proline as catalysts for this important organic transformation, supported by experimental data to aid researchers in catalyst selection.
The synthesis of this compound, a key intermediate in the development of various pharmaceuticals and fine chemicals, is commonly achieved through the Knoevenagel condensation of salicylaldehyde and ethyl acetoacetate. The choice of catalyst for this reaction significantly influences the yield, reaction time, and overall sustainability of the process. This report focuses on a comparative evaluation of two widely used catalysts: the basic secondary amine, piperidine, and the organocatalyst, L-proline.
Performance Comparison: Piperidine vs. L-Proline
A summary of the key performance indicators for each catalyst in the synthesis of this compound is presented below. The data highlights that while both catalysts are effective, they offer different trade-offs in terms of reaction conditions and outcomes.
| Parameter | Piperidine | L-Proline |
| Typical Yield | 72.3% - 99%[1][2][3] | 85% - 95%[4][5] |
| Reaction Temperature | 50°C - 65°C (conventional heating)[1][2] | Room Temperature - 80°C[4][5] |
| Reaction Time | 20 minutes - 3 hours[1][6] | 18 hours (conventional heating)[5] |
| Solvent | Ethanol, Toluene, Solvent-free (microwave)[1][2][7] | Ethanol, Ionic Liquid [emim]BF4[4][5] |
| Catalyst Type | Base Catalyst | Organocatalyst (Bifunctional)[5] |
| Environmental Impact | Toxic[2] | Non-toxic, biodegradable[5] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound using both piperidine and L-proline are provided to allow for replication and further study.
Synthesis of this compound using Piperidine as a Catalyst
This protocol is based on a conventional heating method.
Materials:
-
Salicylaldehyde
-
Ethyl acetoacetate
-
Piperidine
-
Ethanol
-
Petroleum ether
Procedure:
-
To a solution of salicylaldehyde (1.0 mmol) in ethanol (10 ml), add ethyl acetoacetate (1.0 mmol) and piperidine (1.0 mmol).[1]
-
Stir the mixture at 65°C for 20 minutes.[1]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, filter the crude product.
-
Wash the filtered product with petroleum ether to obtain this compound.[1]
Synthesis of this compound using L-Proline as a Catalyst
This protocol utilizes an ionic liquid as the solvent at room temperature.
Materials:
-
Salicylaldehyde or its derivatives
-
Ethyl acetoacetate
-
L-proline
-
Ionic liquid [emim]BF4
Procedure:
-
In a 25 ml round-bottom flask, add salicylaldehyde (2 mmol) and ethyl acetoacetate (2.1 mmol) to the ionic liquid [emim]BF4 (1 ml).[4]
-
Add L-proline (40 mol%) to the mixture.[4]
-
Stir the reaction mixture at room temperature. The reaction time may vary depending on the specific substrates.
-
After the reaction is complete (as monitored by TLC), extract the L-proline and ionic liquid with water.[4]
-
Filter the solid product to obtain high-purity this compound.[4] The ionic liquid and L-proline can be recovered from the aqueous solution and reused.[4]
Reaction Mechanisms and Experimental Workflow
The synthesis of this compound via Knoevenagel condensation proceeds through a series of well-defined steps. The diagrams below illustrate the general reaction pathway and a typical experimental workflow.
Caption: Generalized reaction pathway for the synthesis of this compound.
Caption: General experimental workflow for this compound synthesis.
Discussion
Both piperidine and L-proline have demonstrated high efficacy in catalyzing the synthesis of this compound. Piperidine, a conventional base catalyst, can afford excellent yields in very short reaction times, particularly under microwave irradiation.[2][3] However, its toxicity is a significant drawback from a green chemistry perspective.[2]
In contrast, L-proline, an amino acid-based organocatalyst, offers a more environmentally benign alternative.[5] It can promote the reaction with high yields under mild conditions, including at room temperature, especially when used in conjunction with ionic liquids which can be recycled.[4] The bifunctional nature of L-proline, possessing both an acidic carboxylic group and a basic amine group, is believed to contribute to its catalytic activity. While conventional heating with L-proline may require longer reaction times, its non-toxic and biodegradable nature makes it an attractive option for sustainable chemical synthesis.
Conclusion
The choice between piperidine and L-proline for the synthesis of this compound will depend on the specific priorities of the researcher. For rapid synthesis with potentially higher throughput, piperidine may be the preferred catalyst, provided that appropriate safety precautions are taken. For researchers focused on green chemistry principles, milder reaction conditions, and the use of recyclable catalysts, L-proline presents a compelling and effective alternative. Further optimization of reaction conditions for L-proline, such as the use of different solvents or energy sources, could potentially reduce reaction times and further enhance its appeal.
References
- 1. Synthesis and Evaluation of Coumarin-Chalcone Derivatives as α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. L-Proline as an efficient and reusable promoter for the synthesis of coumarins in ionic liquid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomedres.us [biomedres.us]
- 6. researchgate.net [researchgate.net]
- 7. kjscollege.com [kjscollege.com]
Comparative Guide to 3-Acetylcoumarin and 7-Hydroxycoumarin as Fluorescent Probes in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 3-acetylcoumarin and 7-hydroxycoumarin (also known as umbelliferone), two widely utilized coumarin derivatives, in their roles as fluorescent probes within biological research. The comparison is supported by experimental data on their photophysical properties, applications, and synthetic versatility.
Core Photophysical and Physicochemical Properties
The utility of a fluorescent probe is fundamentally determined by its photophysical characteristics. 7-Hydroxycoumarin is a naturally fluorescent compound, while this compound often serves as a foundational scaffold for creating more complex probes. The properties of these two core structures are summarized below.
| Property | This compound | 7-Hydroxycoumarin (Umbelliferone) | Significance in Biological Applications |
| Excitation Max (λex) | ~350-390 nm (Solvent-dependent) | ~325 nm (Neutral pH), ~365 nm (Alkaline pH) | Determines the optimal light source for excitation. Shorter wavelengths may induce more cellular autofluorescence. |
| Emission Max (λem) | ~450-500 nm (Solvent-dependent) | ~460 nm (Blue fluorescence) | Defines the detection window. A larger Stokes shift (difference between λex and λem) is desirable to minimize signal overlap. |
| Quantum Yield (ΦF) | Generally low; derivatives can be high. | Moderate to high (e.g., ~0.70 in some conditions).[1] | Represents the efficiency of fluorescence emission. Higher values indicate a brighter probe. |
| Molar Extinction Coefficient (ε) | Moderate. | ~10,000-20,000 M⁻¹cm⁻¹ | A measure of how strongly the molecule absorbs light at a given wavelength. Higher values contribute to overall brightness. |
| Key Application | Synthetic precursor for targeted probes.[2][3] | Intrinsic pH sensor, enzymatic substrate component.[4][5] | This compound's utility lies in its chemical reactivity, whereas 7-hydroxycoumarin is often used directly. |
| Solvatochromism | Exhibits polarity-dependent fluorescence.[6] | Fluorescence is highly pH-dependent.[4] | Sensitivity to the local environment can be exploited for sensing applications. |
| Cytotoxicity | Varies by derivative; core is relatively low. | Generally low cytotoxicity at typical working concentrations.[7] | Crucial for live-cell imaging to ensure minimal perturbation of biological processes. |
Comparative Analysis: A Tale of Two Probes
The choice between this compound and 7-hydroxycoumarin hinges on the experimental goal. 7-hydroxycoumarin is an "off-the-shelf" probe for specific applications, while this compound is a versatile building block.
7-Hydroxycoumarin (Umbelliferone): The Direct Sensor
7-Hydroxycoumarin is best known for its intrinsic pH sensitivity.[4][5] The phenolic hydroxyl group at the 7-position undergoes deprotonation in alkaline conditions, leading to a significant shift in its absorption and emission spectra.[5] This property makes it an excellent ratiometric pH indicator.[8]
-
Primary Application: Its most common use is in enzyme assays where the enzymatic activity releases 7-hydroxycoumarin from a non-fluorescent substrate. For example, β-galactosidase activity is frequently measured using 4-methylumbelliferyl-β-D-galactopyranoside (MUG). Cleavage of the glycosidic bond liberates the highly fluorescent 7-hydroxy-4-methylcoumarin.
-
Advantages:
-
Limitations:
-
Excitation in the UV range can cause cellular photodamage and overlap with cellular autofluorescence.
-
Limited structural versatility for targeting specific organelles or proteins without significant chemical modification.
-
This compound: The Versatile Synthetic Platform
This compound itself is weakly fluorescent but serves as a crucial starting material for the synthesis of a vast array of fluorescent probes.[3][10] The acetyl group at the 3-position is a key reactive handle for various chemical modifications, allowing for the construction of probes with tailored specificities.
-
Primary Application: It is a precursor for synthesizing probes to detect specific analytes, such as metal ions, reactive oxygen species, and enzymes.[3][11][12] The coumarin core acts as the fluorophore, while a recognition moiety attached via the 3-acetyl group interacts with the target, modulating the fluorescence output through mechanisms like Intramolecular Charge Transfer (ICT) or Photoinduced Electron Transfer (PET).[3][12]
-
Advantages:
-
Limitations:
-
The parent molecule has limited direct application as a fluorescent probe.
-
The properties of the final probe are entirely dependent on the specific modifications made.
-
Synthesis and characterization of new derivatives require significant effort.
-
Experimental Protocols and Methodologies
Protocol 1: pH Sensing in Solution using 7-Hydroxycoumarin
This protocol details the measurement of pH-dependent fluorescence of 7-hydroxycoumarin.
-
Reagent Preparation:
-
Prepare a 1 mM stock solution of 7-hydroxycoumarin in ethanol.
-
Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, and borate buffers).
-
-
Sample Preparation:
-
For each pH value, add a small aliquot of the 7-hydroxycoumarin stock solution to the buffer to a final concentration of 1-10 µM. Ensure the final ethanol concentration is minimal (<1%) to avoid solvent effects.
-
-
Fluorescence Measurement:
-
Use a spectrofluorometer to record the emission spectra of each sample.
-
Set the excitation wavelength to 330 nm.
-
Record the emission spectra from 400 nm to 600 nm.
-
Plot the fluorescence intensity at the emission maximum (~460 nm) against the pH to generate a titration curve.
-
Protocol 2: Synthesis of a Schiff Base Derivative from this compound for Ion Sensing
This protocol provides a general method for modifying this compound to create a sensor for metal ions.
-
Synthesis of the Schiff Base:
-
Dissolve this compound in ethanol.
-
Add an equimolar amount of a desired amine (e.g., a hydrazine derivative containing a chelating group).
-
Add a catalytic amount of acetic acid.
-
Reflux the mixture for 2-4 hours, monitoring the reaction by thin-layer chromatography.
-
Cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to purify.
-
-
Characterization:
-
Confirm the structure of the synthesized probe using NMR and mass spectrometry.
-
-
Fluorescence Titration with Metal Ions:
-
Prepare a stock solution of the synthesized probe in a suitable solvent (e.g., DMSO or acetonitrile).
-
Prepare stock solutions of various metal perchlorate or chloride salts.
-
In a cuvette, add the probe solution to a buffer.
-
Record the initial fluorescence spectrum.
-
Incrementally add aliquots of a metal ion stock solution and record the fluorescence spectrum after each addition.
-
Plot the change in fluorescence intensity against the metal ion concentration to determine the binding affinity and selectivity.
-
Visualizing Workflows and Mechanisms
Diagrams created using Graphviz illustrate key processes related to the application of these probes.
Caption: pH-dependent equilibrium and fluorescence of 7-hydroxycoumarin.
Caption: Synthetic workflow for developing targeted probes from this compound.
Conclusion
This compound and 7-hydroxycoumarin represent two distinct strategies in the application of coumarin-based fluorophores.
-
Choose 7-Hydroxycoumarin (or its derivatives) when you need a reliable, intrinsically fluorescent probe for pH measurements or as a reporter in well-established enzyme assays. Its properties are well-documented, and it is readily available for direct use.
-
Choose this compound when your research requires a custom-designed probe with specificity for a particular analyte or cellular structure. Its value lies not in its intrinsic fluorescence but in its potential as a versatile scaffold for creating novel chemical tools for biological imaging and sensing.
References
- 1. Influence of Halogen Substituents on the Photophysical Properties of 7-Hydroxycoumarin: Insights from Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 5. Umbelliferone - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Novel coumarin-based fluorescent pH indicators, probes and membranes covering a broad pH range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and application of coumarin fluorescence probes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxic and apoptotic potential of some coumarin and 2-amino-3-carbonitrile selenophene derivatives in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. eurekaselect.com [eurekaselect.com]
- 13. 4-Trifluoromethyl-substituted coumarins with large Stokes shifts: synthesis, bioconjugates, and their use in super-resolution fluorescence microscopy [abberior.rocks]
In Vitro Cytotoxicity of 3-Acetylcoumarin Derivatives: A Comparative Guide for Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro cytotoxic performance of various 3-acetylcoumarin derivatives against several cancer cell lines. The data presented is compiled from recent studies to aid in the evaluation of these compounds as potential anticancer agents. Detailed experimental protocols for common cytotoxicity assays are also provided, alongside visualizations of experimental workflows and relevant signaling pathways.
Comparative Cytotoxicity Data of Coumarin Derivatives
The following tables summarize the 50% inhibitory concentration (IC50) values of various coumarin derivatives, including those with a this compound core structure, against a panel of human cancer cell lines. These values are crucial for comparing the cytotoxic potency of the compounds.
Table 1: IC50 Values (in µM) of 3-Arylcoumarin Derivatives against A549 Human Lung Cancer Cells
| Compound Number | Derivative Name | IC50 (µM) on A549 Cells | Reference Drug (Docetaxel) IC50 (µM) |
| 6 | 8-(acetyloxy)-3-[4-(acetyloxy)phenyl]-2-oxo-2H-chromen-7-yl acetate | 75.2 | Not specified |
| 7 | 8-(acetyloxy)-3-(4-methanesulfonyl phenyl)-2-oxo-2H-chromen-7-yl acetate | 24.2 | Not specified |
| 8 | 4-(2-oxo-2H-chromen-3-yl)phenyl acetate | 84.7 | Not specified |
| 9 | 3-(4-methanesulfonylphenyl)-2H-chromen-2-one | >100 (inactive) | Not specified |
| 10 | 4-(4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate | >100 (inactive) | Not specified |
| 11 | 3-(4-methanesulfonylphenyl)-4-methyl-2H-chromen-2-one | >100 (inactive) | Not specified |
| 5d | 3-(Coumarin-3-yl)-acrolein derivative | 0.70 ± 0.05 | 5-Fluorouracil (IC50 not specified) |
| 6e | 3-(Coumarin-3-yl)-acrolein derivative | Not specified | 5-Fluorouracil (IC50 not specified) |
| Compound 4 | 7-hydroxy-3,6,8-tribromo-4-methylcoumarin | 9.34 | Staurosporine (IC50 = 3.7 µM) |
| Compound 8b | (2E)-4-methyl-2-oxo-2H-chromen-7-yl cinnamate derivative | 4.63 | Staurosporine (IC50 = 3.7 µM) |
| Compound 7 | 4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate | 48.1 | Not specified |
Data compiled from multiple sources.[1][2][3][4][5]
Table 2: IC50 Values (in µM) of Coumarin Derivatives against Various Cancer Cell Lines
| Compound Name/Number | Cancer Cell Line | IC50 (µM) | Reference Drug (IC50 µM) |
| This compound hydrazone (3ACOH) | HeLa | 20.4 (µg/ml) | Adriamycin (not specified) |
| This compound hydrazone (3ACDH) | HeLa | 25.7 (µg/ml) | Adriamycin (not specified) |
| 3-hydroxycoumarin | HeLa | 173.8 (µg/ml) | Not specified |
| Compound 4 (7-hydroxy-3,6,8-tribromo-4-methylcoumarin) | MCF-7 | 3.26 | Staurosporine (3.06 µM) |
| Compound 8b ((2E)-4-methyl-2-oxo-2H-chromen-7-yl cinnamate derivative) | MCF-7 | 7.35 | Staurosporine (3.06 µM) |
| Compound 4 (7-hydroxy-3,6,8-tribromo-4-methylcoumarin) | HL60 | 8.09 | Staurosporine (7.48 µM) |
| Compound 8b ((2E)-4-methyl-2-oxo-2H-chromen-7-yl cinnamate derivative) | HepG2 | 13.14 | Staurosporine (10.24 µM) |
| Compound 7 (4-(7-(diethylamino)-4-methyl-2-oxo-2H-chromen-3-yl)phenyl acetate) | CRL 1548 (Liver) | 45.1 | Not specified |
Data compiled from multiple sources.[3][5][6][7]
Experimental Protocols
Detailed methodologies for the most frequently cited cytotoxicity assays in the referenced studies are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability. It measures the metabolic activity of cells, which is indicative of their viability.
Principle: Viable cells with active metabolism possess mitochondrial dehydrogenase enzymes that can reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The formazan crystals are then dissolved, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate the cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Crystal Violet Assay
This assay is another common method for determining cell viability, particularly for adherent cell lines.
Principle: Crystal violet is a dye that stains the DNA and proteins of adherent cells. After treatment with a cytotoxic agent, dead cells detach from the plate. The remaining viable, adherent cells are stained, and the amount of dye is quantified, which is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed adherent cells in a 96-well plate and allow them to attach and grow for 24 hours.
-
Compound Treatment: Expose the cells to a range of concentrations of the test compounds for a specified duration.
-
Cell Fixation: Gently wash the cells with phosphate-buffered saline (PBS) and then fix them with a fixing agent like methanol or paraformaldehyde for 10-15 minutes.
-
Staining: Remove the fixative and add 0.5% crystal violet solution to each well. Incubate at room temperature for 20-30 minutes.
-
Washing: Carefully wash the wells with water to remove the excess dye.
-
Dye Solubilization: Add a solubilizing agent, such as 33% acetic acid or 10% sodium dodecyl sulfate (SDS), to each well to release the incorporated dye.
-
Absorbance Measurement: Measure the absorbance of the solubilized dye at a wavelength of 570-590 nm.
-
Data Analysis: Determine the IC50 values by plotting the absorbance against the compound concentration.
Visualizations
The following diagrams illustrate the experimental workflow and a key signaling pathway involved in the cytotoxic effects of some coumarin derivatives.
Caption: Experimental workflow for in vitro cytotoxicity assays.
References
- 1. In Vitro Evaluation of 3-Arylcoumarin Derivatives in A549 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro evaluation of 3-arylcoumarin derivatives in A549 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Synthesis of Coumarin Derivatives as Cytotoxic Agents through PI3K/AKT Signaling Pathway Inhibition in HL60 and HepG2 Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and anticancer activity studies of 3-(coumarin-3-yl)-acrolein derivatives: Evidenced by integrating network pharmacology and vitro assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxic Activity of New Acetoxycoumarin Derivatives in Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. journals.indexcopernicus.com [journals.indexcopernicus.com]
Revolutionizing Coumarin Synthesis: A Comparative Analysis of Microwave-Assisted and Conventional Heating Methods
For researchers, scientists, and professionals in drug development, the quest for efficient, rapid, and high-yield synthetic methodologies is perpetual. Coumarin and its derivatives, a cornerstone in medicinal chemistry, are no exception. This guide provides a comprehensive comparison of microwave-assisted synthesis (MAS) and conventional heating methods for the production of these valuable compounds, supported by experimental data and detailed protocols.
Microwave-assisted organic synthesis has emerged as a transformative technology, offering significant advantages over traditional heating techniques.[1][2][3] In the context of coumarin synthesis, this translates to dramatically reduced reaction times, improved yields, and often, cleaner reaction profiles.[4][5] This comparative analysis delves into the quantitative and qualitative differences between these two approaches, providing a clear rationale for the adoption of microwave technology in the modern laboratory.
Performance Data: A Head-to-Head Comparison
The quantitative advantages of microwave irradiation over conventional reflux methods are starkly illustrated in the synthesis of various coumarin derivatives. The data, summarized from multiple studies, consistently demonstrates the superiority of microwave-assisted protocols in terms of both reaction time and product yield.
| Coumarin Derivative Synthesis | Method | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |
| Halogenated Azo Coumarins | Microwave-Assisted | Piperidine/Acetic Acid | Ethanol | 8-17 min | 74-85 | [5] |
| Conventional | Piperidine/Acetic Acid | Ethanol | 8-18 h | 56-79 | [5] | |
| Halogenated Azo Coumarin-3-carboxylic acids | Microwave-Assisted | NaOH | Ethanol | 6 min | 82-94 | [5] |
| Conventional | NaOH | Ethanol | 6 h | 76-85 | [5] | |
| 7-Hydroxy-4-methylcoumarin | Microwave-Assisted | Fly Ash (20 mol%) | Solvent-free | 300 sec | 98 | [6] |
| Conventional (Pechmann) | H₂SO₄ | - | Several hours | Lower yields | [7] | |
| Coumarin-Pyran Derivatives | Microwave-Assisted | K₂CO₃ | - | 5-10 min | Good to high | [4] |
| Conventional | K₂CO₃ | - | 3-6 h | 57-72 | [4] | |
| Imidazole-Coumarin Structures | Microwave-Assisted | - | - | - | Good | [4] |
| Conventional | - | - | up to 12 h | 61-68 | [4] | |
| 3-Acetylcoumarin | Microwave-Assisted | Piperidine | Solvent-free | 1 min | 92.6 | [8] |
| Conventional | Piperidine | Ethanol | 15 min | 91.5 | [8][9] |
The Underlying Principles: A Workflow Comparison
The fundamental difference between the two methods lies in the mode of energy transfer. Conventional heating relies on conduction and convection, resulting in uneven temperature distribution and longer reaction times. Microwave energy, on the other hand, directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating.[10] This "volumetric heating" minimizes wall effects and often leads to different reaction outcomes and selectivities.[10]
Caption: A comparative workflow of conventional vs. microwave-assisted synthesis.
A Tale of Two Methods: Advantages and Disadvantages
The choice between microwave-assisted and conventional synthesis involves a trade-off between speed and scalability, among other factors. The following diagram illustrates the key considerations for each approach.
References
- 1. The impact of microwave-assisted organic synthesis in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microwave assisted synthesis: a new technology in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wjpps.com [wjpps.com]
- 4. Recent advances in the microwave- and ultrasound-assisted green synthesis of coumarin-heterocycles - Arabian Journal of Chemistry [arabjchem.org]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. arkat-usa.org [arkat-usa.org]
- 8. eprints.covenantuniversity.edu.ng [eprints.covenantuniversity.edu.ng]
- 9. scialert.net [scialert.net]
- 10. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
Unveiling the Potential of 3-Acetylcoumarin Derivatives: A Comparative Guide to Enzyme Docking Studies
For researchers, scientists, and professionals in drug development, this guide provides an objective comparison of docking studies on 3-acetylcoumarin derivatives with various key enzyme targets. The following sections summarize quantitative data, detail experimental protocols, and visualize relevant biological pathways and workflows to offer a comprehensive overview of the therapeutic potential of these compounds.
Performance Comparison: this compound Derivatives vs. Target Enzymes
The inhibitory activity of this compound derivatives has been evaluated against a range of enzymes implicated in various diseases. Molecular docking studies have provided valuable insights into the binding interactions and potential efficacy of these compounds. This section summarizes the key quantitative data from these studies, offering a comparative perspective on their performance.
Monoamine Oxidase (MAO) Inhibition
This compound derivatives have been investigated as inhibitors of human monoamine oxidase A (hMAO-A) and B (hMAO-B), enzymes crucial in the metabolism of neurotransmitters. Dysregulation of MAO activity is associated with neurological disorders like depression and Parkinson's disease.
| Compound | Target Enzyme | IC50 (µM) | Selectivity Index (SI = IC50 MAO-A / IC50 MAO-B) | Reference Compound | Reference IC50 (µM) |
| Unsubstituted this compound (6a) | hMAO-B | 1.25 ± 0.12 | - | Pargyline | - |
| 8-OCH₃ (6b) | hMAO-A | 2.31 ± 0.18 | - | Moclobemide | - |
| 8-OCH₂CH₃ (6c) | hMAO-A | 1.89 ± 0.15 | - | Moclobemide | - |
| 6,8-diCl (6d) | hMAO-A | 0.96 ± 0.08 | 3.10 (non-selective) | Moclobemide | - |
| 6,8-diCl (6d) | hMAO-B | 0.31 ± 0.04 | 3.10 (non-selective) | Safinamide mesylate | - |
Table 1: In vitro inhibitory activity (IC50) of this compound derivatives against human monoamine oxidase A and B.[1][2]
Carbonic Anhydrase (CA) Inhibition
Certain 3-substituted coumarin derivatives have been evaluated as inhibitors of human carbonic anhydrase isoforms IX and XII (hCA IX and hCA XII), which are tumor-associated enzymes. Their inhibition is a promising strategy in cancer therapy.[3][4]
| Compound | Target Enzyme | Ki (µM) |
| 6c | hCA IX | 4.1 |
| 6a | hCA IX | 7.1 |
| 6a | hCA XII | 9.1 |
| 6d | hCA IX | 5.56 |
| 6d | hCA XII | 9.8 |
Table 2: Inhibition constants (Ki) of 3-substituted coumarin derivatives against human carbonic anhydrase IX and XII.[3][4]
Cyclooxygenase (COX) Inhibition
Molecular docking studies have also explored the interaction of this compound derivatives with cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer.
| Compound Code | Target Enzyme | Binding Energy (kcal/mol) | Interacting Residues |
| 3ACFA | COX-2 (PDB: 6COX) | -9.9 | CYS-47 |
| 3ACTA | COX-2 (PDB: 6COX) | -9.6 | ASN-39 |
| 3ACBA | COX-2 (PDB: 6COX) | -9.5 | ASN-39 |
| 3ACNA | COX-2 (PDB: 6COX) | -9.2 | ASN-34, GLN-461 |
| 3ACIN | COX-2 (PDB: 6COX) | -9.2 | ASN-34 |
Table 3: Binding energies of this compound derivatives with the active site of COX-2.[5]
Acetylcholinesterase (AChE) Inhibition
Novel coumaryl-thiazole derivatives linked to an acetamide moiety have been synthesized and tested as inhibitors of acetylcholinesterase (AChE), a key enzyme in the pathology of Alzheimer's disease.[6][7]
| Compound | Target Enzyme | IC50 (nM) | Selectivity Index (over BuChE) |
| 6c | AChE | 43 | 4151.16 |
Table 4: Inhibitory activity (IC50) of a coumaryl-thiazole derivative against acetylcholinesterase.[6][7]
Experimental Protocols
The methodologies employed in the cited docking studies are crucial for interpreting the results. Below are the detailed protocols for the key experiments.
Molecular Docking Protocol for MAO Inhibition
-
Software: The specific docking software used was not detailed in the provided search results. A general protocol for this type of study often involves programs like AutoDock or GOLD.
-
Protein Preparation: The crystal structures of human MAO-A and MAO-B were obtained from the Protein Data Bank. Water molecules and co-crystallized ligands were typically removed, and hydrogen atoms were added.
-
Ligand Preparation: The 3D structures of the this compound derivatives were built and optimized using appropriate software.
-
Grid Generation: A grid box was defined around the active site of the enzyme to encompass the binding pocket.
-
Docking Simulation: The docking algorithm was used to explore possible binding conformations of the ligands within the enzyme's active site. The results were then scored based on the predicted binding affinity.[8]
Molecular Docking Protocol for COX-2 Inhibition
-
Software: The docking studies were performed using AutoDock.[5]
-
Protein Preparation: The crystal structure of the target protein, cyclooxygenase, was downloaded from the Protein Data Bank (PDB ID: 6COX).[5]
-
Ligand Preparation: The structures of the this compound derivatives were drawn and optimized.
-
Docking and Analysis: The docking was performed with the active site of the cyclooxygenase enzyme. The binding interactions and energies were analyzed to identify the most stable conformations.[5]
Molecular Docking Protocol for AChE Inhibition
-
Software: Molecular docking studies were carried out to elucidate the inhibition mode of the more active compounds.[6][7]
-
Binding Site Analysis: The most favorable pose of the active compound was positioned into the active site, with the coumarin ring wedged between the residues of the Catalytic Active Site (CAS) and the catalytic triad of AChE.[6][7] The coumarin ring was observed to be anchored in the enzyme's gorge through a hydrogen bond with Tyr130.[6][7]
Visualizing the Molecular Landscape
To better understand the context of these docking studies, the following diagrams illustrate a key signaling pathway and the general workflow of a molecular docking experiment.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. Non-cytotoxic this compound as an Attractive Target for Human Monoamine Oxidase (HMAO) Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of new 3-substituted coumarin derivatives as selective inhibitors of human carbonic anhydrase IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. abap.co.in [abap.co.in]
- 6. iris.unict.it [iris.unict.it]
- 7. Design, synthesis and docking study of novel coumarin ligands as potential selective acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. distantreader.org [distantreader.org]
A Comparative Guide to Ionic vs. Radical Reaction Pathways for Coumarin Dimerization
For Researchers, Scientists, and Drug Development Professionals
The dimerization of coumarins, a fundamental reaction in organic synthesis, offers access to a diverse range of bioactive molecules and photosensitive materials. The stereochemical outcome of this [2+2] cycloaddition is critically dependent on the reaction pathway, with radical and ionic/polar mechanisms yielding distinct product distributions. This guide provides an objective comparison of these pathways, supported by experimental data, to aid researchers in selecting the optimal conditions for their specific synthetic goals.
Executive Summary
The dimerization of coumarins can be broadly categorized into two primary pathways: radical-mediated dimerization and photodimerization, which can be influenced by ionic/polar conditions.
-
Radical-mediated dimerization , typically initiated by ultrasound in the presence of zinc metal and a metal salt, is a highly efficient method for the homodimerization of electron-deficient coumarins, such as 3-acetylcoumarin. Theoretical calculations and experimental evidence strongly support a radical mechanism for this transformation, leading to high yields of the dimeric products.[1][2][3]
-
Photodimerization proceeds through the excitation of the coumarin molecule to a triplet state, which is a diradical species. The stereochemical outcome of this reaction is highly sensitive to the reaction medium, including solvent polarity and the presence of catalysts like Lewis acids, which introduce an "ionic" character to the reaction environment. Supramolecular hosts can also effectively control the regio- and stereoselectivity of the photodimerization.[4][5]
This guide will delve into the experimental details and quantitative outcomes of each pathway, providing a framework for rational reaction design.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data for the radical-mediated dimerization of this compound and the photodimerization of coumarin under various conditions.
Table 1: Radical-Mediated Dimerization of Substituted 3-Acetylcoumarins [1]
| Entry | Substituent | Method | Reaction Time (min) | Yield (%) |
| 1 | H | A | 10 | 92 |
| 2 | H | B | 10-15 | 90 |
| 3 | 6-Cl | A | 10 | 91 |
| 4 | 6-NO₂ | A | 15 | 85 |
| 5 | 7-Methyl | A | 120 | 82 |
| 6 | 8-OCH₃ | A | 15 | 88 |
Method A: Zn, (ClCH₂CO)₂O, THF/Et₂O, Ultrasound (20 kHz, 40 °C) Method B: Zn, Zn(OAc)₂, THF, Ultrasound (37 kHz, 40 °C)
Table 2: Photodimerization of Coumarin - Influence of Reaction Conditions
| Entry | Coumarin Derivative | Conditions | Conversion (%) | Product Ratio (syn-HH:anti-HH:syn-HT:anti-HT) | Reference |
| 1 | Coumarin | Benzene, hv | 9 | 2.3 : 91.2 : 2.3 : 4.2 | [4] |
| 2 | Coumarin | 1,2-Ethanediol, hv | 39 | 59 : 22 : 19 : 0 | [4] |
| 3 | 6-Methylcoumarin | Water, hv | 9 | Mixture of four dimers | [4] |
| 4 | 6-Methylcoumarin | Water, Cucurbit[6]uril, hv | 72 | >99 : 1 (syn:anti) | [4] |
| 5 | Coumarin | CH₂Cl₂, BF₃, hv | - | Favors syn-HT | [2] |
Experimental Protocols
Radical-Mediated Dimerization of this compound (Method A)[1]
A mixture of this compound (1 mmol), zinc powder (5.6 mmol), and chloroacetic anhydride (2.4 mmol) in a solvent mixture of diethyl ether (10 mL) and tetrahydrofuran (7 mL) containing a catalytic amount of iodine is subjected to ultrasound irradiation in a water bath maintained at 40°C. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is poured into a 2N solution of hydrochloric acid and ice and extracted with chloroform. The combined organic extracts are washed with a saturated solution of sodium bicarbonate and dried over anhydrous sodium sulfate. The solvent is then evaporated to yield the crude product, which can be further purified by recrystallization.
Photodimerization of Coumarin in Solution[4]
A solution of coumarin in the desired solvent (e.g., benzene or 1,2-ethanediol) is irradiated with a suitable light source (e.g., a high-pressure mercury lamp) for a specified period. The reaction mixture is then concentrated, and the products are separated and quantified by chromatographic and spectroscopic techniques to determine the conversion and the ratio of the different stereoisomers. For catalyzed reactions, the appropriate catalyst (e.g., a Lewis acid or a supramolecular host) is added to the solution before irradiation.
Mechanistic Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanisms for the radical and photodimerization pathways, as well as a typical experimental workflow.
Caption: Proposed radical pathway for coumarin dimerization.
Caption: General pathway for coumarin photodimerization.
Caption: General experimental workflow for coumarin dimerization.
Logical Decision-Making Framework
The choice between a radical-mediated pathway and photodimerization depends on the desired outcome and the nature of the coumarin substrate.
Caption: Decision tree for selecting a coumarin dimerization pathway.
Conclusion
The dimerization of coumarins can be effectively achieved through both radical-mediated and photochemical pathways. For the high-yield synthesis of homodimers from electron-deficient coumarins like this compound, the radical pathway initiated by ultrasound and zinc is the method of choice. Conversely, when precise control over the stereochemical outcome is paramount, photodimerization offers a versatile platform. By carefully selecting the solvent, employing Lewis acid catalysis, or utilizing supramolecular hosts, researchers can steer the reaction towards the desired stereoisomer. This guide provides the foundational knowledge and data to enable informed decisions in the synthesis of coumarin dimers for a wide range of applications in materials science and drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. Lewis-acid-catalyzed photodimerization of coumarins and N-methyl-2-quinolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Experimental and Theoretical Study on the Homodimerization Mechanism of this compound [mdpi.com]
- 4. Supramolecular Photodimerization of Coumarins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selectivity in the photodimerization of 6-alkylcoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Experimental and Theoretical Study on the Homodimerization Mechanism of this compound - PMC [pmc.ncbi.nlm.nih.gov]
The Rising Stars in Antioxidant Research: A Comparative Guide to the DPPH Radical Scavenging Activity of Novel Coumarin Derivatives
For researchers, scientists, and drug development professionals, the quest for potent antioxidant compounds is a continuous journey. Among the myriad of contenders, coumarin derivatives have emerged as a promising class of molecules with significant free radical scavenging capabilities. This guide provides a comprehensive comparison of the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity of new coumarin derivatives, supported by experimental data and detailed protocols to aid in your research and development endeavors.
Coumarins, a group of natural and synthetic compounds containing a benzopyran-2-one core, have long been recognized for their diverse pharmacological properties, including anticoagulant, anti-inflammatory, and anticancer activities.[1] More recently, their potential as antioxidants has garnered considerable attention, with numerous studies focusing on the synthesis of novel derivatives with enhanced radical scavenging efficacy. The DPPH assay is a widely accepted and relatively simple method for evaluating the antioxidant potential of chemical compounds.[2] This guide synthesizes findings from recent studies to offer a comparative overview of the performance of various new coumarin derivatives in this assay.
Comparative Analysis of DPPH Radical Scavenging Activity
The antioxidant activity of coumarin derivatives is often quantified by their IC50 value in the DPPH assay, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant potency. The following table summarizes the DPPH radical scavenging activity of several recently synthesized coumarin derivatives, with ascorbic acid and other standards included for comparison.
| Compound | IC50 (µg/mL) | Standard | Reference |
| N-(4,7-dioxo-2-phenyl-1,3-oxazepin-3(2H,4H,7H)-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide (Compound 5) | ~450 (at 88% inhibition) | Ascorbic Acid | [3] |
| N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide (Compound 6) | ~400 (at 92% inhibition) | Ascorbic Acid | [3] |
| 3-Acetyl-6-hydroxy-2H-1-benzopyran-2-one (C1) | Not specified in abstract | - | [4] |
| Ethyl 6-hydroxy-2-oxo-2H-1-benzopyran-3-carboxylate (C2) | Not specified in abstract | - | [4] |
| Coumarin-thiazine hybrid (R=H) | 35.35 - 40.02 | Ascorbic Acid (36.22) | [5] |
| Coumarin-thiazine hybrid (R=2-Cl) | 35.35 - 40.02 | Ascorbic Acid (36.22) | [5] |
| Coumarin-thiazine hybrid (R=4-Cl) | 35.35 - 40.02 | Ascorbic Acid (36.22) | [5] |
| Coumarin–benzothiazole hybrid | 591.58 | Ascorbic Acid (391.25) | [5][6] |
| S4Cl (coumarinyl-oxadiazole derivative) | 1.49 | - | [7] |
Note: The IC50 values are presented as reported in the respective studies. Direct comparison should be made with caution due to potential variations in experimental conditions.
The structure of the coumarin molecule plays a critical role in its antioxidant activity. Studies have consistently shown that the presence and position of hydroxyl (-OH) groups on the benzopyran ring significantly enhance radical scavenging ability.[8][9] This is attributed to their ability to donate a hydrogen atom to the DPPH radical, thereby neutralizing it. For instance, coumarins possessing a catechol (two adjacent hydroxyl groups) moiety exhibit significant free radical scavenging activity.[8] Furthermore, the introduction of other heterocyclic rings, such as oxadiazole or thiazine, can also modulate the antioxidant potential of the coumarin core.[5][7]
Experimental Protocol: DPPH Radical Scavenging Assay
To ensure reproducibility and facilitate the comparison of results across different laboratories, a standardized experimental protocol is essential. The following is a detailed methodology for assessing the DPPH radical scavenging activity of new coumarin derivatives, based on protocols described in the literature.[2][3][10]
Materials and Reagents:
-
2,2-Diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (analytical grade)
-
The synthesized coumarin derivatives (test samples)
-
Ascorbic acid or other relevant antioxidant standards
-
96-well microplate or spectrophotometer cuvettes
-
UV-Vis spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.2 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to avoid degradation.
-
Preparation of Test Samples and Standards: Prepare stock solutions of the coumarin derivatives and the antioxidant standard (e.g., ascorbic acid) in methanol. From these stock solutions, prepare a series of dilutions to obtain a range of concentrations (e.g., 20, 50, 100, 200, 400 µg/mL).[10]
-
Reaction Mixture: In a 96-well microplate or test tubes, add a specific volume of the DPPH solution (e.g., 1 mL) to a specific volume of each concentration of the test samples and standards (e.g., 0.1 mL).[3]
-
Control and Blank:
-
Control: A mixture containing the DPPH solution and methanol (in place of the test sample).
-
Blank: Methanol alone.
-
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specified period (e.g., 20-30 minutes).[3][10]
-
Absorbance Measurement: After incubation, measure the absorbance of each solution at 517 nm using a UV-Vis spectrophotometer.[3][10]
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity can be calculated using the following formula:
% Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 [10]
-
Determination of IC50: Plot the percentage of scavenging activity against the corresponding concentrations of the test samples. The IC50 value is the concentration of the sample that causes 50% inhibition of the DPPH radical and can be determined from the graph.
Visualizing the Experimental Workflow
To further clarify the experimental process, the following diagram illustrates the workflow of the DPPH radical scavenging assay.
The Underlying Chemical Principle
The DPPH radical scavenging assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. This process neutralizes the radical, leading to a color change from deep violet to pale yellow. The degree of discoloration, which is measured by the decrease in absorbance at 517 nm, is directly proportional to the radical scavenging activity of the antioxidant compound.
References
- 1. Synthesis and Characterization of Some New Coumarins with in Vitro Antitumor and Antioxidant Activity and High Protective Effects against DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japer.in [japer.in]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and in Vitro Antioxidant Activity Evaluation of 3-Carboxycoumarin Derivatives and QSAR Study of Their DPPH• Radical Scavenging Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antioxidant Activity of Coumarins and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Antioxidant activities of coumarins from Korean medicinal plants and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. iqac.quantumuniversity.edu.in [iqac.quantumuniversity.edu.in]
Navigating the Fluorescent Landscape: A Comparative Guide to 3-Acetylcoumarin-Based Probes
For researchers, scientists, and drug development professionals seeking to employ fluorescent probes for the detection of specific biological molecules, the choice of the right tool is paramount. 3-Acetylcoumarin and its derivatives have emerged as a versatile class of fluorophores, offering a scaffold for the development of probes targeting a wide array of analytes. This guide provides a comparative analysis of the cross-reactivity and specificity of this compound-based fluorescent probes, supported by experimental data and detailed protocols to aid in the selection and application of these critical research tools.
Probing the Specificity: A Comparative Overview
The utility of a fluorescent probe is intrinsically linked to its ability to selectively interact with its target analyte in a complex biological milieu, minimizing false signals from off-target interactions. This compound-based probes have been designed to detect a variety of species, including metal ions, reactive oxygen species (ROS), reactive nitrogen species (RNS), and biothiols. The specificity of these probes is largely dictated by the nature of the receptor moiety attached to the this compound core.
To provide a clear comparison, the following tables summarize the performance of selected this compound-based probes and their alternatives in terms of their target analyte, limit of detection (LOD), and, most importantly, their cross-reactivity with common biological interferents.
Table 1: Comparison of Fluorescent Probes for Hypochlorite (ClO⁻)
| Probe ID / Name | Fluorophore Core | Target Analyte | Limit of Detection (LOD) | Cross-Reactivity with other ROS/RNS | Reference |
| BCO | 2-acetyl-3H-benzo[f]chromen-3-one | ClO⁻ | 154 nM | No significant interference from •OH, ¹O₂, H₂O₂.[1] | [1] |
| BETC | (1E)-1-(1-(3-oxo-3H-benzo[f]-chromen-2-yl)ethylidene)thiosemicarbazide | ClO⁻ | 32 nM | No significant interference from •OH, ¹O₂, H₂O₂.[1] | [1] |
| FSH | Fluorescein | ClO⁻ | 100 nM | High selectivity over other analytes. | [2] |
| BODIPY-based probe | Boron dipyrromethene | ClO⁻ | Varies | Generally high selectivity. | [3] |
| 1,8-Naphthalimide-based probe | 1,8-Naphthalimide | ClO⁻ | Varies | Good selectivity. | [3] |
Table 2: Comparison of Fluorescent Probes for Metal Ions
| Probe ID / Name | Fluorophore Core | Target Analyte | Limit of Detection (LOD) | Cross-Reactivity with other Metal Ions | Reference |
| FH | Furo[3,2-c]coumarin | Fe³⁺ | 1.93 µM | No significant interference from Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Fe²⁺, Al³⁺, Ni²⁺, Cu²⁺, Zn²⁺, Co²⁺, Pb²⁺, Ru³⁺.[4] | [4] |
| BS1 & BS2 | Coumarin | Cu²⁺, Fe³⁺ | Not specified | High selectivity over other metal ions. | [5] |
| Rhodamine B-based probe | Rhodamine B | Hg²⁺ | Varies | Can be designed for high selectivity.[6][7] | [6][7] |
| DCHQ5 | Diaza-18-crown-6-hydroxyquinoline | Mg²⁺ | Not specified | High selectivity for Mg²⁺. | [8] |
Table 3: Comparison of Fluorescent Probes for Biothiols
| Probe ID / Name | Fluorophore Core | Target Analyte(s) | Limit of Detection (LOD) | Cross-Reactivity with other Amino Acids | Reference |
| Halogenated this compound amides | Coumarin | Cys, GSH, Hcy | Not specified | Higher sensitivity for biothiols over thiol-containing proteins.[9] | [9] |
| CA-N | Coumarin | Cys, Hcy, GSH | Cys: 3.16 µM, Hcy: 0.19 µM, GSH: 5.15 µM | High selectivity over other biological amino acids.[10] | [10] |
| CouSePh | Coumarin with 4-phenylselenium | Cys, Hcy, GSH | Discriminative detection | Can distinguish between the three biothiols.[11] | [11] |
| DCMOS-N | Dicyanomethylene-4H-chromene | GSH, Cys, Hcy | GSH: 0.142 µmol/L, Cys: 0.129 µmol/L, Hcy: 0.143 µmol/L | High selectivity and strong anti-interference. | [12] |
Experimental Corner: Protocols for Assessing Specificity
To ensure the reliability of a fluorescent probe, rigorous testing of its specificity is essential. The following is a generalized experimental protocol for evaluating the cross-reactivity of a this compound-based probe, synthesized from methodologies described in the literature.[4][10][13]
Objective: To determine the fluorescence response of the probe to the target analyte in the presence of various potentially interfering species.
Materials:
-
This compound-based fluorescent probe stock solution (e.g., 1 mM in DMSO).
-
Target analyte stock solution (e.g., 10 mM in a suitable solvent).
-
Stock solutions of potential interfering species (e.g., various metal salts, amino acids, ROS/RNS generators) at a concentration significantly higher than the target analyte (e.g., 100 mM).
-
Biologically relevant buffer (e.g., PBS, HEPES, Tris-HCl, pH 7.4).
-
Fluorometer.
-
96-well microplate (optional, for high-throughput screening).
Procedure:
-
Preparation of Working Solutions:
-
Dilute the probe stock solution in the assay buffer to the final working concentration (e.g., 10 µM).
-
Prepare solutions of the target analyte and each interfering species in the assay buffer at their final desired concentrations. The concentration of interfering species should be in excess (e.g., 10- to 100-fold) of the target analyte concentration.
-
-
Fluorescence Measurements:
-
Control (Probe only): To a cuvette or well, add the assay buffer and the probe working solution. Record the fluorescence intensity at the predetermined excitation and emission wavelengths.
-
Probe + Target Analyte: To a separate cuvette or well, add the assay buffer, the probe working solution, and the target analyte solution. Incubate for a specified time (determined during probe characterization) and record the fluorescence intensity.
-
Probe + Interfering Species: For each interfering species, add the assay buffer, the probe working solution, and the respective interfering species solution to a separate cuvette or well. Incubate and record the fluorescence intensity.
-
Probe + Target Analyte + Interfering Species (Competition Assay): To assess the competition, add the assay buffer, the probe working solution, the interfering species solution, and finally the target analyte solution. Incubate and record the fluorescence intensity.
-
-
Data Analysis:
-
Calculate the fluorescence enhancement or quenching for each condition relative to the control (probe only).
-
Plot the fluorescence response of the probe to the target analyte in the presence and absence of each interfering species. A minimal change in the fluorescence signal in the presence of an interferent indicates high specificity.
-
Visualizing the Pathways and Workflows
To better understand the underlying mechanisms and experimental designs, the following diagrams are provided.
Caption: General mechanism of a 'turn-on' this compound-based fluorescent probe.
Caption: A typical experimental workflow for evaluating the specificity of a fluorescent probe.
Conclusion
This compound-based fluorescent probes represent a powerful and adaptable platform for the detection of a wide range of biological analytes. Their specificity is a critical parameter that must be carefully evaluated for any given application. This guide has provided a comparative overview of the performance of several this compound probes and their alternatives, alongside a standardized protocol for assessing cross-reactivity. By understanding the principles of probe design and rigorously validating their performance, researchers can confidently employ these fluorescent tools to unravel the complexities of biological systems.
References
- 1. mdpi.com [mdpi.com]
- 2. Development of a Rapid Fluorescence Probe for the Determination of Aqueous Hypochlorite - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Progress of Small Molecule Fluorescent Probes for Detecting Hypochlorite [mdpi.com]
- 4. Furo[3,2-c]coumarin-derived Fe3+ Selective Fluorescence Sensor: Synthesis, Fluorescence Study and Application to Water Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Coumarin-Based Fluorescent Probes for Dual Recognition of Copper(II) and Iron(III) Ions and Their Application in Bio-Imaging [mdpi.com]
- 6. Frontiers | Recent Developments in Fluorescent Materials for Heavy Metal Ions Analysis From the Perspective of Forensic Chemistry [frontiersin.org]
- 7. Recent Developments in Fluorescent Materials for Heavy Metal Ions Analysis From the Perspective of Forensic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of a highly Mg2+-selective fluorescent probe and its application to quantifying and imaging total intracellular magnesium | Springer Nature Experiments [experiments.springernature.com]
- 9. Heavy atom quenched coumarin probes for sensitive and selective detection of biothiols in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A coumarin-based fluorescent turn-on probe for detection of biothiols in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A coumarin-based fluorescent probe with 4-phenylselenium as the active site for multi-channel discrimination of biothiols - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 12. A Highly Selective and Sensitive Fluorescent Probe With a Large Stokes Shift for Near-Infrared Visualization of Endogenous and Exogenous Biothiols in Living Cells [imrpress.com]
- 13. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
Safety Operating Guide
Safeguarding Your Research: Personal Protective Equipment for 3-Acetylcoumarin
In the dynamic landscape of scientific research and drug development, the safe handling of chemical compounds is paramount. This guide provides essential safety and logistical information for the use of 3-Acetylcoumarin, ensuring the well-being of laboratory personnel and the integrity of your research. Adherence to these protocols is the first step in building a culture of safety and trust within the laboratory environment.
Hazard Analysis and Personal Protective Equipment (PPE)
While some safety data sheets (SDS) classify this compound as a non-hazardous substance, others indicate potential for skin, eye, and respiratory irritation.[1][2] Therefore, a cautious approach to handling is warranted. The following table summarizes the recommended PPE to mitigate these risks.
| PPE Category | Recommended Equipment | Standard/Specification |
| Eye and Face Protection | Chemical safety goggles or eyeglasses | OSHA 29 CFR 1910.133 or European Standard EN166[3] |
| Skin Protection | Appropriate protective gloves and clothing to prevent skin exposure | Consult glove manufacturer's compatibility charts |
| Respiratory Protection | A dust mask or particle filter respirator (e.g., N95) is recommended, especially when handling the solid form where dust may be generated. | NIOSH (US) or CEN (EU) approved[4] |
Operational Plan for Safe Handling
A systematic approach to handling this compound minimizes the risk of exposure. The following workflow outlines the key steps for laboratory personnel.
Experimental Protocol: Step-by-Step Handling Procedure
-
Area Preparation: Designate a specific, well-ventilated area for handling this compound, preferably within a chemical fume hood.[1] Ensure a safety shower and eye wash station are readily accessible.
-
PPE Donning Sequence:
-
Put on a lab coat.
-
Put on the respirator or dust mask.
-
Put on safety goggles.
-
Put on gloves, ensuring they overlap the cuffs of the lab coat.
-
-
Handling the Compound:
-
Decontamination and Cleanup:
-
Wipe down the work area with an appropriate solvent (e.g., 70% ethanol) to decontaminate surfaces.
-
Clean any spills immediately, wearing appropriate PPE. For larger spills, sweep up the solid material and place it in a suitable container for disposal.[3]
-
-
PPE Doffing Sequence:
-
Remove gloves using a technique that avoids touching the outer surface with bare hands.
-
Remove the lab coat.
-
Remove safety goggles.
-
Remove the respirator.
-
Wash hands thoroughly with soap and water.[1]
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Unused this compound | Dispose of as chemical waste. Chemical waste generators must determine if a discarded chemical is classified as hazardous and consult local, regional, and national regulations for proper disposal.[3] |
| Contaminated Labware | Rinse with a suitable solvent. The rinsate should be collected and disposed of as chemical waste. |
| Contaminated PPE | Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container. |
It is the responsibility of the chemical waste generator to properly classify and dispose of waste in accordance with all applicable laws and regulations.[3] Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
